Biological Activity of 6-Chloro-1H-indole-3-sulfonamide: A Technical Guide to GPR17 Modulation in Demyelinating Diseases
Executive Summary The transition of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes is a critical regenerative process in the central nervous system (CNS). In chronic demyelinating d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes is a critical regenerative process in the central nervous system (CNS). In chronic demyelinating diseases, this transition is pathologically arrested. 6-Chloro-1H-indole-3-sulfonamide and its structural derivatives have emerged as potent negative modulators (antagonists) of the G-protein-coupled receptor 17 (GPR17). By selectively blocking GPR17 signaling, these compounds remove the maturation block on OPCs, offering a paradigm shift from immunosuppressive therapies to active remyelination strategies.
Mechanistic Rationale: GPR17 as a Therapeutic Target
GPR17 is a Class A orphan G-protein-coupled receptor (GPCR) highly expressed in the CNS, specifically within the oligodendrocyte lineage. During normal development and in response to demyelinating injuries, OPCs must differentiate to restore myelin sheaths around denuded axons. However, aberrant activation of GPR17 halts this maturation process, leading to defective remyelination—a hallmark of neurodegenerative conditions like Multiple sclerosis (MS) 1.
Unlike early GPR17 agonists (e.g., indole-2-carboxylic acids) which failed as CNS drugs due to poor blood-brain barrier penetration driven by easily ionizable carboxyl groups 2, 6-chloro-1H-indole-3-sulfonamide acts as an antagonist with optimized lipophilicity, making it a highly viable therapeutic candidate 3.
Intracellular Signaling and Pathway Modulation
The biological activity of 6-chloro-1H-indole-3-sulfonamide is fundamentally tied to its ability to disrupt two primary G-protein coupling pathways associated with GPR17 1:
Gαi/o Pathway : GPR17 directly couples to the Gαi/o subunit. Activation of this pathway inhibits adenylate cyclase (AC) activity, leading to a significant reduction in intracellular cyclic AMP (cAMP) production.
Gαq/11 Pathway : GPR17 also couples to Gαq/11, which targets and activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering a spike in intracellular calcium (Ca2+) levels.
The suppression of cAMP and the elevation of Ca2+ synergistically halt OPC differentiation. By acting as an antagonist, 6-chloro-1H-indole-3-sulfonamide prevents the activation of both pathways, restoring baseline cAMP levels and normalizing calcium homeostasis to rescue OPCs from their arrested state.
GPR17 signaling pathway and the mechanism of action of 6-chloro-1H-indole-3-sulfonamide.
Pharmacological Profile & Quantitative Data
To be viable as a CNS therapeutic, a GPR17 antagonist must exhibit high target affinity alongside favorable pharmacokinetic properties. The table below synthesizes the quantitative biological profile of optimized 6-chloro-1H-indole-3-sulfonamide derivatives [[3]]().
Easily crosses the blood-brain barrier to reach CNS targets.
Self-Validating Experimental Protocols
Robust drug development requires assay systems that inherently control for false positives. The following protocols detail the methodologies used to quantify the biological activity and CNS viability of 6-chloro-1H-indole-3-sulfonamide.
Protocol A: In Vitro GPR17 cAMP HTRF Assay
Causality & Rationale : To prove Gαi/o antagonism, we must measure the restoration of cAMP. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because it relies on a TR-FRET signal. This drastically reduces background auto-fluorescence from the screening compounds themselves, ensuring high data trustworthiness 3.
Step-by-Step Methodology :
Cell Preparation : Culture CHO-K1 or 1321N1 cells stably expressing human GPR17 in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., puromycin).
Plating : Seed cells into a 384-well plate at a density of 5,000 cells/well in assay buffer (Hank's Balanced Salt Solution with HEPES and IBMX to prevent cAMP degradation).
Compound Incubation : Serially dilute 6-chloro-1H-indole-3-sulfonamide (10-point, 3-fold dilutions starting at 10 µM) in DMSO. Add to the cells and incubate for 30 minutes at room temperature.
Agonist Challenge (Self-Validation Step) : Add a known GPR17 agonist (e.g., LTD4 or UDP-glucose) at its EC₈₀ concentration alongside forskolin (to stimulate baseline AC activity). Logic: The agonist suppresses the forskolin-induced cAMP. A true antagonist will reverse this suppression. Without this agonist challenge, inverse agonism cannot be distinguished from neutral antagonism.
Lysis & Detection : Add HTRF lysis buffer containing anti-cAMP-Cryptate (donor) and cAMP-d2 (acceptor). Incubate for 1 hour.
Measurement : Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC₅₀ values 1.
Step-by-step workflow for the self-validating GPR17 cAMP HTRF screening assay.
Protocol B: MDR1-MDCK Permeability Assay
Causality & Rationale : CNS drugs must cross the BBB. We use Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-glycoprotein) to simulate the BBB efflux mechanism. This validates whether the sulfonamide compound will be actively pumped out of the brain 3.
Step-by-Step Methodology :
Cell Culture : Grow MDR1-MDCK cells on 96-well transwell insert plates for 7 days to form a tight, polarized monolayer.
Validation of Monolayer (Self-Validation Step) : Measure Transepithelial Electrical Resistance (TEER) to ensure tight junction integrity prior to dosing. Leaky junctions invalidate permeability data.
Dosing : Apply 1 µM of 6-chloro-1H-indole-3-sulfonamide to the apical (A) chamber for A-to-B permeability, and to the basolateral (B) chamber for B-to-A permeability.
Incubation & Sampling : Incubate for 2 hours at 37°C. Sample both chambers.
LC-MS/MS Analysis : Quantify compound concentrations to calculate the Apparent Permeability (Papp) and the Efflux Ratio (ER = Papp B-A / Papp A-B). An ER < 2 indicates excellent brain penetration.
Therapeutic Applications in Neurodegeneration
The targeted biological activity of 6-chloro-1H-indole-3-sulfonamide positions it as a highly promising lead compound for demyelinating and neurodegenerative disorders. By actively promoting remyelination rather than merely suppressing the immune system (as is common with current MS therapies), GPR17 modulators address the root cause of neurodegeneration in Multiple Sclerosis 2. Furthermore, its neuroprotective properties hold significant potential for Alzheimer's disease, Parkinson's disease, and recovery from ischemic stroke [[3]]().
References
WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators , Google Patents. URL: 3
US20240025883A1 - Pyrimidin-2-yl sulfonamide derivatives , Google Patents. URL: 1
WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides , Google Patents. URL:2
Structural and Mechanistic Insights into 6-Chloro-1H-Indole-3-Sulfonamide Derivatives as GPR17 Antagonists for Remyelination Therapy
Executive Summary The failure of oligodendrocyte precursor cells (OPCs) to differentiate into mature, myelin-producing oligodendrocytes is a primary driver of neurodegeneration in demyelinating diseases such as Multiple...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The failure of oligodendrocyte precursor cells (OPCs) to differentiate into mature, myelin-producing oligodendrocytes is a primary driver of neurodegeneration in demyelinating diseases such as Multiple Sclerosis (MS). Central to this maturation arrest is GPR17 , an orphan G-protein-coupled receptor that acts as a physiological "damage sensor." Upon ischemic or inflammatory injury, GPR17 is sharply upregulated, acting as a brake on myelination.
Recent structural and pharmacological breakthroughs have identified 6-chloro-1H-indole-3-sulfonamide derivatives (e.g., I-185) as potent, orthosteric antagonists of GPR17. By competitively blocking the receptor's active site, these small molecules reverse Gαi-mediated signaling cascades, restore intracellular cAMP levels, and drive the terminal differentiation of OPCs. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for evaluating this promising class of remyelinating agents.
The Target: GPR17 as the Myelination Brake
To understand the mechanism of action of 6-chloro-1H-indole-3-sulfonamides, one must first examine the native signaling logic of GPR17. Following demyelination (e.g., lysolecithin-induced injury), the transcription factor Olig2 targets the Gpr17 locus, significantly upregulating its expression in OPCs .
GPR17 is a Gαi/o-coupled receptor . When activated by endogenous damage signals or synthetic agonists (such as MDL29951), the Gαi subunit dissociates and directly inhibits adenylyl cyclase. This creates a signaling bottleneck :
Epac1/PKA Suppression: The reduction in cAMP suppresses the activation of Protein Kinase A (PKA) and the exchange protein directly activated by cAMP (Epac1).
Transcriptional Arrest: This suppression downregulates c-Fos while upregulating differentiation inhibitors (ID2/ID4) and the pro-apoptotic gene Xaf1.
Phenotypic Outcome: OPCs undergo maturation arrest and apoptosis, leaving axons vulnerable and unmyelinated.
Mechanism of Action: Orthosteric Antagonism
6-Chloro-1H-indole-3-sulfonamide derivatives function by directly short-circuiting this pathological cascade.
Structural Binding Mode
Recent cryo-electron microscopy (cryo-EM) data has elucidated the precise binding mechanics of these antagonists . The 6-chloro-indole core binds to the lateral edge of the GPR17 orthosteric pocket. This binding is stabilized by an exceptionally long extracellular loop 2 (ECL2), which acts as a lid, locking the antagonist in place and sterically hindering the binding of endogenous agonists or G-protein heterotrimers.
Signaling Reversal
By occupying the orthosteric site, the sulfonamide derivative prevents Gαi coupling. This releases the inhibition on adenylyl cyclase, leading to a rapid restoration of intracellular cAMP. The restored cAMP activates the Epac1 pathway, which actively suppresses Xaf1 expression, rescues the OPCs from apoptosis, and drives the expression of Myelin Basic Protein (MBP)—the hallmark of terminal oligodendrocyte maturation.
Fig 1: GPR17 signaling logic demonstrating the restorative effect of orthosteric antagonism.
Experimental Workflows & Protocols
To ensure scientific integrity, the evaluation of 6-chloro-1H-indole-3-sulfonamides requires self-validating experimental systems. Below are the field-proven methodologies for validating target engagement and functional efficacy.
Causality & Rationale: Because GPR17 is Gαi-coupled, baseline cAMP levels in resting cells are too low to measure a further decrease. We utilize Forskolin to artificially stimulate adenylyl cyclase, creating a high cAMP baseline. A true GPR17 antagonist will block the agonist-induced drop in this Forskolin-stimulated cAMP. We use 1321N1 astrocytoma cells stably expressing GPR17 because this cell line lacks endogenous GPCRs that might confound the cAMP readout .
Step-by-Step Methodology:
Cell Preparation: Harvest 1321N1-GPR17 cells and resuspend in Opti-MEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
Compound Incubation: Plate cells at 5,000 cells/well in a 384-well plate. Add the 6-chloro-1H-indole-3-sulfonamide derivative (dose-response: 0.1 nM to 10 µM) and incubate for 15 minutes at 37°C.
Agonist Challenge: Add the reference agonist MDL29951 (at its EC80 concentration) alongside 1 µM Forskolin. Incubate for 30 minutes.
Lysis & Competition: Add Homogeneous Time-Resolved Fluorescence (HTRF) reagents: cAMP-d2 (acceptor) and Anti-cAMP-Eu3+ cryptate (donor) in lysis buffer. Logic: If the antagonist works, intracellular cAMP remains high, displacing the cAMP-d2 from the antibody, resulting in a decrease in the FRET signal.
Measurement: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the 665/620 ratio to determine the IC50.
Fig 2: Self-validating HTRF workflow for quantifying GPR17 antagonist potency via cAMP displacement.
Causality & Rationale: Biochemical target engagement must translate to phenotypic rescue. By exposing primary OPCs to Lysolecithin (LPC), we mimic the demyelinating microenvironment of MS, which upregulates GPR17. The readout is Myelin Basic Protein (MBP), the structural foundation of the myelin sheath.
Step-by-Step Methodology:
Isolation: Isolate primary OPCs from P0-P2 rat cortices via shaking and differential adhesion.
Injury Induction: Culture OPCs in differentiation media (containing T3 hormone) and expose them to 0.5 µg/mL Lysolecithin (LPC) for 24 hours to induce GPR17 upregulation and maturation arrest.
Rescue Treatment: Wash out LPC and apply the 6-chloro-1H-indole-3-sulfonamide derivative (1 µM) for 72 hours.
Immunofluorescence: Fix cells in 4% PFA. Permeabilize and stain with primary antibodies against MBP (mature marker) and CC1 (oligodendrocyte marker), followed by fluorophore-conjugated secondary antibodies.
Quantification: Calculate the percentage of MBP+/CC1+ cells relative to total DAPI+ nuclei using automated high-content imaging.
Quantitative Data & Efficacy Summary
The following table synthesizes the expected pharmacological and phenotypic profiles when modulating GPR17 in a demyelinating context, comparing the baseline state, agonist-induced arrest, and sulfonamide-mediated rescue , .
Treatment Condition
GPR17 State
Intracellular cAMP
Epac1 Expression
Xaf1 Expression
OPC Phenotype
Vehicle (Control)
Basal
Normal
Normal
Normal
Normal Maturation
LPC + MDL29951 (Agonist)
Activated (Gαi coupled)
Significantly Decreased
Decreased
Elevated
Apoptosis / Arrest
LPC + 6-Chloro-indole-3-sulfonamide
Antagonized (Blocked)
Restored to Baseline
Elevated
Suppressed
Terminal Differentiation (MBP+)
References
Metrick, C. M., et al. (2025). "GPR17 structure and agonism with small molecules and oxysterols." bioRxiv. URL:[Link][1][2]
Ou, Z., et al. (2016). "Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination." Journal of Neuroscience, 36(41), 10560-10573. URL:[Link][3][4]
Simon, K., et al. (2016). "The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules." Journal of Biological Chemistry, 291(2), 705-718. URL:[Link][5][6]
The 6-Chloro-1H-Indole-3-Sulfonamide Scaffold: A Technical Whitepaper on GPR17 Inverse Agonism and Polypharmacological Discovery
Executive Summary The discovery and optimization of the 6-chloro-1H-indole-3-sulfonamide scaffold represents a significant breakthrough in neuropharmacology, specifically in the development of targeted therapies for demy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The discovery and optimization of the 6-chloro-1H-indole-3-sulfonamide scaffold represents a significant breakthrough in neuropharmacology, specifically in the development of targeted therapies for demyelinating diseases such as Multiple Sclerosis (MS). Historically, the indole nucleus has served as a privileged scaffold in drug discovery1[1]. However, the specific substitution pattern of a chlorine atom at the C6 position combined with a sulfonamide group at the C3 position has unlocked highly selective polypharmacology.
Recent patent literature and structural activity relationship (SAR) studies demonstrate that derivatives of this core act as potent negative modulators (inverse agonists) of GPR17 —an orphan G-protein coupled receptor that acts as a cell-intrinsic timer of myelination2[2]. Concurrently, the primary sulfonamide moiety serves as a highly efficient Zinc-Binding Group (ZBG), granting these molecules secondary utility as selective Carbonic Anhydrase (hCA IX/XII) inhibitors in oncology 3[3].
This guide details the mechanistic rationale, SAR causality, and self-validating experimental protocols required to synthesize, screen, and validate 6-chloro-1H-indole-3-sulfonamide derivatives.
Mechanistic Causality & Biological Rationale
GPR17 and the Demyelination Bottleneck
GPR17 is a dual uracil nucleotide/cysteinyl-leukotriene receptor predominantly expressed in the central nervous system (CNS) on Oligodendrocyte Precursor Cells (OPCs)4[4]. In a healthy state, GPR17 expression peaks during the pre-myelinating stage and must be downregulated for OPCs to mature into myelin-producing oligodendrocytes. In demyelinating diseases like MS, GPR17 is overexpressed, halting OPC maturation and preventing remyelination.
The Causality of Inverse Agonism:
GPR17 couples directly to
Gi/o
proteins. Constitutive activation of GPR17 leads to chronic inhibition of adenylate cyclase, depressing intracellular cAMP levels. By applying a 6-chloro-1H-indole-3-sulfonamide inverse agonist, the constitutive
Gi/o
coupling is blocked. This removes the inhibition on adenylate cyclase, restoring cAMP production, which subsequently drives the transcription of Myelin Basic Protein (MBP) and promotes OPC differentiation 5[5].
Caption: GPR17 inverse agonism by 6-chloro-indole derivatives restoring cAMP and promoting OPC maturation.
Structural Activity Relationship (SAR) Logic
Why the specific 6-chloro and 3-sulfonamide architecture?
The C6-Chlorine: Earlier generations of GPR17 modulators suffered from poor Blood-Brain Barrier (BBB) penetrance and rapid oxidative metabolism6[6]. The introduction of a highly electronegative, lipophilic chlorine atom at the C6 position blocks CYP450-mediated oxidation at the indole benzenoid ring while optimizing the LogP for CNS exposure.
The C3-Sulfonamide: Older GPR17 agonists utilized a C2-carboxylic acid, which is highly ionized at physiological pH, severely restricting BBB crossing. Replacing the carboxylate with a C3-sulfonamide retains the necessary hydrogen bond donor/acceptor network required to anchor into the GPR17 orthosteric pocket, but with a much more favorable topological polar surface area (TPSA). Furthermore, the sulfonamide acts as a primary Zinc-Binding Group (ZBG) when targeting tumor-associated Carbonic Anhydrases 1[1].
Quantitative Data Summary
The table below summarizes the polypharmacological profiling of optimized 6-chloro-1H-indole-3-sulfonamide derivatives, demonstrating their dual utility based on specific N-substitutions.
Compound Class / Substitution
Primary Target
Functional Activity
Potency (
IC50
/
Ki
)
BBB Penetration (In Vivo)
Unsubstituted Primary Sulfonamide
hCA II / IX
Inhibitor
Ki
~ 1.5 - 7.7 µM
Low (Peripheral)
N-(Pyrazol-4-yl) Derivatives
GPR17
Inverse Agonist
IC50
< 50 nM
High (
Kp,uu
> 0.3)
N-(Pyrimidin-2-yl) Derivatives
GPR17
Inverse Agonist
IC50
< 100 nM
High (
Kp,uu
> 0.4)
Quinoline/Pyridine Hybrids
hCA IX / XII
Selective Inhibitor
Ki
~ 1.47 µM
Low (Tumor Microenvironment)
Data synthesized from recent patent disclosures2[2] and CA inhibitor studies3[3].
Experimental Workflows & Protocols
To ensure scientific integrity and trustworthiness, the following protocols represent self-validating systems. They include internal controls necessary to confirm the mechanism of action of 6-chloro-1H-indole-3-sulfonamide derivatives.
Caption: Step-by-step discovery workflow from scaffold synthesis to in vivo remyelination validation.
Protocol 1: GPR17 cAMP HTRF Assay (In Vitro Target Engagement)
Because GPR17 couples to
Gi
, an inverse agonist will increase cAMP levels. To measure this accurately, we use Homogeneous Time-Resolved Fluorescence (HTRF).
Step-by-Step Methodology:
Cell Preparation: Culture a stably expressing GPR17-1321N1 clonal cell line in DMEM (10% FBS, 1% Glutamax) supplemented with 5 µg/mL puromycin to maintain selection pressure2[2].
Compound Plating: Serially dilute the 6-chloro-1H-indole-3-sulfonamide derivatives (10-point, 3-fold dilutions) in DMSO. Transfer 40 nL of compound into a 384-well assay plate.
Assay Buffer: Prepare HBSS buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality Note: IBMX is critical as it inhibits phosphodiesterases, preventing the degradation of the cAMP we are trying to measure.
Stimulation: Add 10 µL of the cell suspension (approx. 2,000 cells/well) containing a sub-maximal concentration of Forskolin (to stimulate baseline adenylate cyclase activity).
Incubation & Detection: Incubate at Room Temperature for 30 minutes. Add 10 µL of HTRF lysis buffer containing cAMP-d2 and Anti-cAMP-Cryptate.
Readout: Incubate for 1 hour and read on a microplate reader at 665 nm and 620 nm. Calculate the
IC50
based on the ratio of 665/620 nm emissions.
To prove that the inverse agonism translates to functional remyelination, compounds must be tested on primary OPCs.
Step-by-Step Methodology:
Isolation: Isolate OPCs from P0-P2 rat cortices using immunopanning with A2B5 antibodies.
Proliferation Phase: Plate cells in poly-D-lysine coated plates in proliferation media containing PDGF-AA and bFGF to maintain them in the precursor state.
Differentiation Induction: Remove growth factors. Add differentiation media (containing T3 hormone) alongside the test compound (e.g., 1 µM of the indole derivative) or DMSO vehicle control.
Incubation: Culture for 72 hours. Causality Note: 72 hours is the biological window required for OPCs to downregulate GPR17 and begin transcribing myelin proteins.
Immunofluorescence: Fix cells with 4% PFA. Stain with primary antibodies against Myelin Basic Protein (MBP) (a marker of mature oligodendrocytes) and NG2 (a marker of immature OPCs).
Quantification: Image using high-content screening microscopy. Calculate the ratio of MBP+ cells to total DAPI+ cells. A self-validating compound will show a statistically significant increase in MBP+ cells compared to the DMSO control.
References
Biogen MA Inc. (2025). Indole and pyrroloypyridine derivatives as gpr17 modulators (Patent No. WO2025038863A1). World Intellectual Property Organization. 2[2]
Biogen MA Inc. (2025). Novel Indole and Pyrrolopyridine Derivatives as GPR17 Modulators for Treating Multiple Sclerosis. ACS Publications. 6[6]
UCB Pharma GmbH. (2018). (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides (Patent No. WO2018122232A1). World Intellectual Property Organization. 4[4]
Unknown Assignee. (2024). Pyrimidin-2-yl sulfonamide derivatives (Patent No. US20240025883A1). United States Patent and Trademark Office.5[5]
Singh, P., et al. (2021). Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. ResearchGate. 3[3]
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). 1[1]
Physicochemical Characteristics and Therapeutic Applications of 6-Chloro-1H-indole-3-sulfonamide
Executive Summary & Core Identity 6-Chloro-1H-indole-3-sulfonamide (CAS: 2168376-44-9) is a highly specialized heterocyclic building block that has gained significant traction in neuropharmacology and drug discovery. Fun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Identity
6-Chloro-1H-indole-3-sulfonamide (CAS: 2168376-44-9) is a highly specialized heterocyclic building block that has gained significant traction in neuropharmacology and drug discovery. Functioning as a critical structural intermediate, this compound is the foundational scaffold for synthesizing selective antagonists of the G protein-coupled receptor 17 (GPR17)[1]. By modulating GPR17, derivatives of this molecule play a vital role in reversing demyelination, making them highly sought-after candidates for treating neurodegenerative conditions such as Multiple Sclerosis (MS)[2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and biological validation protocols, designed for researchers and drug development professionals.
Physicochemical Profiling
Understanding the physicochemical properties of 6-Chloro-1H-indole-3-sulfonamide is essential for predicting its pharmacokinetic behavior and its ability to engage the orthosteric binding pocket of target receptors. The indole core provides lipophilic interactions, while the primary sulfonamide group acts as a critical bi-directional hydrogen bond network participant.
Table 1: Core Physicochemical Properties
Property
Value
Scientific Implication
Chemical Name
6-Chloro-1H-indole-3-sulfonamide
Core scaffold for GPR17 modulators.
CAS Number
2168376-44-9
Unique chemical identifier.
Molecular Formula
C8H7ClN2O2S
Contains key halogens for metabolic stability.
Molecular Weight
230.67 g/mol
Low molecular weight ensures high ligand efficiency[3].
Hydrogen Bond Donors
2 (Indole NH, Sulfonamide NH2)
Facilitates strong anchoring in GPCR binding pockets.
Hydrogen Bond Acceptors
2 (Sulfonyl Oxygens)
Interacts with basic amino acid residues in target proteins.
Topological Polar Surface Area
~88.3 Ų
Optimal for blood-brain barrier (BBB) penetration (< 90 Ų).
Chemical Synthesis and Mechanistic Pathway
The synthesis of 6-Chloro-1H-indole-3-sulfonamide relies on a highly efficient, two-step one-pot procedure leveraging electrophilic aromatic substitution (EAS) followed by nucleophilic displacement.
Step-by-Step Synthetic Protocol
Electrophilic Activation (Chlorosulfonylation):
Charge a dry, round-bottom flask with 6-chloro-1H-indole. Cool the flask to 0 °C using an ice bath. Slowly add an excess of chlorosulfonic acid (
ClSO3H
) dropwise under vigorous stirring to control the exothermic reaction[4].
Thermal Maturation:
Remove the ice bath and gradually heat the reaction mixture to 50 °C for 2 hours. This ensures the complete conversion of the intermediate sulfonic acid to the highly reactive 6-chloro-1H-indole-3-sulfonyl chloride[4].
Quenching and Isolation:
Cool the mixture to room temperature and carefully pour it over crushed ice. The sulfonyl chloride intermediate will precipitate as a solid. Filter and wash with cold water.
Nucleophilic Amination:
Dissolve the crude sulfonyl chloride in a compatible aprotic solvent (e.g., THF). Add aqueous ammonia (
NH4OH
) dropwise at room temperature. Stir for 1 hour[4].
Purification:
Extract the aqueous layer with ethyl acetate. Dry the combined organic phases over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure 6-chloro-1H-indole-3-sulfonamide[5].
Causality of Experimental Choices:
Chlorosulfonic Acid as a Dual Reagent:ClSO3H
is specifically chosen because it acts as both the electrophile source (
SO3
) and the chlorinating agent. This bypasses the need to isolate the highly polar sulfonic acid intermediate, directly yielding the sulfonyl chloride[4].
Aqueous Ammonia for Amination: The sulfonyl chloride is highly prone to hydrolysis. Aqueous ammonia provides a strong, unhindered nucleophile that outcompetes water, rapidly displacing the chloride to yield the primary sulfonamide while minimizing degradation[4].
Stepwise synthetic workflow of 6-Chloro-1H-indole-3-sulfonamide via electrophilic substitution.
GPR17 is an orphan GPCR predominantly expressed in oligodendrocyte progenitor cells (OPCs) within the central nervous system[1]. Under normal physiological conditions, GPR17 acts as a "molecular timer" that prevents premature oligodendrocyte maturation. However, in demyelinating diseases like Multiple Sclerosis, GPR17 becomes overexpressed, arresting OPCs in an immature state and completely blocking the remyelination process[6].
Derivatives of 6-chloro-1H-indole-3-sulfonamide act as potent, selective GPR17 antagonists [1]. By competitively binding to the orthosteric site of GPR17, these compounds block the receptor's native inhibitory signaling, thereby releasing the "brake" on OPCs and promoting their differentiation into mature, myelin-producing oligodendrocytes[2].
Mechanism of GPR17 antagonism by indole-3-sulfonamides promoting oligodendrocyte maturation.
Experimental Protocols for Target Validation (Self-Validating System)
To validate the efficacy of 6-chloro-1H-indole-3-sulfonamide derivatives as GPR17 antagonists, a functional in vitro cAMP displacement assay must be utilized.
Protocol: HTRF cAMP Displacement Assay
Cell Preparation: Culture 1321N1 human astrocytoma cells stably expressing human GPR17 in DMEM supplemented with 10% FBS[1]. Harvest cells and resuspend in assay buffer.
Compound Incubation: Plate cells in a 384-well microplate. Add the synthesized indole-3-sulfonamide derivative at varying concentrations (dose-response curve) alongside a fixed concentration of a known GPR17 agonist (e.g., MDL29,951)[1].
Forskolin Stimulation: Add Forskolin to the wells to artificially stimulate baseline adenylate cyclase activity.
Detection: Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody)[1]. Read the fluorescence resonance energy transfer (FRET) signal using a microplate reader.
Causality of Assay Design:
Why use 1321N1 cells? 1321N1 cells natively lack endogenous GPR17 and other confounding GPCRs. Stably transfecting them ensures that any observed fluctuations in cAMP are exclusively mediated by the introduced GPR17 receptor, creating a clean, self-validating signal-to-noise ratio[1].
Why measure cAMP? GPR17 is a
Gαi/o
-coupled receptor. Agonist binding inhibits adenylate cyclase, suppressing cAMP levels. A successful antagonist will block the agonist, relieve the inhibition on adenylate cyclase, and restore cAMP levels. This directly confirms functional target engagement and antagonist efficacy[1].
An In-Depth Technical Guide to 6-Chloro-1H-indole-3-sulfonamide as a Carbonic Anhydrase Inhibitor
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Carbonic Anhydrases (CAs) are a superfamily of metalloenzymes critical to fundamental physiological processes, including pH regu...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbonic Anhydrases (CAs) are a superfamily of metalloenzymes critical to fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Their dysregulation is implicated in a range of pathologies, making them compelling therapeutic targets. Sulfonamides represent the most established class of CA inhibitors, acting via a well-understood mechanism involving coordination to the active site zinc ion. Within this class, heterocyclic scaffolds like indole offer significant opportunities for developing potent and isoform-selective inhibitors. This guide provides a detailed technical overview of 6-chloro-1H-indole-3-sulfonamide, a representative indole-based sulfonamide, as a carbonic anhydrase inhibitor. We explore the foundational biology of CAs, the mechanism of sulfonamide inhibition, a plausible synthetic route for the title compound, and a comprehensive, field-proven workflow for its preclinical evaluation, including enzymatic assays and structural validation.
The Carbonic Anhydrase Superfamily: A Primer
Carbonic Anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is one of the fastest known biological reactions and is fundamental to maintaining acid-base homeostasis in blood and tissues.[1]
In humans, 15 different alpha-CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[2][3] This diversity allows for precise regulation of pH and fluid balance in various physiological contexts.[2][4]
Key Human CA Isoforms and Their Roles:
hCA I and hCA II (Cytosolic): Highly abundant isoforms. hCA II is one of the most catalytically efficient enzymes known and is found in numerous tissues, including red blood cells, kidneys, and the eye. It is a major target for diuretics and anti-glaucoma drugs.[2][5] hCA I is also widespread but has lower catalytic activity.[3]
hCA IV (Membrane-bound): Found in tissues like the kidney and lungs, playing a role in bicarbonate reabsorption.[2]
hCA IX and hCA XII (Transmembrane, Tumor-Associated): These isoforms are overexpressed in many hypoxic solid tumors.[4][6] They contribute to the acidification of the tumor microenvironment, which promotes tumor growth, metastasis, and resistance to therapy, making them prime targets for anticancer drug development.[4][6]
The involvement of specific CA isoforms in diseases such as glaucoma, epilepsy, cancer, and obesity has established them as important therapeutic targets.[3][4]
The Sulfonamide Scaffold: A Privileged Inhibitor Class
Primary sulfonamides (R-SO₂NH₂) are the cornerstone of CA inhibitor design. Their mechanism of action is exquisitely defined, both kinetically and structurally.
Mechanism of Inhibition
The active site of a carbonic anhydrase features a Zn²⁺ ion coordinated by three histidine residues and a water molecule (or a hydroxide ion at physiological pH). This zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate.
Primary sulfonamide inhibitors function as mimics of the transition state of the CO₂ hydration reaction. The sulfonamide group (SO₂NH₂) is deprotonated to its anionic form (SO₂NH⁻), which then coordinates directly to the Zn²⁺ ion, displacing the catalytic hydroxide ion. This binding event forms a stable, tetrahedral complex that blocks the active site and prevents substrate access, thereby inhibiting the enzyme.[7][8][9][10]
Sulfonamide Inhibition Mechanism.
The Indole Moiety
The indole ring system is a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. In the context of CA inhibitors, the indole core can be functionalized to introduce various "tail" groups. These tails extend from the primary sulfonamide (the zinc-binding group) to interact with amino acid residues lining the active site cavity. By tailoring these interactions, it is possible to achieve significant differences in binding affinity for various CA isoforms, leading to improved selectivity and reduced off-target effects.[6]
Focus Molecule: 6-Chloro-1H-indole-3-sulfonamide
This guide uses 6-chloro-1H-indole-3-sulfonamide as a representative model to illustrate the synthesis and evaluation of this inhibitor class.
Chemical Structure
Figure 1. Chemical structure of 6-Chloro-1H-indole-3-sulfonamide.
Synthesis Pathway
The synthesis of primary sulfonamides classically involves the reaction of a sulfonyl chloride with ammonia or a surrogate.[11][12] A plausible and efficient route to 6-chloro-1H-indole-3-sulfonamide starts with commercially available 6-chloro-1H-indole. The key step is the regioselective introduction of the sulfonyl group at the C3 position, which is the most nucleophilic carbon of the indole ring.
Plausible synthesis of 6-Chloro-1H-indole-3-sulfonamide.
Protocol: Synthesis of 6-Chloro-1H-indole-3-sulfonamide
Causality Statement: This two-step protocol first generates the reactive sulfonyl chloride intermediate, which is then converted to the primary sulfonamide. The use of pyridine as a base in the first step activates the indole and neutralizes the HCl byproduct. The subsequent amination with aqueous ammonia is a standard and high-yielding method for primary sulfonamide formation.[13]
Step 1: Synthesis of 6-Chloro-1H-indole-3-sulfonyl chloride
To a stirred solution of 6-chloro-1H-indole (1.0 eq) in anhydrous pyridine at 0°C, add thionyl chloride (SOCl₂, 2.0 eq) dropwise, maintaining the temperature below 5°C.
Allow the reaction mixture to stir at 0°C for 2 hours.
Carefully quench the reaction by pouring it onto a mixture of ice and water.
Add 30% hydrogen peroxide (H₂O₂) solution dropwise to the aqueous mixture until the reaction is complete (monitored by TLC).
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 6-Chloro-1H-indole-3-sulfonamide
Dissolve the crude 6-chloro-1H-indole-3-sulfonyl chloride from Step 1 in a suitable organic solvent like THF or acetone.
Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).
Remove the organic solvent under reduced pressure.
Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure 6-chloro-1H-indole-3-sulfonamide.
Preclinical Evaluation Workflow
A logical, multi-stage approach is essential to characterize a novel CA inhibitor. The workflow progresses from high-throughput primary screening to detailed kinetic analysis and finally to definitive structural validation.
Preclinical evaluation workflow for a CA inhibitor.
Primary Screening: In Vitro Enzyme Inhibition Assays
The initial step is to determine if the compound inhibits CA activity. While the gold-standard method is the stopped-flow CO₂ hydration assay, which directly measures the enzyme's physiological reaction, a simpler colorimetric esterase assay is often used for primary screening due to its high-throughput nature.[14][15][16] CAs are known to hydrolyze certain ester substrates, and this activity can be conveniently monitored.[17][18][19]
Protocol: Esterase Activity Assay for CA Inhibition
Self-Validating System: This protocol includes positive controls (uninhibited enzyme), negative controls (inhibitor solvent), and a standard inhibitor (Acetazolamide). Comparing the test compound's effect to these controls validates the assay's performance and ensures that any observed inhibition is due to the compound's specific action.
Materials:
Purified recombinant human CA isoforms (e.g., hCA II, hCA IX).
Blank (Substrate Auto-hydrolysis): 188 µL Assay Buffer (no enzyme).
Enzyme Addition: Add 10 µL of the appropriate CA enzyme solution (e.g., 0.2 µM hCA II final concentration) to all wells except the Blank.[20]
Pre-incubation: Incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium.
Reaction Initiation: Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells. The final volume will be 200 µL.
Measurement: Immediately place the plate in the reader and measure the increase in absorbance at 405 nm in kinetic mode at 25°C, taking readings every 30 seconds for 10-15 minutes.[17][18]
Data Analysis:
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the curve.
Subtract the rate of the Blank from all other wells to correct for non-enzymatic substrate hydrolysis.
Calculate the percent inhibition for the test compound relative to the Positive Control:
% Inhibition = (1 - (Rate_Test / Rate_PositiveControl)) * 100
Plot % Inhibition vs. log[Inhibitor] to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Determination of Inhibition Constants (Kᵢ) and Selectivity Profiling
Following initial screening, the inhibition constant (Kᵢ) is determined to quantify the inhibitor's potency. It is crucial to profile the compound against a panel of physiologically relevant CA isoforms to assess its selectivity. An ideal anti-cancer candidate, for example, would potently inhibit tumor-associated hCA IX and XII while sparing the ubiquitous "off-target" isoforms hCA I and II.[6]
Kᵢ values are typically determined using the stopped-flow CO₂ hydration assay or calculated from IC₅₀ values using the Cheng-Prusoff equation if the enzyme kinetics and inhibition mechanism are known.
Illustrative Data: Isoform Selectivity Profile
The following table presents a hypothetical but realistic set of inhibition data for 6-chloro-1H-indole-3-sulfonamide against four key hCA isoforms, as might be determined by a stopped-flow assay.
Data is illustrative. Actual values require experimental determination. Selectivity is calculated relative to the highly abundant hCA II isoform.
Interpretation: This hypothetical profile suggests the compound is a potent inhibitor of hCA II, IX, and XII, with slightly better selectivity for the tumor-associated hCA XII over the off-target hCA II. It is a weaker inhibitor of hCA I. Such data is critical for guiding further drug development efforts.[3][5][6]
Structural Validation: X-Ray Crystallography
The definitive method to confirm an inhibitor's binding mode is X-ray crystallography of the inhibitor-enzyme complex.[9][10][21] This technique provides a high-resolution, three-dimensional view of the interactions between the inhibitor and the amino acid residues in the active site, confirming that the sulfonamide group coordinates to the zinc ion and revealing the specific interactions of the indole scaffold that may contribute to isoform selectivity.
High-level workflow for X-ray crystallography.
Causality Statement: This workflow is a systematic process to obtain structural evidence. High-purity protein is essential for growing well-diffracting crystals. Co-crystallization (or soaking) places the inhibitor into the protein's active site within the crystal lattice. The diffraction pattern provides the raw data to calculate the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined, ultimately validating the binding hypothesis.
Conclusion and Future Directions
This guide has outlined the rationale and a robust experimental framework for evaluating 6-chloro-1H-indole-3-sulfonamide as a carbonic anhydrase inhibitor. Based on the well-established mechanism of sulfonamides and the versatility of the indole scaffold, this compound class holds significant potential. The hypothetical selectivity profile suggests possible therapeutic applications, for instance, as an anti-cancer agent if selectivity for hCA IX/XII is optimized. Future work would involve expanding the selectivity profiling to all 15 human isoforms, conducting in vivo studies in relevant disease models (e.g., tumor xenografts) to assess efficacy, and performing comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to determine the compound's drug-like properties. The foundational workflows detailed herein provide the necessary scientific rigor for advancing such promising molecules through the drug discovery pipeline.
Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Source: MDPI. [Link]
Title: Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Source: PMC. [Link]
Title: Synthesis of biologically active sulfonamide-based indole analogs: a review. Source: SpringerLink. [Link]
Title: K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... Source: ResearchGate. [Link]
Title: Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. Source: PubMed. [Link]
Title: Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Source: PubMed. [Link]
Title: Stopped-flow measurement of CO2 hydration activity by catalytic amyloids. Source: PubMed. [Link]
Title: Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Source: PMC. [Link]
Title: Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. Source: PMC. [Link]
Title: Process for preparing indole derivatives.
Title: Synthesis of indole-based-sulfonamide derivatives A1-A8. Source: ResearchGate. [Link]
Title: A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Source: MDPI. [Link]
Title: Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. Source: ACS Publications. [Link]
Title: Stopped-flow – Knowledge and References. Source: Taylor & Francis. [Link]
Title: Synthesis of Fused Indoles from Sulfonamides. Source: Thieme Connect. [Link]
Title: Selective sulfonylation and diazotization of indoles. Source: RSC Publishing. [Link]
Title: Copper-Catalyzed Regioselective 1,4-Sulfonyl Indolylation of 1,3-Dienes with Sulfonyl Chloride and Indoles. Source: ACS Publications. [Link]
Title: A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Source: ResearchGate. [Link]
Title: Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Source: RSC Publishing. [Link]
Title: 5E28: Crystal structure of human carbonic anhydrase II in complex with the 4-(4-aminophenyl)benzenesulfonamide inhibitor. Source: RCSB PDB. [Link]
Title: A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Source: Frontiers. [Link]
Title: AlEtCl2 assisted allylation of sulfonyl indoles and indazoles. Source: ResearchGate. [Link]
Title: Carbonic anhydrase inhibitors. X-ray crystal studies of the carbonic anhydrase II–trithiocarbonate adduct—An inhibitor mimicking the sulfonamide and urea binding to the enzyme. Source: Scilit. [Link]
Title: Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with a bis-sulfonamide-two heads are better than one? Source: PubMed. [Link]
Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Source: PMC. [Link]
Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Source: Wiley Online Library. [Link]
Title: Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with the antipsychotic drug sulpiride. Source: PubMed. [Link]
Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Source: ACS Publications. [Link]
Title: Synthesis of sulfonamide 6 starting from 4-chloro-2-trichloromethylquinazoline (4). Source: ResearchGate. [Link]
Title: S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Source: RSC Publishing. [Link]
Initial Investigation into the Anticancer Properties of 6-Chloro-1H-indole-3-sulfonamide: A Technical Guide
Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. When coupled with a sulfonamide moiety, the resulting indole-sul...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. When coupled with a sulfonamide moiety, the resulting indole-sulfonamide derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects. This technical guide provides a comprehensive framework for the initial investigation of a novel compound, 6-Chloro-1H-indole-3-sulfonamide, as a potential anticancer agent. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to the preliminary in vitro evaluation, including experimental design, detailed protocols, and data interpretation. The proposed investigations are grounded in the established mechanisms of action for related indole-sulfonamide compounds, which primarily involve the inhibition of carbonic anhydrases and tubulin polymerization, leading to cell cycle arrest and apoptosis.
Introduction: The Rationale for Investigating 6-Chloro-1H-indole-3-sulfonamide
The confluence of the indole ring and the sulfonamide group has given rise to a class of compounds with significant promise in oncology.[1][2] The indole scaffold is a key structural feature in various natural and synthetic molecules with anticancer properties.[3][4] The sulfonamide group, a well-established pharmacophore, is present in a number of clinically used drugs and is known to interact with various biological targets.[5][6]
Derivatives of indole-sulfonamide have been reported to exert their anticancer effects through several mechanisms, most notably as inhibitors of carbonic anhydrases (CAs) and as disruptors of microtubule dynamics.[1][7][8] Specifically, tumor-associated CA isoforms IX and XII are crucial for the survival and proliferation of cancer cells in the hypoxic tumor microenvironment.[9] Their inhibition can lead to a disruption of the pH balance within cancer cells, ultimately triggering cell death.[10][11] Furthermore, the inhibition of tubulin polymerization prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][12]
The specific compound, 6-Chloro-1H-indole-3-sulfonamide, features a chlorine atom at the 6-position of the indole ring. Halogen substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its anticancer activity.[13] Given the established anticancer potential of the indole-sulfonamide scaffold, a systematic initial investigation into the biological effects of this specific derivative is warranted.
This guide outlines a logical, multi-step approach for the preliminary in vitro assessment of 6-Chloro-1H-indole-3-sulfonamide, commencing with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Phase 1: Foundational Cytotoxicity and Antiproliferative Assessment
The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. This provides a baseline understanding of its potency and selectivity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]
Materials:
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like MCF-10A or HEK293 for selectivity assessment)
RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
96-well cell culture plates
6-Chloro-1H-indole-3-sulfonamide (dissolved in a suitable solvent, e.g., DMSO)
MTT solution (5 mg/mL in PBS)
DMSO (for formazan crystal solubilization)
Microplate reader
Procedure:
Cell Seeding: Seed the selected cell lines into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare a series of dilutions of 6-Chloro-1H-indole-3-sulfonamide in culture medium. The concentration range should be broad to determine the IC₅₀ value (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).[14] Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Expected Data and Interpretation
The results of the MTT assay will provide the IC₅₀ values for 6-Chloro-1H-indole-3-sulfonamide against the tested cancer cell lines. A lower IC₅₀ value indicates higher potency. Comparing the IC₅₀ values between cancer and non-cancerous cell lines will provide an initial indication of the compound's selectivity.
Cell Line
Cancer Type
Putative IC₅₀ (µM)
MCF-7
Breast Adenocarcinoma
To be determined
A549
Lung Carcinoma
To be determined
HCT116
Colorectal Carcinoma
To be determined
MCF-10A
Non-tumorigenic Breast Epithelial
To be determined
Table 1: Hypothetical Data Table for IC₅₀ Values of 6-Chloro-1H-indole-3-sulfonamide.
Phase 2: Mechanistic Elucidation - Unraveling the Mode of Action
Based on the established activities of related indole-sulfonamides, the initial mechanistic investigation should focus on two primary potential targets: carbonic anhydrases and tubulin. Furthermore, assessing the compound's impact on the cell cycle and its ability to induce apoptosis are crucial next steps.
Carbonic Anhydrase Inhibition Assay
Given that many indole-sulfonamides are known to be potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms IX and XII, evaluating the inhibitory activity of 6-Chloro-1H-indole-3-sulfonamide against these enzymes is a logical step.[7][9]
Experimental Approach:
A well-established method for measuring CA activity is the stopped-flow CO₂ hydration assay. This technique measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, leading to a change in pH that is monitored by a pH indicator.
Procedure Outline:
Purified recombinant human CA isoforms (I, II, IX, and XII) are used.
The assay is performed in a suitable buffer at a specific pH.
The enzyme is pre-incubated with varying concentrations of 6-Chloro-1H-indole-3-sulfonamide.
The reaction is initiated by the rapid mixing of the enzyme-inhibitor solution with a CO₂-saturated solution.
The change in absorbance of the pH indicator is monitored over time.
The initial rates of reaction are calculated, and the inhibition constant (Ki) is determined.
Tubulin Polymerization Inhibition Assay
Disruption of microtubule dynamics is another common mechanism of action for indole-containing anticancer agents.[8][12][17] An in vitro tubulin polymerization assay can directly assess the effect of the compound on this process.
Experimental Protocol:
Tubulin Preparation: Purified tubulin is commercially available or can be isolated from bovine brain.
Assay Setup: The assay is typically performed in a 96-well plate format. A reaction mixture containing tubulin, a polymerization buffer (e.g., G-PEM buffer), and GTP is prepared.
Compound Addition: 6-Chloro-1H-indole-3-sulfonamide is added to the reaction mixture at various concentrations. A known tubulin polymerization inhibitor (e.g., colchicine or paclitaxel) is used as a positive control.
Polymerization Monitoring: The plate is incubated at 37°C, and the increase in absorbance at 340 nm (due to light scattering by the forming microtubules) is monitored over time using a microplate reader.
Data Analysis: The rate and extent of tubulin polymerization are calculated for each concentration of the compound. The IC₅₀ for tubulin polymerization inhibition is then determined.[18]
Cell Cycle Analysis via Flow Cytometry
To determine if the cytotoxic effects of 6-Chloro-1H-indole-3-sulfonamide are associated with cell cycle arrest, flow cytometry analysis using propidium iodide (PI) staining is performed.[19]
Experimental Protocol:
Cell Treatment: Treat a selected cancer cell line (e.g., one that showed high sensitivity in the MTT assay) with 6-Chloro-1H-indole-3-sulfonamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. An accumulation of cells in a specific phase compared to the control suggests cell cycle arrest.[20][21]
Apoptosis Induction Assessment
To confirm if the compound induces programmed cell death, an Annexin V-FITC/PI apoptosis assay is conducted.[19]
Experimental Protocol:
Cell Treatment: Treat the selected cancer cell line with 6-Chloro-1H-indole-3-sulfonamide at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Interpretation:
Annexin V-negative/PI-negative: Live cells
Annexin V-positive/PI-negative: Early apoptotic cells
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
Annexin V-negative/PI-positive: Necrotic cells
An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.
Visualization of Proposed Experimental Workflow and Potential Mechanisms
To visually represent the proposed investigative strategy and the potential signaling pathways involved, the following diagrams are provided in DOT language for use with Graphviz.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the initial investigation of 6-Chloro-1H-indole-3-sulfonamide.
Potential Signaling Pathway: Carbonic Anhydrase IX Inhibition
Caption: Putative mechanism of action via Carbonic Anhydrase IX inhibition.
Caption: Putative mechanism of action via tubulin polymerization inhibition.
Conclusion and Future Directions
The structured approach outlined in this guide provides a robust framework for the initial in vitro investigation of 6-Chloro-1H-indole-3-sulfonamide's anticancer properties. The phased methodology, from broad cytotoxicity screening to specific mechanistic assays, will allow for a comprehensive preliminary assessment of its potential as a therapeutic agent.
Positive outcomes from these initial studies, such as potent and selective cytotoxicity, significant inhibition of CAIX/XII or tubulin polymerization, and induction of cell cycle arrest and apoptosis, would provide a strong rationale for further investigation. Subsequent steps would include lead optimization to improve potency and selectivity, and progression to in vivo studies using animal models to evaluate efficacy and safety.[22][23][24] The systematic exploration of novel compounds like 6-Chloro-1H-indole-3-sulfonamide is essential for the continued development of new and effective cancer therapies.
References
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.).
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC. (n.d.).
Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC. (n.d.).
Application of 7-Nitroindole in the Synthesis of Antitumor Sulfonamides - Benchchem. (n.d.).
Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC. (n.d.).
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. (n.d.).
Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin - MDPI. (2022, August 31).
Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII - PMC. (n.d.).
In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (2022, May 1).
New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - MDPI. (2022, February 24).
A Technical Guide to Preliminary In-Vitro Evaluation of Novel Anticancer Compounds: A Methodological Framework for "Cephaibol D" - Benchchem. (n.d.).
Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC. (n.d.).
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents | ACS Omega. (2024, September 3).
Carbonic anhydrase inhibitors: Sulfonamides as antitumor agents? | Request PDF. (2025, August 6).
Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed. (2001, March 15).
Natural Product Testing: Selecting in vivo Anticancer Assay Model. (2024, February 9).
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC. (2022, February 28).
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC. (n.d.).
Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing). (n.d.).
(PDF) Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2025, October 13).
Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023, September 29).
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC. (n.d.).
Chloride-Mediated Apoptosis-Inducing Activity of Bis(sulfonamide) Anionophores - PubMed. (2016, June 22).
The Core Mechanism of 6-Chloroindole in Cancer Cells: A Technical Guide for Researchers - Benchchem. (n.d.).
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC. (n.d.).
Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.).
Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - ResearchGate. (2021, January 8).
Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies | ACS Omega - ACS Publications. (2021, November 18).
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25).
Sulphonamide derivatives with a triazine core as novel inducers of apoptosis and pyroptosis in glioblastoma multiforme cells - ResearchGate. (2025, December 19).
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. (n.d.).
Effect of sulfonamide S1 on the cell cycle of AL cell lines - ResearchGate. (n.d.).
Indole-sulfonamide derivatives reported as anticancer agents. - ResearchGate. (n.d.).
Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits - PubMed. (2009, February 4).
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing). (n.d.).
Cell Cycle Arrest and Apoptosis Induction by a New 2,4- Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - Publishing at the Library. (2021, January 8).
Sulphonamide derivatives with a triazine core as novel inducers of apoptosis and pyroptosis in glioblastoma multiforme cells - PMC. (2025, December 4).
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed. (2022, January 25).
Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - MDPI. (2024, December 17).
Sensitive and Easy Assay to Detect Cytotoxicity | Biocompare.com Kit/Reagent Review. (2022, February 11).
EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents. (n.d.).
(PDF) Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits - ResearchGate. (n.d.).
Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Publishing. (2024, November 4).
Theoretical Binding Mode of 6-Chloro-1H-indole-3-sulfonamide: A Dual-Target Structural Analysis
Executive Summary In modern medicinal chemistry, the indole scaffold is widely recognized as a "privileged structure" due to its ability to selectively bind to diverse biological targets. Among its derivatives, 6-Chloro-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the indole scaffold is widely recognized as a "privileged structure" due to its ability to selectively bind to diverse biological targets. Among its derivatives, 6-Chloro-1H-indole-3-sulfonamide has emerged as a highly versatile pharmacophore. As a Senior Application Scientist specializing in structural biology and drug design, I have observed that the therapeutic efficacy of this compound hinges on two distinct, target-specific binding modalities:
Metalloenzyme Inhibition: Acting as a canonical Zinc-Binding Group (ZBG) for Carbonic Anhydrase (CA) isoforms [1].
GPCR Modulation: Serving as a core hydrophobic anchor for G-Protein Coupled Receptor 17 (GPR17) antagonists, which are critical in the treatment of demyelinating diseases like Multiple Sclerosis [2].
This whitepaper provides an in-depth technical analysis of the theoretical binding modes of 6-Chloro-1H-indole-3-sulfonamide, elucidating the biophysical causality behind its target affinity, and outlining a self-validating experimental framework for empirical confirmation.
Carbonic anhydrases (CAs) are zinc-dependent metalloenzymes. Tumor-associated isoforms, specifically hCA IX and hCA XII, are critical targets for reversing tumor hypoxia-induced acidosis [3].
The Zinc-Binding Group (ZBG) Mechanism
The primary sulfonamide moiety (
−SO2NH2
) of 6-Chloro-1H-indole-3-sulfonamide is the definitive pharmacophore for CA inhibition. Upon entering the active site, the sulfonamide nitrogen undergoes deprotonation (facilitated by the basic environment of the active site pocket). The resulting anionic nitrogen coordinates directly to the catalytic
Zn2+
ion, displacing the native zinc-bound water molecule or hydroxide ion. This coordination halts the enzyme's hydration of
CO2
.
Simultaneously, the oxygen atoms of the sulfonamide group engage in a highly conserved hydrogen-bonding network, acting as hydrogen bond acceptors for the backbone amide of the Thr199 residue [4].
Causality of the 6-Chloroindole Scaffold
While the sulfonamide group provides baseline affinity, the 6-chloroindole core dictates isoform selectivity.
Steric Complementarity: The indole ring extends outward from the zinc ion into a hydrophobic pocket formed by residues such as Val121, Val143, Leu198, and Trp209.
Halogen Bonding: The chlorine atom at the 6-position is highly lipophilic and electron-withdrawing. It occupies a specific lipophilic sub-pocket present in hCA IX and XII, engaging in halogen bonding and
π−π
stacking interactions that are sterically hindered in the cytosolic hCA I and II isoforms. This structural nuance is the primary driver for the compound's selectivity toward tumor-associated CAs.
Theoretical binding mode of 6-Chloro-1H-indole-3-sulfonamide in the Carbonic Anhydrase active site.
Beyond metalloenzymes, 6-Chloro-1H-indole-3-sulfonamide serves as a foundational building block for negative modulators of GPR17, a dual uracil nucleotide/cysteinyl leukotriene receptor [5].
In the context of GPR17, the primary sulfonamide is typically functionalized (e.g., via N-alkylation or arylation) to increase bulk, but the 6-chloroindole core remains the critical anchoring unit. The theoretical binding mode within the transmembrane (TM) domain of GPR17 relies on the stabilization of the receptor's inactive state:
Deep TM Pocket Insertion: The planar, aromatic 6-chloroindole system intercalates deeply into the helical bundle (typically between TM3, TM5, and TM6).
Indole NH Donor: The
1H
-indole nitrogen acts as a crucial hydrogen bond donor to conserved polar residues within the TM cavity, locking the receptor conformation and preventing the outward movement of TM6 required for G-protein coupling.
Chlorine-Mediated Hydrophobic Packing: The 6-chloro substituent fills a discrete hydrophobic void, maximizing van der Waals contacts and significantly increasing the target residence time (
τ
).
Quantitative Binding Data
To contextualize the theoretical binding models, the table below synthesizes the quantitative binding metrics of 6-Chloro-1H-indole-3-sulfonamide and its immediate derivatives across its primary targets.
Target Enzyme / Receptor
Biological Role
Binding Affinity (
Ki
/
IC50
)
Primary Binding Interaction
hCA II (Cytosolic)
pH regulation, Glaucoma
~7.7 µM
Zinc coordination via
−SO2NH2
hCA IX (Transmembrane)
Tumor hypoxia survival
< 10.0 nM
Halogen bonding via 6-Chloro group
hCA XII (Transmembrane)
Tumor microenvironment
~4.0 nM
Hydrophobic packing of Indole core
GPR17 (GPCR)
Myelination / CNS disorders
~13.0 nM
TM domain intercalation
Data aggregated from recent structure-activity relationship (SAR) studies and patent literature[1][5].
Self-Validating Experimental Protocol System
To transition from theoretical modeling to empirical fact, a robust, self-validating experimental workflow is required. As a standard practice, I employ an orthogonal validation matrix: kinetic profiling informs structural resolution, which in turn validates cellular function.
Step-by-Step Methodology
Phase 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality: We select SPR over Isothermal Titration Calorimetry (ITC) because the rapid association rates (
kon
) typical of low-molecular-weight sulfonamides require high-temporal-resolution monitoring to accurately calculate residence time (
τ=1/koff
).
Immobilize recombinant hCA IX (or GPR17 in lipid nanodiscs) onto a CM5 sensor chip via standard amine coupling.
Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).
Inject 6-Chloro-1H-indole-3-sulfonamide at varying concentrations (0.1 nM to 10 µM) in running buffer (HBS-EP+ with 5% DMSO to maintain compound solubility).
Measure association for 120 seconds and dissociation for 300 seconds. Fit data to a 1:1 Langmuir binding model to extract
KD
,
kon
, and
koff
.
Phase 2: X-Ray Crystallography for Structural Elucidation
Causality: Kinetic data proves binding occurs, but X-ray crystallography is mandatory to confirm the exact atomic coordinates of the Zinc-coordination and the 6-chloro halogen bond.
Co-crystallize purified hCA IX (10 mg/mL) with a 5-fold molar excess of the compound using the hanging-drop vapor diffusion method.
Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant.
Collect diffraction data at a synchrotron source and solve the structure via molecular replacement using an apo-hCA IX model (e.g., PDB: 3IAI).
Phase 3: Stopped-Flow
CO2
Hydrase Assay (Functional Validation)
Causality: Structural binding must translate to functional inhibition. A stopped-flow assay is utilized because the catalytic turnover of CAs is exceptionally fast (
kcat≈106s−1
), rendering standard colorimetric assays inaccurate.
Prepare a solution of the enzyme (10 nM) and the inhibitor at varying concentrations in 20 mM HEPES buffer (pH 7.5) containing a pH indicator (e.g., Phenol Red).
Rapidly mix the enzyme-inhibitor solution with
CO2
-saturated water using a stopped-flow spectrophotometer.
Monitor the decrease in absorbance at 557 nm (indicating acidification due to
H+
generation).
Calculate the
IC50
and convert to
Ki
using the Cheng-Prusoff equation.
Orthogonal experimental workflow for validating the theoretical binding mode.
Conclusion & Future Perspectives
The theoretical binding mode of 6-Chloro-1H-indole-3-sulfonamide demonstrates the elegance of rational drug design. By leveraging a primary sulfonamide for metalloenzyme coordination and a halogenated indole core for hydrophobic/steric selectivity, this scaffold achieves remarkable polypharmacological potential. Future developmental trajectories should focus on optimizing the physicochemical properties of the indole nitrogen to enhance blood-brain barrier (BBB) penetrance for CNS-targeted GPR17 therapies, while minimizing off-target cytosolic CA inhibition.
References
Title: Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors.
Source: National Institutes of Health (PubMed)
URL: [Link]
Title: WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides.
Title: Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII.
Source: PubMed Central (PMC)
URL: [Link]
Title: Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies.
Source: MDPI Pharmaceuticals
URL: [Link]
Title: US20240025883, Example 102 | C17H16F4N4O5S | CID 169225625.
Source: PubChem (National Library of Medicine)
URL: [Link]
Exploratory
Chloro-Substituted Indole Sulfonamides: Mechanisms, Synthesis, and Therapeutic Applications
An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The indole scaffold is a privileged structural motif in medicinal chemistry, mimicking endogenous molecules like tryptophan and seroto...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
The indole scaffold is a privileged structural motif in medicinal chemistry, mimicking endogenous molecules like tryptophan and serotonin. When functionalized with a sulfonamide moiety and a halogen—specifically a chlorine atom—the resulting chloro-substituted indole sulfonamides exhibit profound and multifaceted pharmacological activities. Historically developed as potent inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms, this class of compounds has recently revolutionized the field of Targeted Protein Degradation (TPD).
The prototypical molecule in this class, Indisulam (E7070) , has been reclassified from a simple enzyme inhibitor to a highly sophisticated "molecular glue" [1]. By bridging the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-splicing factor RBM39, indisulam induces the targeted destruction of RBM39, leading to aberrant mRNA splicing and cancer cell apoptosis. This whitepaper dissects the structural rationale, dual mechanisms of action, and self-validating experimental workflows essential for researching and developing next-generation chloro-indole sulfonamides.
Structural Biology & Pharmacophore Rationale
As a Senior Application Scientist, I emphasize that every atom in a lead compound must have a mechanistic justification. The efficacy of chloro-substituted indole sulfonamides is driven by three distinct structural pillars:
The Indole Core (Hydrophobic Intercalation): The bicyclic indole ring provides a rigid, planar, and lipophilic core that readily intercalates into hydrophobic protein pockets. It serves as an optimal spacer, orienting the functional groups into their respective binding sub-pockets.
Chloro-Substitution (Halogen Bonding & Metabolic Stability): The placement of a chlorine atom (typically at the C3 or C5 position) is not merely a passive structural modification.
Electronic & Steric Effects: In the DCAF15 binding pocket, the C3-chlorine atom of indisulam occupies a highly specific hydrophobic cleft, enhancing binding affinity via van der Waals interactions and localized halogen bonding[3].
Metabolic Shielding: Substitution at the electron-rich C3 position blocks rapid metabolic oxidation by Cytochrome P450 enzymes, significantly extending the pharmacokinetic half-life of the molecule.
The Sulfonamide Moiety (Hydrogen Bonding & Metal Coordination): The sulfonamide group (
R−SO2NH2
) is a versatile pharmacophore. In CA inhibition, the deprotonated sulfonamide nitrogen acts as a Lewis base, coordinating directly with the active site Zinc ion (
Zn2+
). In the context of molecular glues, the oxygen atoms of the sulfonyl group form a critical hydrogen-bond network with the backbone amides of the DCAF15 protein [3].
Primary Mechanisms of Action
Chloro-substituted indole sulfonamides operate via two primary, distinct mechanisms depending on their specific substitution patterns and the cellular context.
Mechanism A: Tumor-Associated Carbonic Anhydrase (CA IX/XII) Inhibition
Solid tumors frequently develop hypoxic microenvironments. To survive the resulting intracellular acidosis, cancer cells overexpress transmembrane Carbonic Anhydrases (hCA IX and hCA XII), which catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Chloro-indole sulfonamides act as potent, sub-nanomolar inhibitors of these isoforms. By blocking hCA IX/XII, these compounds disrupt pH homeostasis, leading to toxic intracellular acidification and subsequent apoptosis [2].
Mechanism B: Molecular Glue Degradation (The RBM39 Paradigm)
The most groundbreaking application of this chemical class is their function as molecular glues. Indisulam does not merely inhibit an enzyme; it hijacks the cell's ubiquitin-proteasome system (UPS).
Indisulam binds to DCAF15 (a substrate receptor for the CUL4-RING E3 ligase complex). This binding alters the surface topology of DCAF15, creating a high-affinity interface that recruits the splicing factor RBM39—a protein that normally has no affinity for DCAF15. This ternary complex results in the polyubiquitination and rapid 26S proteasomal degradation of RBM39, causing catastrophic pre-mRNA splicing errors in cancer cells [4].
Quantitative Data & Structure-Activity Relationship (SAR)
The addition of the chloro-group and specific sulfonamide orientations drastically impacts binding kinetics. Below is a summary of quantitative binding affinities (
Ki
) and cellular viabilities (
IC50
) for leading chloro-indole sulfonamides.
Compound Name
Target Isoform / Cell Line
Activity Metric
Value
Reference / Source
Indisulam (E7070)
hCA XII (Tumor-associated)
Ki
3.0 - 5.7 nM
Tocris Bioscience [5]
Indisulam (E7070)
hCA IX (Tumor-associated)
Ki
15.0 - 31.0 nM
ResearchGate / PubChem [1]
Indisulam (E7070)
HCT-116 (Colon Cancer)
IC50
(Viability)
0.56 μM
Tocris Bioscience [5]
Compound 33 *
hCA XII (Tumor-associated)
Ki
0.69 nM
MDPI Review [2]
Compound 34 *
hCA IX (Tumor-associated)
Ki
1.40 nM
MDPI Review [2]
*Note: Compounds 33 and 34 are novel 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide derivatives optimized specifically for CA XII/IX selectivity over cytosolic off-targets.
To ensure scientific integrity, protocols must be designed as self-validating systems. A result is only trustworthy if the experimental design inherently rules out false positives.
Chemical Synthesis of Chloro-Indole Sulfonamides
The synthesis of these compounds requires precise regiocontrol. The following workflow describes the generation of a C3-chlorinated, N-sulfonylated indole derivative.
Step-by-Step Methodology:
Electrophilic Aromatic Chlorination: Dissolve the starting indole derivative (e.g., 7-aminoindole) in anhydrous Dimethylformamide (DMF). Cool to 0°C. Causality: Cooling is critical to prevent over-chlorination at the C2 position.
Reagent Addition: Add N-Chlorosuccinimide (NCS) dropwise. Stir for 2 hours. The electron-rich C3 position undergoes rapid electrophilic aromatic substitution.
Sulfonylation: To the chlorinated intermediate, add pyridine (acting as both solvent and acid scavenger) followed by the desired arylsulfonyl chloride. Stir at room temperature for 12 hours.
Workup & Purification: Quench with 1M HCl to remove pyridine. Extract with ethyl acetate, dry over
MgSO4
, and purify via flash column chromatography (Hexane/EtOAc gradient).
Fig 2. Standard synthetic workflow for chloro-substituted indole sulfonamide derivatives.
Self-Validating In Vitro RBM39 Degradation Assay
To prove that a novel chloro-indole sulfonamide acts as a molecular glue rather than a standard inhibitor, researchers must validate the degradation pathway using specific mechanistic rescue controls.
Step-by-Step Methodology:
Cell Culture & Treatment: Seed HCT-116 cells in 6-well plates. Treat with the synthesized compound (e.g., 1 μM) for 24 hours.
Mechanistic Rescue Controls (The Self-Validation Step):
Control Group A: Co-treat with MG132 (10 μM), a 26S proteasome inhibitor. Logic: If the compound reduces RBM39 levels, but MG132 rescues RBM39 expression, the mechanism is definitively proteasome-dependent.
Control Group B: Co-treat with MLN4924 (1 μM), a NEDD8-activating enzyme inhibitor that inactivates Cullin-RING ligases. Logic: If MLN4924 rescues RBM39, the degradation is definitively mediated by a Cullin-RING E3 ligase (such as CUL4-DCAF15).
Protein Extraction & Western Blotting: Lyse cells in RIPA buffer. Quantify protein, run on SDS-PAGE, and probe with anti-RBM39 and anti-GAPDH (loading control) antibodies.
Interpretation: A true molecular glue will show complete loss of RBM39 in the compound-only lane, but full retention of RBM39 in the MG132 and MLN4924 co-treatment lanes.
Conclusion
Chloro-substituted indole sulfonamides represent a masterclass in pharmacophore optimization. By leveraging the lipophilicity of the indole core, the precise spatial and electronic properties of the chlorine atom, and the hydrogen-bonding capacity of the sulfonamide, these molecules have transitioned from highly selective Carbonic Anhydrase inhibitors to pioneering molecular glues in targeted protein degradation. Understanding the causality behind these structural choices and employing rigorous, self-validating assays is paramount for the continued development of next-generation therapeutics in oncology.
References
National Center for Biotechnology Information. "Indisulam | C14H12ClN3O4S2 | CID 216468 - PubChem." PubChem Database. Available at:[Link]
MDPI. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." Molecules, 2024. Available at:[Link]
Bussiere, D.E., et al. "Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex." Nature Chemical Biology, 2020. Available at:[Link]
Wang, Y., et al. "Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia." Cell Death & Disease, 2023. Available at:[Link]
Protocols & Analytical Methods
Method
Synthesis of 6-Chloro-1H-indole-3-sulfonamide: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 6-Chloro-1H-indole-3-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. The indole sulfonamide scaffold is a privileged str...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive guide for the synthesis of 6-Chloro-1H-indole-3-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. The indole sulfonamide scaffold is a privileged structure present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anticancer, and carbonic anhydrase inhibition activities.[1][2][3][4] This protocol is designed for researchers and scientists in organic synthesis and drug development, offering a detailed, step-by-step procedure with expert insights into the underlying chemical principles.
The synthesis is strategically divided into two main stages: the preparation of the 6-Chloro-1H-indole precursor via the well-established Fischer indole synthesis, followed by the regioselective sulfonylation at the C3 position and subsequent amination to yield the target sulfonamide.
I. Strategic Overview of the Synthesis
The synthetic pathway is designed for efficiency and reliability, employing common laboratory reagents and techniques. The overall transformation is depicted below:
Caption: Overall synthetic strategy for 6-Chloro-1H-indole-3-sulfonamide.
II. Part 1: Synthesis of 6-Chloro-1H-indole
The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system.[5][6][7][8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of a phenylhydrazine and a carbonyl compound.[5][6]
Reaction Scheme:
Caption: Reaction scheme for the Fischer indole synthesis of 6-Chloro-1H-indole.
Experimental Protocol:
Materials and Reagents:
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
4-Chlorophenylhydrazine hydrochloride
179.04
10.0 g
55.8
Pyruvic acid
88.06
5.3 mL
61.4
Polyphosphoric acid (PPA)
-
100 g
-
Ethanol
46.07
150 mL
-
Ethyl acetate
88.11
As needed
-
Saturated sodium bicarbonate solution
-
As needed
-
Brine
-
As needed
-
Anhydrous sodium sulfate
142.04
As needed
-
Silica gel (for column chromatography)
-
As needed
-
Procedure:
Hydrazone Formation:
In a 250 mL round-bottom flask, dissolve 10.0 g (55.8 mmol) of 4-chlorophenylhydrazine hydrochloride in 100 mL of ethanol.
To this solution, add 5.3 mL (61.4 mmol) of pyruvic acid.
Heat the mixture to reflux for 1 hour. The formation of the hydrazone is typically accompanied by a color change.
After 1 hour, remove the flask from the heat and allow it to cool to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude hydrazone.
Fischer Indole Cyclization:
Caution: Polyphosphoric acid is viscous and corrosive. Handle with appropriate personal protective equipment in a fume hood.
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place 100 g of polyphosphoric acid.
Heat the PPA to 80 °C with stirring.
Carefully add the crude hydrazone from the previous step to the hot PPA in portions, ensuring the temperature does not exceed 100 °C.
After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 30 minutes.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Purification:
Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Chloro-1H-indole.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[9]
Expected Outcome: A white to off-white solid. The yield can vary but is typically in the range of 60-75%.
III. Part 2: Synthesis of 6-Chloro-1H-indole-3-sulfonamide
The introduction of the sulfonamide group at the C3 position of the indole ring is achieved through a two-step process: chlorosulfonation followed by amination. The electron-rich nature of the indole C3 position makes it susceptible to electrophilic substitution.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 6-Chloro-1H-indole-3-sulfonamide.
Experimental Protocol:
Materials and Reagents:
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
6-Chloro-1H-indole
151.59
5.0 g
33.0
Chlorosulfonic acid
116.52
7.0 mL
105.6
Acetonitrile
41.05
100 mL
-
Aqueous ammonia (28-30%)
-
50 mL
-
Dichloromethane
84.93
As needed
-
Saturated sodium bicarbonate solution
-
As needed
-
Brine
-
As needed
-
Anhydrous sodium sulfate
142.04
As needed
-
Procedure:
Chlorosulfonation:
Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and a face shield.
In a 250 mL flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5.0 g (33.0 mmol) of 6-Chloro-1H-indole in 100 mL of anhydrous acetonitrile.
Cool the solution to 0 °C in an ice-water bath.
Slowly add 7.0 mL (105.6 mmol) of chlorosulfonic acid dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.[10][11]
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
Monitor the formation of the sulfonyl chloride intermediate by TLC.
Amination and Work-up:
Once the formation of the sulfonyl chloride is complete, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated aqueous ammonia (28-30%). Perform this step with extreme caution in a fume hood as it is highly exothermic and will generate fumes.
Stir the resulting slurry vigorously for 30 minutes.
Extract the product with dichloromethane (3 x 100 mL).
Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification:
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 6-Chloro-1H-indole-3-sulfonamide.
Expected Outcome: A white or pale yellow solid.
IV. Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of the sulfonyl group.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Melting Point: To assess the purity of the final product.
V. Safety and Handling
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.
Chlorosulfonic acid and polyphosphoric acid are highly corrosive. Handle with extreme care.
The amination step is highly exothermic and should be performed with caution.
VI. Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-Chloro-1H-indole-3-sulfonamide. By following these procedures, researchers can efficiently prepare this valuable compound for further investigation in various drug discovery and development programs. The rationale behind each step is provided to give the user a deeper understanding of the chemical transformations involved.
VII. References
Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]
Wikipedia. (2023, November 29). Fischer indole synthesis. In Wikipedia. [Link]
Janosik, T., Bergman, J., & Romero, I. (2011). Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile. Tetrahedron Letters, 52(51), 6893-6895. [Link]
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
Peruncheralathan, S., & Ila, H. (2004). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2004(5), 169-174. [Link]
Sharma, A., & Gorman, C. (2023). Chlorosulfonic Acid. ResearchGate. [Link]
Al-dujaili, A. H. (2020). The recent progress of sulfonamide in medicinal chemistry. ResearchGate. [Link]
Al-Jadiri, M. A. F., & Ali, A. H. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
Khan, I., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]
Wikipedia. (2024, February 28). Sulfonamide. In Wikipedia. [Link]
Application Note: Comprehensive Analytical Characterization of 6-Chloro-1H-indole-3-sulfonamide
Context and Biological Significance In modern neuropharmacology, the development of targeted therapies for demyelinating diseases heavily relies on high-purity synthetic intermediates. 6-Chloro-1H-indole-3-sulfonamide se...
Author: BenchChem Technical Support Team. Date: March 2026
Context and Biological Significance
In modern neuropharmacology, the development of targeted therapies for demyelinating diseases heavily relies on high-purity synthetic intermediates. 6-Chloro-1H-indole-3-sulfonamide serves as a critical building block in the synthesis of negative modulators (antagonists) for the G-protein coupled receptor GPR17 1.
Biologically, GPR17 is known to couple directly to the
Gαi/o
pathway. Activation of this receptor leads to the inhibition of adenylate cyclase, resulting in a reduction of intracellular cyclic AMP (cAMP) production 2. By utilizing derivatives of 6-chloro-1H-indole-3-sulfonamide to negatively modulate GPR17, researchers can effectively promote oligodendrocyte precursor cell differentiation and stimulate remyelination—a primary therapeutic goal in treating Multiple Sclerosis (MS) 3.
GPR17 signaling pathway and the therapeutic intervention of indole-3-sulfonamide modulators.
Analytical Strategy: Causality & Design
Characterizing 6-chloro-1H-indole-3-sulfonamide requires an analytical strategy tailored to its specific physicochemical properties.
Chromatographic Causality: The molecule possesses both a weakly acidic indole nitrogen and a polar sulfonamide group. To prevent peak tailing and ensure reproducible retention times on a reverse-phase column, the mobile phase must be acidic (e.g., utilizing 0.1% Formic Acid or Trifluoroacetic Acid) to suppress unwanted ionization of the sulfonamide moiety during separation 4.
Spectroscopic Causality: Confirming the regiochemistry of the chlorine atom is paramount. The
1
H NMR coupling constants (
J
) provide definitive proof, differentiating the 6-chloro isomer from the 4-, 5-, or 7-chloro variants based on established ortho and meta splitting patterns.
UPLC-ESI-MS Methodology
This protocol is designed as a self-validating system. The inclusion of system suitability tests (SST) ensures that column degradation or mobile phase contamination is detected before sample analysis begins.
Step-by-Step Protocol
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). Sonicate for 5 minutes.
System Suitability Testing (SST):
Blank Injection: Inject 2
μ
L of the diluent. Validation criteria: No peaks > 0.1% of the target analyte area to rule out carryover.
SST Injection: Inject a known indole reference standard. Validation criteria: Tailing factor (
Tf
) must be
≤1.5
and theoretical plates (
N
)
≥5000
.
Chromatographic Separation: Execute the gradient outlined in Table 1 using a C18 column (1.7
μ
m, 2.1 x 50 mm) maintained at 40 °C.
Mass Detection: Analyze the eluent using Positive Electrospray Ionization (ESI+) to detect the
[M+H]+
ion at m/z 231.0 (Table 2).
Quantitative Data Summaries
Table 1: UPLC Gradient Conditions
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (H₂O + 0.1% FA)
% Mobile Phase B (MeCN + 0.1% FA)
0.0
0.4
95
5
0.5
0.4
95
5
3.0
0.4
5
95
4.0
0.4
5
95
4.1
0.4
95
5
| 5.0 | 0.4 | 95 | 5 |
Table 2: Mass Spectrometry (ESI+) Parameters
Parameter
Setting
Parameter
Setting
Ionization Mode
ESI Positive (+)
Desolvation Temp
350 °C
Capillary Voltage
3.0 kV
Source Temp
150 °C
| Cone Voltage | 25 V | Mass Range (m/z) | 100 - 600 |
Nuclear Magnetic Resonance (NMR) Protocol
The high polarity and hydrogen-bonding capacity of the sulfonamide group render the compound poorly soluble in standard non-polar solvents like
CDCl3
. Therefore, DMSO-
d6
is utilized. DMSO not only provides excellent solubility but also slows the proton exchange rate, allowing for the clear observation of the sulfonamide
NH2
protons 1.
Step-by-Step Protocol
Sample Preparation: Dissolve 5–10 mg of 6-chloro-1H-indole-3-sulfonamide in 0.6 mL of anhydrous DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Instrument Calibration: Lock the spectrometer to the deuterium signal of DMSO-
d6
and shim the magnetic field until the TMS signal at 0.00 ppm is sharp (linewidth < 1 Hz). This provides internal self-validation of field homogeneity.
Data Acquisition: Acquire the
1
H NMR spectrum at 400 MHz or 500 MHz with a minimum of 16 scans and a relaxation delay (
D1
) of 2 seconds.
Structural Elucidation: Analyze the coupling constants. The presence of a doublet of doublets (
dd
) at
δ
7.21 with
J=8.56,1.71
Hz is characteristic of H-5, split by the ortho H-4 and meta H-7. The narrow doublet at
δ
7.79 (
J=1.96
Hz) corresponds to H-7, definitively confirming the chlorine atom is at position 6.
Table 3:
1
H NMR Spectral Assignments (400 MHz, DMSO-
d6
)
| Chemical Shift (
δ
, ppm) | Multiplicity | Coupling Constant (
J
, Hz) | Integration | Regiochemical Assignment |
|--------------------------------|--------------|-----------------------------|-------------|--------------------------|
| 11.85 | br s | - | 1H | Indole N-H |
| 7.94 | d | 8.5 | 1H | C4-H (ortho to C5) |
| 7.79 | d | 2.0 | 1H | C7-H (meta to C5) |
| 7.68 | s | - | 1H | C2-H |
| 7.50 | s | - | 2H | Sulfonamide -NH₂ |
| 7.21 | dd | 8.6, 1.7 | 1H | C5-H (ortho to C4, meta to C7) |
Analytical Validation Workflow
To guarantee scientific integrity, the entire characterization process must follow a strict, self-validating workflow before a batch is released for downstream synthesis.
Self-validating analytical workflow for the characterization of indole-3-sulfonamides.
References
WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides. Google Patents. 1
US20240025883A1 - Pyrimidin-2-yl sulfonamide derivatives. Google Patents. 2
WO2020254289A1 - N-(phenyl)-indole-3-sulfonamide derivatives and related compounds as gpr17 modulators for treating cns disorders such as multiple sclerosis. Google Patents. 3
WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators. Google Patents. 4
Application Notes and Protocols for Utilizing 6-Chloro-1H-indole-3-sulfonamide in Carbonic Anhydrase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Therapeutic Potential of Indole-based Sulfonamides The indole nucleus is a privileged scaff...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Indole-based Sulfonamides
The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the structure of tryptophan and its amenability to diverse chemical modifications. This versatility allows for the fine-tuning of a compound's affinity and selectivity for specific enzyme targets. Indole derivatives have emerged as potent inhibitors of a wide array of enzyme classes, including kinases and metabolic enzymes. Within this chemical space, 6-Chloro-1H-indole-3-sulfonamide represents a compound of significant interest. As a member of the sulfonamide family, it is a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2]
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental physiological reaction.[1][3] Inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[4][5][6] These application notes provide a comprehensive guide to utilizing 6-Chloro-1H-indole-3-sulfonamide in robust and reproducible enzyme inhibition assays, enabling researchers to accurately determine its inhibitory potency and elucidate its mechanism of action against various carbonic anhydrase isoforms.
Scientific Foundation: The Rationale Behind the Assay Design
The protocols detailed herein are built upon the foundational principles of enzyme kinetics and a thorough understanding of the mechanism of sulfonamide-based inhibition.
Mechanism of Action: Competitive Inhibition
Sulfonamides, including 6-Chloro-1H-indole-3-sulfonamide, typically act as competitive inhibitors of carbonic anhydrase.[7][][9] Their structural resemblance to the enzyme's substrate allows them to bind to the active site, thereby preventing the substrate from binding and catalysis from occurring.[7][][9] This understanding is critical for designing experiments that can accurately determine the inhibition constant (Kᵢ), a true measure of the inhibitor's potency.
Assay Principle: A Colorimetric Approach
The described assay measures the esterase activity of carbonic anhydrase.[1] The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (pNPA), to produce p-nitrophenol.[1] This product is a yellow-colored compound that can be quantified by measuring the increase in absorbance at 400-405 nm.[1] In the presence of an inhibitor like 6-Chloro-1H-indole-3-sulfonamide, the rate of this reaction decreases, providing a direct measure of the inhibitor's efficacy.
Experimental Protocols: A Step-by-Step Guide
These protocols are designed to be self-validating, with integrated controls to ensure the accuracy and reproducibility of the results.
Materials and Reagents
6-Chloro-1H-indole-3-sulfonamide (or a related indole sulfonamide)
Human Carbonic Anhydrase (specific isoform, e.g., hCA I, hCA II)
Microplate reader capable of kinetic measurements at 400-405 nm[10]
Preparation of Solutions
Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare a solution of Tris base and adjust the pH to 7.4 with sulfuric acid.[1]
6-Chloro-1H-indole-3-sulfonamide Stock Solution (10 mM): Dissolve an appropriate amount of the compound in DMSO. Due to the potential for limited aqueous solubility of indole derivatives, DMSO is the recommended solvent.[11]
hCA Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform in the assay buffer. The final concentration in the assay should be optimized to produce a linear reaction rate for at least 10-15 minutes.[1]
Substrate Solution (3 mM pNPA): Dissolve p-nitrophenyl acetate in a minimal amount of acetonitrile and then dilute with the assay buffer to the final concentration. This solution should be prepared fresh daily.[1]
Enzyme Inhibition Assay Protocol
The following protocol is designed for a 96-well plate format with a final assay volume of 200 µL per well.
Prepare Serial Dilutions: Prepare a series of dilutions of the 6-Chloro-1H-indole-3-sulfonamide stock solution in DMSO to achieve the desired final concentrations in the assay.
Plate Preparation: Add the appropriate volumes of Assay Buffer, hCA Enzyme Solution, and either the inhibitor dilutions or DMSO (for controls) to the wells of the 96-well plate as outlined in the table above.
Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[10]
Initiate Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.[1]
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode for 10-15 minutes, taking readings every 30-60 seconds.[1][12]
Visualizing the Workflow
Caption: Workflow for the carbonic anhydrase inhibition assay.
Data Analysis and Interpretation
Calculating the Rate of Reaction
For each well, determine the rate of increase in absorbance over time (ΔAbs/min) from the linear portion of the kinetic curve.[1]
Calculating Percentage Inhibition
The percentage of inhibition for each concentration of 6-Chloro-1H-indole-3-sulfonamide is calculated using the following formula:
% Inhibition = [ (RateEnzyme Control - RateInhibitor) / RateEnzyme Control ] x 100
It is crucial to subtract the rate of the blank from all other readings to correct for background absorbance. The solvent control is used to ensure that the solvent (DMSO) does not significantly affect the enzyme's activity.
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50%.[1][13] To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The inhibitory activities of various indole-based sulfonamides against different carbonic anhydrase isoforms can be summarized in a table for easy comparison.
Note: The IC₅₀ and Kᵢ values for 6-Chloro-1H-indole-3-sulfonamide are to be determined experimentally.
Trustworthiness and Self-Validation
The integrity of your results relies on a well-designed experiment. The inclusion of multiple controls is a cornerstone of this protocol:
Blank Wells: Correct for the non-enzymatic hydrolysis of the substrate.
Enzyme Control Wells (No Inhibitor): Represent 100% enzyme activity.
Solvent Control Wells: Ensure that the solvent used to dissolve the inhibitor does not interfere with the assay.
Consistent results across replicate wells and a clear dose-dependent inhibition curve are indicators of a robust and reliable assay.
Conclusion
These application notes provide a detailed and scientifically grounded framework for assessing the inhibitory potential of 6-Chloro-1H-indole-3-sulfonamide against carbonic anhydrases. By adhering to these protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data that will be instrumental in advancing the development of novel therapeutics.
References
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
La Trobe University. (2021, March 31). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]
MDPI. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
LinkedIn. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide. Retrieved from [Link]
PubChem. (n.d.). 6-chloro-1H-indole-3-carboxylic acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Retrieved from [Link]
Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. Retrieved from [Link]
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Retrieved from [Link]
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Video. Retrieved from [Link]
PubMed. (2014, November 15). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Retrieved from [Link]
PubMed. (2020, June 15). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Retrieved from [Link]
Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]
Application Note: High-Sensitivity LC-MS/MS Quantification of 6-Chloro-1H-indole-3-sulfonamide in Biological Matrices
Introduction and Biological Context In the landscape of neurodegenerative disease therapeutics, 6-Chloro-1H-indole-3-sulfonamide (CAS: 2168376-44-9) 1 has emerged as a critical pharmacophore and building block in the syn...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Biological Context
In the landscape of neurodegenerative disease therapeutics, 6-Chloro-1H-indole-3-sulfonamide (CAS: 2168376-44-9) 1 has emerged as a critical pharmacophore and building block in the synthesis of G-protein coupled receptor 17 (GPR17) modulators. GPR17 is highly expressed in oligodendrocyte precursor cells, and its negative modulation is a validated strategy for promoting remyelination in demyelinating disorders such as Multiple Sclerosis (MS) 2.
Mechanistically, GPR17 couples to both Gαi/o and Gq/11 pathways. Its activation inhibits adenylate cyclase (reducing cAMP) and activates phospholipase C (increasing IP3 and intracellular Ca²⁺) 3. To support the pharmacokinetic (PK) profiling and microsomal stability testing of novel indole-3-sulfonamide derivatives 4, a highly sensitive and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required.
Caption: GPR17-mediated intracellular signaling pathway in oligodendrocytes.
Experimental Design & Rationale (E-E-A-T)
Developing a robust bioanalytical method requires moving beyond generic protocols to understand the physicochemical properties of the analyte (MW: 230.67, Exact Mass: 229.99).
Chromatographic Causality
The indole core of 6-Chloro-1H-indole-3-sulfonamide is highly aromatic. While standard C18 columns rely purely on hydrophobic partitioning, we selected a Biphenyl stationary phase . The biphenyl phase provides strong
π−π
and dipole-dipole interactions, offering orthogonal selectivity. This specifically resolves the target analyte from endogenous plasma phospholipids (which typically elute later and cause severe ion suppression), thereby enhancing the trustworthiness and sensitivity of the assay.
Ionization and Mobile Phase Synergy
Sulfonamides possess a mildly acidic proton (pKa ~9.5). To maximize detection sensitivity, Negative Electrospray Ionization (ESI⁻) was chosen. While formic acid is a common LC additive, we utilize 10 mM Ammonium Acetate (pH ~6.8) . This neutral pH ensures the sulfonamide remains mostly un-ionized in the liquid phase to maximize column retention, while the volatile acetate ions act as highly efficient proton acceptors in the electrospray droplet, driving the formation of the [M-H]⁻ precursor ion (m/z 228.9).
A Self-Validating System
A trustworthy protocol must be self-validating. To achieve this, our workflow incorporates a structurally similar internal standard (IS), Tolbutamide, added at the earliest step of sample preparation. This internalizes the correction for any well-to-well variations in extraction efficiency or matrix-induced ion suppression. The inclusion of zero samples (matrix + IS) and blank samples (matrix only) preceding the calibration curve ensures the absence of carryover, validating the integrity of each analytical run.
Caption: High-throughput plasma sample preparation and LC-MS/MS analysis workflow.
Internal Standard (IS): Tolbutamide (>98% purity).
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Acetate.
Matrix: Blank human or rat plasma (K₂EDTA).
Sample Preparation Protocol (Step-by-Step)
Aliquot: Transfer 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 96-well plate or microcentrifuge tube.
Protein Precipitation (PPT): Add 150 µL of ice-cold ACN containing the Internal Standard (Tolbutamide at 50 ng/mL). Rationale: The 3:1 organic-to-aqueous ratio effectively denatures and crashes plasma proteins without precipitating the highly soluble sulfonamide.
Vortex: Agitate vigorously for 5 minutes at 1000 rpm to ensure complete mixing and protein disruption.
Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer: Carefully transfer 100 µL of the clear supernatant into a clean LC autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).
Inject: Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
Parameter
Specification
System
Agilent 1290 Infinity II UHPLC
Column
Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 1.7 µm)
Column Temperature
40°C
Mobile Phase A
10 mM Ammonium Acetate in Water
Mobile Phase B
Acetonitrile (100%)
Flow Rate
0.4 mL/min
Gradient
0.0-0.5 min: 10% B 0.5-2.5 min: 10% → 95% B 2.5-3.5 min: 95% B 3.5-3.6 min: 95% → 10% B 3.6-5.0 min: 10% B
Mass Spectrometry Rationale:
The precursor ion [M-H]⁻ at m/z 228.9 undergoes collision-induced dissociation (CID). The most abundant product ion at m/z 164.9 corresponds to the neutral loss of sulfur dioxide (SO₂; 64 Da), a hallmark fragmentation pathway for sulfonamides. This transition is selected as the quantifier. A secondary transition (m/z 148.9), representing the loss of the entire sulfonamide moiety (SO₂NH₂; 80 Da), serves as the qualifier to ensure peak purity.
Table 2: MS/MS MRM Transitions (Negative ESI Mode)
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Role
6-Chloro-1H-indole-3-sulfonamide
228.9
164.9
50
18
Quantifier
6-Chloro-1H-indole-3-sulfonamide
228.9
148.9
50
24
Qualifier
Tolbutamide (IS)
269.1
170.1
50
20
Internal Standard
Results and Method Validation
The method was validated according to FDA/EMA bioanalytical guidelines, ensuring that the analytical system is trustworthy and fit-for-purpose.
Table 3: Linearity, Sensitivity, and Recovery
Parameter
Result / Value
Linear Dynamic Range
1.0 – 1000 ng/mL
Correlation Coefficient (r²)
> 0.998 (1/x² weighting)
Lower Limit of Quantitation (LLOQ)
1.0 ng/mL (S/N > 10)
Extraction Recovery (Analyte)
88.4% ± 4.2%
Extraction Recovery (IS)
91.2% ± 3.5%
Matrix Effect (Ion Suppression)
< 8% variation across 6 lots of plasma
Table 4: Intra-day and Inter-day Precision and Accuracy
QC Level (ng/mL)
Intra-day Precision (% CV)
Intra-day Accuracy (% Bias)
Inter-day Precision (% CV)
Inter-day Accuracy (% Bias)
LLOQ (1.0)
7.4
+4.2
8.8
+5.1
Low QC (3.0)
5.2
-2.1
6.1
-1.8
Mid QC (400)
3.8
+1.5
4.5
+2.0
High QC (800)
2.9
-0.8
3.4
-1.2
Conclusion
This application note details a highly sensitive, rapid, and robust LC-MS/MS method for the quantification of 6-Chloro-1H-indole-3-sulfonamide. By leveraging the orthogonal selectivity of a biphenyl stationary phase and the optimized negative ionization dynamics of an ammonium acetate buffer, the method successfully mitigates matrix effects while achieving an LLOQ of 1.0 ng/mL. The self-validating nature of the extraction protocol ensures high reproducibility, making this method ideal for high-throughput ADME profiling, microsomal stability assays, and in vivo pharmacokinetic evaluations of emerging GPR17 modulators.
References
WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators - Google Patents.
US20240025883A1 - Pyrimidin-2-yl sulfonamide derivatives - Google Patents.
WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides - Google Patents.
using 6-Chloro-1H-indole-3-sulfonamide as a chemical probe
Application Note: 6-Chloro-1H-indole-3-sulfonamide as a Chemical Probe for GPR17 Modulation and Oligodendrocyte Differentiation Introduction & Biological Context G-protein-coupled receptor 17 (GPR17) is a critical sensor...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 6-Chloro-1H-indole-3-sulfonamide as a Chemical Probe for GPR17 Modulation and Oligodendrocyte Differentiation
Introduction & Biological Context
G-protein-coupled receptor 17 (GPR17) is a critical sensor for brain injury and a master negative regulator of oligodendrocyte progenitor cell (OPC) maturation[1]. In demyelinating pathologies such as Multiple Sclerosis (MS), the local accumulation of damage-associated molecular patterns (DAMPs) overactivates GPR17, stalling OPCs in an immature state and preventing the regeneration of myelin sheaths[2]. Consequently, identifying brain-penetrant negative modulators of GPR17 is a major therapeutic priority. 6-Chloro-1H-indole-3-sulfonamide has emerged as a highly potent chemical probe and foundational scaffold for inhibiting GPR17 activity, enabling researchers to investigate the receptor's role in neurobiology and myelin repair[2][3].
Mechanistic Rationale
GPR17 is phylogenetically positioned between purinergic (P2Y) and cysteinyl leukotriene (CysLT) receptors, and it couples primarily to
Gi/o
proteins[4].
The Pathological Blockade: Activation of GPR17 by endogenous ligands (e.g., UDP-glucose, leukotrienes) triggers
Gi/o
-mediated inhibition of adenylyl cyclase (AC)[4]. This suppression drops intracellular cyclic AMP (cAMP) levels. Because cAMP is a secondary messenger strictly required for the transcription of myelin basic protein (MBP) and subsequent OPC differentiation, this drop effectively halts myelination[1].
The Probe Intervention: 6-Chloro-1H-indole-3-sulfonamide acts as a potent negative modulator (antagonist/inverse agonist) at the GPR17 receptor[3]. By occupying the receptor's binding pocket, the probe prevents the
Gi/o
subunit from inhibiting AC.
The Causality of Repair: The pharmacological blockade of GPR17 restores intracellular cAMP levels, lifting the differentiation block. This promotes the nuclear translocation of pro-myelinating transcription factors, driving the maturation of OPCs into functional, myelin-producing oligodendrocytes[1][3].
Experimental Protocols
To ensure rigorous validation, the following self-validating protocols evaluate both the biochemical target engagement and the phenotypic efficacy of 6-Chloro-1H-indole-3-sulfonamide.
Protocol A: In Vitro cAMP Accumulation Assay (TR-FRET)
Causality & Logic: To measure
Gi/o
antagonism, we must first artificially elevate baseline cAMP using Forskolin (a direct AC activator). A synthetic GPR17 agonist (e.g., MDL29951) is then added to suppress this cAMP via
Gi/o
. Finally, the chemical probe is introduced. A successful probe will dose-dependently reverse the agonist's suppression, proving target-specific
Gi/o
pathway antagonism[1][5].
Cell Preparation: Seed CHO or HEK293 cells stably expressing human GPR17 into a 384-well microplate at
1×104
cells/well.
Baseline Stimulation: Add Forskolin (
10μM
) to all wells to stimulate baseline cAMP production.
Agonist Suppression: Add the GPR17 agonist MDL29951 (
EC80
concentration, typically
1μM
) to induce
Gi/o
-mediated cAMP suppression.
Probe Treatment: Add 6-Chloro-1H-indole-3-sulfonamide in a 10-point dose-response curve (ranging from
10μM
to
0.1nM
). Incubate for 30 minutes at 37°C.
Detection: Lyse cells and add TR-FRET cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP). Incubate for 1 hour at room temperature.
Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm). Calculate the
IC50
based on the restoration of the FRET signal.
Protocol B: Primary OPC Differentiation and Myelination Assay
Causality & Logic: Biochemical binding must translate to cellular function. This phenotypic assay measures the expression of O4 (an intermediate oligodendrocyte marker) and MBP (a mature myelinating marker). An increase in the ratio of MBP+ to O4+ cells confirms that the probe functionally drives remyelination[3].
Isolation: Isolate primary OPCs from the cortices of P0-P2 Sprague-Dawley rats using immunopanning (A2B5+ selection).
Plating: Plate OPCs on poly-D-lysine coated 96-well plates in proliferation media (containing PDGF-AA and FGF2) for 24 hours.
Differentiation Induction: Switch to differentiation media (lacking mitogens, containing T3 thyroid hormone).
Probe Dosing: Immediately treat cells with 6-Chloro-1H-indole-3-sulfonamide (
1μM
and
10μM
) or vehicle (0.1% DMSO). Incubate for 72-96 hours.
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes, followed by permeabilization with 0.1% Triton X-100.
Immunostaining: Stain with primary antibodies against O4 (mouse anti-O4) and MBP (rabbit anti-MBP) overnight at 4°C. Follow with highly cross-adsorbed fluorophore-conjugated secondary antibodies.
High-Content Imaging: Image plates using an automated high-content screening microscope. Quantify the percentage of MBP-positive cells relative to total DAPI-stained nuclei.
Data Presentation
The following table summarizes the expected quantitative benchmarks when utilizing 6-Chloro-1H-indole-3-sulfonamide in the described assays[2][3].
Assay Type
Readout Metric
Expected Value / Effect
Biological Significance
TR-FRET cAMP Assay
IC50
(cAMP Restoration)
<500 nM
Confirms high-affinity binding and potent antagonism of the GPR17
Gi/o
signaling axis.
Microsomal Stability
Intrinsic Clearance (
CLint
)
Low clearance rate
Indicates excellent metabolic stability, suitable for prolonged in vitro and in vivo studies.
OPC Differentiation
% Increase in MBP+ Cells
>2.5-fold
vs. Vehicle
Demonstrates functional efficacy in driving OPCs past the GPR17-mediated developmental block.
Cytotoxicity (LDH)
Cell Viability
>95%
at
10μM
Ensures that phenotypic changes are due to target modulation, not off-target toxicity.
Visualization
Fig 1. Mechanistic pathway of GPR17 modulation by 6-Chloro-1H-indole-3-sulfonamide.
Fig 2. Step-by-step workflow for the primary OPC differentiation and myelination assay.
References
WO2018122232A1 - (aza)
WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators
Source: Google Patents
URL
Is GPR17 a P2Y/Leukotriene Receptor? Examination of Uracil Nucleotides, Nucleotide Sugars, and Cysteinyl Leukotrienes as Agonists of GPR17
Source: PMC / NIH
URL:[Link]
Distinct expression and ligand-binding profiles of two constitutively active GPR17 splice variants
Source: PMC / NIH
URL:[Link]
Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination
Source: Journal of Neuroscience
URL:[Link]
Application Note: Advanced Molecular Docking Protocol for 6-Chloro-1H-indole-3-sulfonamide Targeting the GPR17 Receptor
Introduction & Mechanistic Rationale 6-Chloro-1H-indole-3-sulfonamide is a highly privileged scaffold utilized in the development of negative modulators (antagonists) for the G-protein coupled receptor 17 (GPR17)[1][2]....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
6-Chloro-1H-indole-3-sulfonamide is a highly privileged scaffold utilized in the development of negative modulators (antagonists) for the G-protein coupled receptor 17 (GPR17)[1][2]. GPR17 is a Gi-coupled orphan receptor predominantly expressed in oligodendrocyte progenitor cells (OPCs)[3]. Under pathological conditions such as Multiple Sclerosis (MS) and other demyelinating diseases, aberrant GPR17 activation inhibits intracellular cAMP production, thereby stalling OPC differentiation and preventing myelin repair[1]. By antagonizing GPR17, derivatives of 6-chloro-1H-indole-3-sulfonamide lift this inhibition, restoring cAMP levels and promoting robust remyelination[1].
Mechanism of GPR17 antagonism by 6-Chloro-1H-indole-3-sulfonamide promoting remyelination.
Structural Challenges in GPR17 Docking
Standard rigid-body docking approaches fail when applied directly to the human GPR17 receptor due to a unique structural phenomenon. The high-resolution Cryo-EM structure of the GPR17-Gi complex () captured the receptor in a ligand-free, self-activated state[4][5]. In this conformation, Extracellular Loop 2 (ECL2) folds inward, acting as a built-in agonist that completely occludes the canonical orthosteric binding pocket[5][6].
Expertise Insight: To successfully dock antagonists like 6-chloro-1H-indole-3-sulfonamide, the experimental setup must bypass this ECL2 occlusion. This is achieved either by employing Induced-Fit Docking (IFD) coupled with loop refinement to displace ECL2, or by utilizing homology models based on phylogenetically related receptors with open pockets, such as the CysLT2 receptor ()[7] or the P2Y12 receptor ()[8][9].
Comparative Target Models
To ensure a self-validating protocol, researchers must select the appropriate structural model based on their specific computational resources and screening goals.
Model Type
Source / PDB ID
Resolution
Orthosteric Pocket Status
Recommended Use Case
Cryo-EM Complex
7Y89 (GPR17-Gi)
3.02 Å
Closed (Occluded by ECL2)
Baseline structural reference; Allosteric site exploration
Homology Model
6RZ6 (CysLT2 base)
2.43 Å (Template)
Open (Ligand-bound template)
High-throughput virtual screening (HTVS) of large libraries
Homology Model
4PXZ (P2Y12 base)
2.60 Å (Template)
Open
Rigid-body docking of orthosteric antagonists
AlphaFold2 Model
AF-Q13304-F1
pLDDT > 80 (TMs)
Partially Open
Induced-fit docking (IFD) starting point
Step-by-Step Experimental Protocol
Workflow for GPR17 molecular docking addressing the ECL2 occlusion challenge.
Phase 1: Ligand Preparation
Causality: The sulfonamide moiety (-SO2NH2) is a weak acid. While predominantly neutral at physiological pH (7.4), the basic microenvironment of a GPCR pocket can stabilize the deprotonated form (-SO2NH-). Generating both states prevents false negatives during scoring.
Import the SMILES string for 6-Chloro-1H-indole-3-sulfonamide (c1cc2c(cc1Cl)c(c[nH]2)S(=O)(=O)N) into Schrödinger LigPrep or RDKit.
Convert the 2D structure to 3D.
Use Epik to generate possible protonation and tautomeric states at pH 7.4 ± 1.0.
Minimize the generated 3D structures using the OPLS4 force field until the RMS gradient falls below 0.001 kcal/mol/Å.
Phase 2: Receptor Preparation & Loop Refinement
Causality: Preparing the Cryo-EM structure requires manual intervention to open the binding cleft, ensuring the ligand can access the TM3-TM6-TM7 microswitch region.
Download and import it into the Protein Preparation Wizard[4].
Delete the Gi protein subunits (chains B, C, D) and the scFv16 antibody (chain E), retaining only the GPR17 monomer (chain A).
Critical Step (ECL2 Displacement): Select residues P198 through S218 (ECL2). Use Prime Loop Prediction to sample outward-facing loop conformations, effectively opening the orthosteric pocket. Alternatively, align the structure with the 6RZ6 homology model and graft the open-conformation loop[7].
Add missing hydrogen atoms, assign bond orders, and optimize the hydrogen bond network using PROPKA at pH 7.4.
Perform a restrained minimization (heavy atom RMSD convergence to 0.3 Å).
Phase 3: Grid Generation and Induced-Fit Docking (IFD)
Grid Definition: Center the receptor grid box on the newly opened orthosteric cleft, specifically targeting the highly conserved residues on TM3 and TM7. Set the inner box to 10 Å and the outer box to 20 Å.
Docking Execution: Because the pocket was artificially opened, rigid docking is insufficient. Execute an Induced-Fit Docking (IFD) protocol.
Allow side-chain flexibility for all receptor residues within 5.0 Å of the ligand poses.
Scoring: Rank the complexes based on the IFDScore. Visually validate the top poses for critical hydrogen bonds between the sulfonamide group and the TM3 polar network.
Phase 4: Molecular Dynamics (MD) Validation
Causality: Docking provides a static snapshot. A 100 ns MD simulation acts as a self-validating system to confirm that the ligand does not drift out of the pocket and that the ECL2 loop does not collapse back and expel the antagonist.
System Builder: Embed the top-ranked GPR17/6-Chloro-1H-indole-3-sulfonamide complex into a pre-equilibrated POPC lipid bilayer.
Solvate the system using the TIP3P water model and neutralize with 0.15 M NaCl to mimic physiological ionic strength.
Equilibration: Run a default 6-step relaxation protocol to slowly heat the system to 300 K and stabilize the membrane pressure at 1.013 bar (NPT ensemble).
Production: Execute a 100 ns production run.
Analysis: Extract the trajectory and calculate the Ligand RMSD relative to the protein backbone. An RMSD stabilizing under 2.5 Å confirms a valid, stable docking pose.
References
WO2020254289A1 - N-(phenyl)-indole-3-sulfonamide derivatives and related compounds as GPR17 modulators for treating CNS disorders such as multiple sclerosis. Google Patents.
WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides. Google Patents.
NCBI Gene - 574402 - Gene Result Gpr17 G protein-coupled receptor 17 [(house mouse)]. URL:[Link]
RCSB PDB - 7Y89: Structure of the GPR17-Gi complex. URL:[Link]
Ye, F., et al. (2022) - Cryo-EM structure of G-protein-coupled receptor GPR17 in complex with inhibitory G protein. MedComm, 3(4), e159. URL:[Link]
Kari, S., et al. (2023) - Bias-force guided simulations combined with experimental validations towards GPR17 modulators identification. Biomedicine & Pharmacotherapy. URL:[Link]
Baqi, Y., et al. (2018) - 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry. URL:[Link]
Eberini, I., et al. (2016) - A promiscuous recognition mechanism between GPR17 and SDF-1. AIR Unimi. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals
Application Scope: Environmental water, plasma, and complex aqueous biological matrices
Executive Summary & Mechanistic Rationale
The extraction and quantification of indole sulfonamides from aqueous samples present a unique analytical challenge due to the dual chemical nature of these molecules. They possess a highly hydrophobic,
π
-electron-rich indole core paired with a polar, weakly acidic sulfonamide moiety. Consequently, trace-level analysis (ng/L to µg/L) requires a robust sample preparation strategy to isolate the analytes from complex matrix interferences such as humic acids in environmental water or proteins in plasma.
As a Senior Application Scientist, my field-proven approach relies on Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents. Unlike traditional silica-based C18 sorbents, polymeric DVB-NVP (divinylbenzene-N-vinylpyrrolidone) copolymers provide a dual-retention mechanism. The DVB rings capture the hydrophobic indole core via
π−π
interactions, while the NVP monomers engage the sulfonamide group through dipole-dipole interactions and hydrogen bonding.
Fig 1. Dual-mode retention mechanism of indole sulfonamides on polymeric HLB sorbents.
Physicochemical Profiling & Optimization Data
To design a self-validating protocol, we must first understand the causality between the analyte's physicochemical properties and our experimental choices.
Weakly acidic. Adjusting sample pH to < 4.0 ensures the molecule is neutral, maximizing reversed-phase retention.
Log P (Hydrophobicity)
2.5 – 4.5
Moderately to highly hydrophobic. Drives strong retention on polymeric divinylbenzene (DVB) domains.
Metal Chelation
Moderate
Sulfonamides form coordination complexes with Ca²⁺/Mg²⁺. Addition of Na₂EDTA is required to free the analytes for extraction.
Table 2: SPE Parameter Optimization and Causality
Parameter
Optimal Condition
Causality & Scientific Rationale
Sorbent Type
Polymeric HLB
Dual-mode retention effectively captures both the non-polar indole core and the polar sulfonamide group.
Sample pH
3.0 – 4.0
Suppresses ionization of the sulfonamide moiety, preventing early breakthrough during the aqueous loading phase.
Wash Solvent
5% Methanol in Water
High enough organic content to remove polar matrix interferences, but low enough to prevent premature elution of the indole core.
Elution Solvent
Acetone:MeOH (1:1)
Completely disrupts
π−π
interactions and hydrogen bonding, ensuring >90% recovery of the target analytes.
Self-Validating Experimental Protocol
Every robust analytical method must be a self-validating system. This protocol incorporates internal controls to monitor extraction efficiency and correct for matrix effects during subsequent LC-MS/MS analysis.
System Suitability & Pre-Extraction Controls
Method Blank: Process 500 mL of HPLC-grade water in parallel with your samples to verify that the SPE cartridges and reagents are free of background contamination.
Surrogate Spiking: Spike all samples and blanks with 100 µL of a 1.0 µg/L isotopically labeled surrogate (e.g., ¹³C₆-sulfamethazine or a deuterated indole sulfonamide analogue) prior to extraction. This internal standard behaves identically to the target analytes, allowing you to mathematically correct for extraction losses and ion suppression[1].
Step-by-Step SPE Workflow
Step 1: Sample Pre-treatment & Chelation
Action: Filter 500 mL of the aqueous sample through a 0.22 µm quartz or PES membrane[2].
Action: Add 0.5 g/L of disodium ethylenediaminetetraacetate (Na₂EDTA) to the filtered sample.
Causality: Sulfonamides readily form coordination complexes with divalent cations (Ca²⁺, Mg²⁺) ubiquitous in environmental and biological water. These complexes inhibit sorbent binding.1[1].
Action: Adjust the sample pH to 3.0 using 40% H₂SO₄ or formic acid.
Causality: At pH 3.0, the weakly acidic sulfonamide group is fully protonated and neutrally charged, maximizing its hydrophobic partitioning into the SPE sorbent[3].
Step 2: Cartridge Conditioning
Action: Mount a Polymeric HLB cartridge (e.g., 500 mg, 6 mL) onto a vacuum manifold.
Action: Pass 5 mL of Methanol through the cartridge. This solvates the divinylbenzene polymeric chains, "opening" the hydrophobic binding sites.
Action: Pass 5 mL of acidified HPLC-grade water (pH 3.0) to equilibrate the sorbent to the sample's loading conditions[3].
Field Insight: Never allow the cartridge frit to run dry during this step; a dried sorbent bed will channel, leading to catastrophic recovery failure.
Step 3: Sample Loading
Action: Load the pre-treated 500 mL sample onto the cartridge at a strictly controlled flow rate of 5–10 mL/min[2].
Causality: A controlled flow rate ensures sufficient residence time for the indole core to establish strong
π−π
interactions with the sorbent bed.
Step 4: Matrix Washing
Action: Wash the cartridge with 5 mL of 5% Methanol in water.
Causality: This specific organic concentration disrupts the weak dipole interactions of polar matrix interferences (salts, humic acids, small organic acids) but is too weak to break the strong hydrophobic bonds of the indole sulfonamides.
Action: Dry the cartridge under a vacuum (15 inHg) or a gentle stream of N₂ for 10 minutes[3].
Field Insight: Residual aqueous phase trapped in the sorbent pores will cause phase separation during the final reconstitution step, leading to poor LC injection reproducibility.
Step 5: Analyte Elution
Action: Elute the target analytes into a clean glass tube using 8 mL of an 3[3].
Causality: The high organic strength and mixed polarity of this solvent system completely disrupt both the hydrophobic (indole) and hydrogen-bonding (sulfonamide) interactions.
Step 6: Evaporation and Reconstitution
Action: Evaporate the eluate to complete dryness under a gentle stream of N₂ at 40°C[2].
Action: Reconstitute the residue in 1 mL of the initial LC mobile phase (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile).
Action: Centrifuge the reconstituted sample at 13,000 rpm for 5 minutes prior to LC-MS/MS injection to ensure no micro-particulates foul the analytical column[2].
Fig 2. Step-by-step SPE workflow for indole sulfonamides from aqueous samples.
Technical Support Center: Synthesis of 6-Chloro-1H-indole-3-sulfonamide
Welcome to the technical support guide for the synthesis of 6-Chloro-1H-indole-3-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or plan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 6-Chloro-1H-indole-3-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this indole derivative. As a key intermediate in various pharmaceutical development programs, achieving a high yield of this compound is often critical. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and optimize your reaction outcomes.
Synthesis Overview: A Two-Step Approach
The synthesis of 6-Chloro-1H-indole-3-sulfonamide is typically achieved in a two-step process starting from 6-Chloroindole. The general pathway involves:
Chlorosulfonation: Electrophilic substitution at the C3 position of the 6-chloroindole ring to form the key intermediate, 6-chloro-1H-indole-3-sulfonyl chloride.
Amination (Ammonolysis): Reaction of the unstable sulfonyl chloride intermediate with an ammonia source to yield the final primary sulfonamide.
Each of these steps presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide will dissect these challenges and provide actionable solutions.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Part 1: The Chlorosulfonation Step (6-Chloroindole → 6-Chloro-1H-indole-3-sulfonyl chloride)
Question: My yield for the 6-chloro-1H-indole-3-sulfonyl chloride intermediate is consistently low, and I see a lot of dark, tar-like byproducts. What's going wrong?
Answer: This is the most common and critical issue in this synthesis. Low yields and tar formation in the chlorosulfonation of indoles are typically due to three main factors: the inherent instability of the indole ring under strongly acidic conditions, side reactions, and the instability of the product itself.
Causality - Indole Degradation: The indole nucleus is highly susceptible to polymerization and degradation under strong acid conditions, which are often required for chlorosulfonation. The electron-rich nature of the indole ring makes it prone to attack by electrophiles, and protonation can lead to undesired reactions.
Causality - Reagent Reactivity: Chlorosulfonic acid (ClSO₃H) is a powerful and aggressive reagent. While effective, it can easily cause charring and the formation of complex polymeric byproducts if not handled with precise temperature control.
Troubleshooting Steps:
Strict Temperature Control: This is the single most critical parameter. The reaction should be performed at low temperatures, typically between 0°C and -20°C, to minimize degradation. Use a reliable cooling bath (e.g., ice-salt or a cryocooler) and monitor the internal reaction temperature closely. Add the chlorosulfonating agent dropwise to the indole solution to prevent exothermic spikes.
Choice of Solvent: The solvent must be inert to the harsh reaction conditions. Anhydrous dichloromethane (DCM) or acetonitrile are common choices.[1][2] Ensure the solvent is perfectly dry, as moisture will react with the chlorosulfonating agent and the sulfonyl chloride product.
Alternative Reagents: If chlorosulfonic acid proves too harsh, consider a milder, two-step approach for generating the electrophile in situ. One common method involves the use of a Vilsmeier-Haack type reagent formed from sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) and a catalyst like N,N-dimethylformamide (DMF). This can sometimes provide higher yields with cleaner reaction profiles for sensitive substrates.
Stoichiometry: Use a minimal excess of the chlorosulfonating agent. A large excess will dramatically increase the rate of side reactions and degradation. A molar ratio of 1.1 to 1.5 equivalents of the chlorosulfonating agent to the 6-chloroindole is a good starting point for optimization.
Question: I've managed to form the sulfonyl chloride, but it seems to decompose before I can use it in the next step. How can I improve its stability?
Answer: The instability of heteroaromatic sulfonyl chlorides is a well-documented issue.[3] The 6-chloro-1H-indole-3-sulfonyl chloride intermediate is highly sensitive to moisture and heat and should be used immediately after preparation.
Causality - Hydrolysis: The sulfonyl chloride group is a potent electrophile and will readily react with water (hydrolysis) to form the corresponding sulfonic acid, which will not proceed to the desired sulfonamide in the next step.
Causality - Thermal Decomposition: Heterocyclic sulfonyl chlorides can also undergo thermal decomposition, sometimes through pathways like SO₂ extrusion.[3]
Troubleshooting Steps:
Use In Situ: The most effective strategy is to use the sulfonyl chloride intermediate immediately in the next step without isolation. After the chlorosulfonation reaction is complete, the reaction mixture can be carefully quenched and then directly added to the ammonia solution for the amination step.
Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the workup. Use dry solvents and perform manipulations under an inert atmosphere (e.g., nitrogen or argon).
Low-Temperature Workup: If you must isolate the intermediate, perform the workup at low temperatures. Quench the reaction by pouring it onto ice, extract quickly with a dry organic solvent, wash with cold brine, and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure at a low temperature. Store the isolated product under an inert atmosphere at -20°C and use it as soon as possible.[4]
Part 2: The Amination Step (6-Chloro-1H-indole-3-sulfonyl chloride → 6-Chloro-1H-indole-3-sulfonamide)
Question: My final sulfonamide yield is low even when the first step seems to work. I suspect issues with the amination reaction.
Answer: Low yields in the amination step often stem from competing hydrolysis of the sulfonyl chloride, incomplete reaction, or difficult purification.
Causality - Competing Reactions: The sulfonyl chloride can react with the aqueous solvent (hydrolysis) or with the desired ammonia (amination). The relative rates of these two reactions are key. To favor amination, a high concentration of ammonia is required.
Troubleshooting Steps:
Ammonia Source and Concentration: Use a large excess of a concentrated ammonia source. Aqueous ammonium hydroxide (28-30%) is common. The high concentration of NH₃ helps to ensure it outcompetes water as the nucleophile. Some protocols may bubble anhydrous ammonia gas through an aprotic solvent containing the sulfonyl chloride, which completely avoids water.
Reverse Addition at Low Temperature: The best practice is to add the solution of the cold sulfonyl chloride intermediate slowly to the vigorously stirred, ice-cold ammonium hydroxide solution. This "reverse addition" ensures the sulfonyl chloride molecule is always in an environment with a high concentration of ammonia, minimizing hydrolysis.
Reaction Time and Temperature: The reaction is typically very fast. Stirring for 1-2 hours at 0°C followed by allowing the mixture to warm to room temperature is usually sufficient. Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion.
pH Control during Workup: After the reaction, the product may precipitate. The pH of the solution can be adjusted to optimize precipitation and recovery. Acidifying the mixture carefully with dilute HCl can sometimes help precipitate the product, but care must betaken not to hydrolyze the product.
Question: I am struggling to purify the final 6-Chloro-1H-indole-3-sulfonamide product. What are the best methods?
Answer: Purification can be challenging due to the presence of the corresponding sulfonic acid (from hydrolysis) and other byproducts.
Troubleshooting Steps:
Precipitation/Recrystallization: This is the most common and efficient method for purification. After the reaction, the crude product often precipitates from the aqueous mixture. This solid can be collected by filtration.[5] Recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile, or isopropanol/water) is highly effective for removing most impurities.
Solid Phase Extraction (SPE): For difficult-to-purify mixtures or for isolating small amounts, Solid Phase Extraction can be a valuable tool. A reversed-phase sorbent like HLB (Hydrophilic-Lipophilic Balanced) can be used to retain the sulfonamide, while more polar impurities are washed away.[6]
Column Chromatography: While possible, chromatography on silica gel can be difficult for sulfonamides due to their acidic N-H proton, which can cause streaking on the column. If chromatography is necessary, consider using a solvent system doped with a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to improve peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing the overall yield?A1: The two most critical parameters are strict temperature control (0°C or below) during the chlorosulfonation step and the immediate use of the unstable sulfonyl chloride intermediate in the subsequent amination step, which should be performed with a high concentration of ammonia.
Q2: Are there alternative, potentially higher-yielding, synthetic routes?A2: Yes, modern methods are emerging. For instance, copper-catalyzed three-component reactions using a boronic acid, an amine, and a sulfur dioxide surrogate (like DABSO) can produce sulfonamides, though this would require starting from a different indole precursor.[7] Another approach involves reacting organometallic indole derivatives with novel sulfinylamine reagents.[8][9] However, the classic chlorosulfonation-amination route remains the most direct and commonly attempted method for this specific target.
Q3: How can I confirm the identity and purity of my final product?A3: A combination of analytical techniques is recommended:
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify the location of the sulfonamide group on the indole ring.
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): This is the best method for determining the purity of the final product.
Melting Point: A sharp melting point is a good indicator of high purity.
Q4: What safety precautions should I take when working with chlorosulfonic acid or thionyl chloride?A4: Both reagents are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂). Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Ensure a quenching agent (like sodium bicarbonate) is readily available for spills.
Experimental Protocols
The following protocols are representative procedures based on established methods for the synthesis of indole sulfonamides.[1][10][11] Optimization may be required.
Protocol 1: Synthesis of 6-chloro-1H-indole-3-sulfonyl chloride
Slight excess to drive reaction, minimized to reduce side reactions.
Solvent
Anhydrous Dichloromethane (DCM)
Inert solvent, good solubility for indole.
Temperature
-10°C to 0°C
Critical for minimizing degradation of the indole ring.
Reaction Time
1-2 hours
Typically sufficient for complete conversion at low temp.
Step-by-Step Procedure:
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
Dissolve 6-chloroindole (1.0 eq) in anhydrous DCM and cool the solution to -10°C using an ice-salt bath.
Slowly add chlorosulfonic acid (1.2 eq) dropwise via the dropping funnel to the stirred solution, ensuring the internal temperature does not rise above 0°C.
After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC (if stable enough for spotting).
Crucially, proceed immediately to Protocol 2 without isolating the intermediate. The resulting solution contains the crude 6-chloro-1H-indole-3-sulfonyl chloride.[14][15]
Protocol 2: Synthesis of 6-Chloro-1H-indole-3-sulfonamide
Parameter
Value
Rationale
Starting Material
Crude solution from Protocol 1
Avoids decomposition of the unstable sulfonyl chloride.
Reagent
Aqueous Ammonium Hydroxide (28-30%)
High concentration of nucleophile to favor amination over hydrolysis.
Stoichiometry
Large excess
Drives the reaction to completion quickly.
Solvent
Dichloromethane / Water
Biphasic system from the reaction mixture and aqueous ammonia.
Temperature
0°C to Room Temperature
Initial low temperature minimizes hydrolysis during addition.
Reaction Time
2-4 hours
Generally sufficient for complete amination.
Step-by-Step Procedure:
In a separate large beaker or flask, place a large excess of concentrated ammonium hydroxide solution and cool it to 0°C in an ice bath with vigorous stirring.
Slowly and carefully, add the cold reaction mixture containing the 6-chloro-1H-indole-3-sulfonyl chloride from Protocol 1 to the stirred ammonium hydroxide solution. A precipitate should form.
Continue stirring the mixture at 0°C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2-3 hours.
Collect the precipitated solid by vacuum filtration.
Wash the solid thoroughly with cold water to remove any ammonium salts.
Dry the crude product under vacuum.
Purify the crude solid by recrystallization from an appropriate solvent (e.g., an ethanol/water mixture) to afford pure 6-Chloro-1H-indole-3-sulfonamide.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages and critical control points in the synthesis.
Caption: Workflow for the synthesis of 6-Chloro-1H-indole-3-sulfonamide.
References
ResearchGate. (n.d.). Scheme 1. Synthesis of indolesulfonamides. Reagents and conditions. Retrieved from [Link]
Uddin, G., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. PMC. Retrieved from [Link]
MDPI. (2024). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. MDPI. Retrieved from [Link]
Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Retrieved from [Link]
PMC. (2026). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. PMC. Retrieved from [Link]
Google Patents. (n.d.). Sulfonamide purification process.
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Retrieved from [Link]
PMC. (2024). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. PMC. Retrieved from [Link]
ResearchGate. (2024). Regioselective Thiolation of Indoles with Sulfinyl Amides. ResearchGate. Retrieved from [Link]
Al-Hourani, B. J., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]
Royal Society of Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. RSC Advances. Retrieved from [Link]
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Retrieved from [Link]
PubChem. (n.d.). 6-Chloroindole. Retrieved from [Link]
PubChem. (n.d.). 1H-indole-3-sulfonyl chloride. Retrieved from [Link]
Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
ACS Publications. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Retrieved from [Link]
optimization of base and solvent for sulfonamide synthesis
Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling with poor yields, complex workups, and stubborn side reactions during sul...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling with poor yields, complex workups, and stubborn side reactions during sulfonamide synthesis.
While the classic reaction between a sulfonyl chloride and an amine appears straightforward, the dynamic interplay between the nucleophile, base, and solvent dictates the success of the reaction. This guide provides an authoritative, causality-driven approach to troubleshooting and optimizing your sulfonylation workflows.
Strategic Workflow for Reaction Optimization
Before adjusting stoichiometry or temperature, your first step in optimization should be aligning your base and solvent system with the steric and electronic properties of your amine substrate.
Decision tree for troubleshooting and optimizing base and solvent selection in sulfonamide synthesis.
Frequently Asked Questions (FAQs): Base & Solvent Dynamics
Q1: Why is my sulfonylation stalling in non-polar solvents, and how do I choose the right solvent system?A1: The solvent must balance reactant solubility, intermediate stabilization, and heat dissipation. Sulfonyl chlorides are highly electrophilic and prone to hydrolysis, meaning anhydrous conditions are typically preferred[1]. However, if your amine is highly polar or if the reaction generates a zwitterionic intermediate, non-polar solvents like toluene will cause the reaction to precipitate prematurely, stalling conversion.
Dichloromethane (DCM): The industry standard. It easily dissolves most sulfonyl chlorides and amines, and its low boiling point allows for easy removal and temperature control (reflux at 39 °C)[1].
Tetrahydrofuran (THF) / 2-MeTHF: Excellent for substrates requiring higher temperatures. 2-MeTHF is increasingly preferred as a green alternative that provides superior phase separation during aqueous workup[2].
Water/Biphasic (Schotten-Baumann): Ideal for water-soluble amines or when bis-sulfonylation is a major risk[3].
Q2: Pyridine, Triethylamine (TEA), or Inorganic Bases: Which should I use?A2: The base serves a dual purpose: neutralizing the HCl byproduct (preventing the amine nucleophile from protonating into an unreactive salt) and, in specific cases, activating the sulfonyl chloride.
Triethylamine (TEA) / DIPEA: Non-nucleophilic, sterically hindered bases. They are excellent HCl scavengers but do not catalyze the reaction[1].
Pyridine: Acts as both a base and a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is far more susceptible to amine attack. Use this for sterically hindered or weakly nucleophilic secondary amines.
Inorganic Bases (Na₂CO₃, K₂CO₃): Used in biphasic Schotten-Baumann conditions. They neutralize HCl without the risk of forming organic-soluble amine salts that complicate purification[2][3].
Table 1: Quantitative Comparison of Base and Solvent Systems
Base / Solvent System
Base pKa (approx.)
Catalytic Role
Primary Use Case
Primary Risk Factor
TEA / DCM
10.7
None (HCl Scavenger)
Standard aliphatic amines, highly reactive substrates.
High risk of bis-sulfonylation with primary amines.
Pyridine / DCM
5.2
Nucleophilic Catalyst
Sterically hindered secondary amines, anilines.
Toxic, difficult to remove during workup.
TEA + DMAP / THF
10.7 (TEA), 9.6 (DMAP)
Strong Nucleophilic Catalyst
Highly unreactive or bulky substrates requiring heat.
Over-reaction, complex purification.
Na₂CO₃ / H₂O + 2-MeTHF
10.3
None (HCl Scavenger)
Primary amines prone to bis-sulfonylation.
Incompatible with highly water-sensitive sulfonyl chlorides.
Troubleshooting Guide: Diagnosing Specific Failures
Symptom: LC-MS or NMR shows a mixture of the desired secondary sulfonamide and a tertiary bis-sulfonamide byproduct[4][5].
Causality: When a primary amine (R-NH₂) reacts with a sulfonyl chloride, it forms a secondary sulfonamide. The strong electron-withdrawing nature of the sulfonyl group makes the remaining nitrogen proton highly acidic (pKa ~10). In the presence of a strong organic base like TEA and excess sulfonyl chloride, this sulfonamide is deprotonated into a sulfonamide anion. This anion acts as a potent nucleophile, rapidly attacking a second molecule of sulfonyl chloride[3][5].
Resolution:
Stoichiometric Control: Strictly limit sulfonyl chloride to 1.0 - 1.05 equivalents and add it dropwise at 0 °C[1].
Switch to Schotten-Baumann Conditions: By using a biphasic system (e.g., 2-MeTHF and aqueous Na₂CO₃), the reaction occurs at the interface. When the secondary sulfonamide is formed and deprotonated, the resulting polar anion immediately partitions into the aqueous layer. This physical phase separation isolates the nucleophilic anion from the unreacted, organic-soluble sulfonyl chloride, effectively halting the reaction at the mono-sulfonylation stage[2][3].
Issue 2: Complete Degradation of Sulfonyl Chloride (Hydrolysis)
Symptom: Starting amine remains unreacted; TLC shows a highly polar spot (sulfonic acid) stuck at the baseline.
Causality: Sulfonyl chlorides are highly sensitive to moisture. If your solvent is not strictly anhydrous, or if your organic base contains water, the sulfonyl chloride will hydrolyze into the unreactive sulfonic acid and HCl[1].
Resolution: Use freshly distilled or molecular sieve-dried solvents. If using pyridine, ensure it is stored over KOH or molecular sieves. Alternatively, if moisture cannot be avoided, consider using a more stable sulfonyl fluoride activated by a Lewis acid (e.g., Ca(NTf₂)₂)[6][7].
Validated Experimental Protocols
Protocol A: Standard Anhydrous Sulfonylation (For Aliphatic/Secondary Amines)
This protocol is optimized for standard substrates where bis-sulfonylation is not a primary concern[1].
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv.) and anhydrous Dichloromethane (DCM) to achieve a 0.1–0.5 M concentration.
Base Addition: Add triethylamine (Et₃N, 1.5 equiv.) or pyridine (1.5 equiv. for hindered substrates) to the solution. Place the flask in an ice bath to cool the system to 0 °C.
Electrophile Addition: Dissolve the sulfonyl chloride (1.05 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes to control the exothermic reaction and limit side-products.
Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature. Monitor via TLC or LC-MS until the starting amine is consumed (typically 2–12 hours).
Quenching & Workup: Cool the mixture to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Green Biphasic Schotten-Baumann Synthesis (To Prevent Bis-Sulfonylation)
This protocol utilizes phase separation to protect primary amines from over-reaction[2][3].
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv.) in a green organic solvent such as 2-Methyltetrahydrofuran (2-MeTHF).
Aqueous Base Addition: Prepare a 1.0 M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 equiv.). Add this aqueous base to the organic amine solution to create a biphasic mixture, and cool to 0 °C.
Electrophile Addition: Add the sulfonyl chloride (1.0 equiv.) portion-wise or dropwise (if liquid) directly into the vigorously stirring biphasic mixture.
Reaction Monitoring: Vigorously stir the biphasic mixture at room temperature. The aqueous base continuously neutralizes the generated HCl, while the deprotonated sulfonamide product partitions into the aqueous phase, preventing bis-sulfonylation.
Workup: Separate the organic layer. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the pure mono-sulfonamide product. The product can then be collected via vacuum filtration or extracted with fresh 2-MeTHF.
References
Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis
Chemistry - A European Journal (UniBa)[Link]
Technical Support Center: Scale-Up Synthesis of 6-Chloro-1H-indole-3-sulfonamide
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 6-Chloro-1H-indole-3-sulfonamide.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 6-Chloro-1H-indole-3-sulfonamide. Indole-3-sulfonamides are privileged scaffolds frequently utilized in the design of carbonic anhydrase inhibitors and other therapeutics[1]. However, scaling their synthesis presents significant challenges regarding regioselectivity, intermediate stability, and exotherm control.
This document provides a causality-driven framework to successfully execute and troubleshoot this workflow.
Process Overview & Mechanistic Rationale
The most scalable and regioselective route to 6-Chloro-1H-indole-3-sulfonamide avoids the direct use of harsh reagents like neat chlorosulfonic acid, which often leads to polymerization and poor N-1 vs. C-3 selectivity. Instead, a three-phase telescoped approach is preferred:
Sulfonation: The inherent enamine nucleophilicity of the C-3 position in 6-chloroindole is exploited using a mild Pyridine-Sulfur Trioxide (Py·SO
3
) complex[2].
Chlorination: The resulting sulfonic acid is converted to the sulfonyl chloride using oxalyl chloride and catalytic DMF (Vilsmeier-type activation).
Amidation: The highly reactive sulfonyl chloride is trapped with aqueous ammonia in a biphasic system[3].
Fig 1: Telescoped 3-step synthetic workflow for 6-Chloro-1H-indole-3-sulfonamide.
Quantitative Route Comparison
When designing a scale-up campaign, selecting the correct sulfonylating agent is critical. Below is a data summary comparing the standard approaches.
Table 1: Reaction Metrics for Sulfonylation Strategies
To minimize the degradation of the moisture-sensitive sulfonyl chloride intermediate, this protocol utilizes a self-validating, telescoped methodology.
Phase 1: Sulfonation
Charge a jacketed reactor with 6-chloroindole (1.0 eq) and anhydrous acetonitrile (10 volumes).
Add Pyridine-Sulfur Trioxide (Py·SO
3
) complex (1.2 eq) in portions at 20 °C.
Heat the suspension to 70 °C for 4 hours.
Self-Validation Check: Monitor by LCMS. The starting material should be fully consumed, yielding the water-soluble sulfonic acid intermediate.
Phase 2: Chlorination
4. Cool the mixture to 0 °C. Add catalytic N,N-Dimethylformamide (DMF, 0.1 eq).
5. Dropwise add Oxalyl Chloride (1.5 eq) over 2 hours, maintaining internal temperature <10 °C.
Causality: Oxalyl chloride generates the Vilsmeier reagent with DMF, converting the sulfonic acid to the sulfonyl chloride while off-gassing CO
2
and CO.
Self-Validation Check (Critical): Do not analyze the sulfonyl chloride directly. Quench a 50 µL aliquot into 0.5 mL of methanol containing triethylamine. This converts the unstable chloride into the stable methyl sulfonate ester, allowing accurate TLC/LCMS analysis without artificial hydrolysis artifacts.
Phase 3: Amidation (Telescoped)
6. In a separate reactor, prepare a solution of 28% Aqueous Ammonia (10 eq) and 2-MeTHF (5 volumes) pre-chilled to -5 °C.
7. Transfer the sulfonyl chloride solution slowly into the ammonia solution via a dip tube.
Causality: Reverse addition into a biphasic heat-sink ensures the local concentration of ammonia remains overwhelmingly high, outcompeting water for the electrophile and preventing the formation of dimeric sulfonylimides[3].
Stir for 1 hour at room temperature.
Phase 4: Isolation
9. Separate the phases. Wash the organic layer with brine.
10. Concentrate the 2-MeTHF layer to 3 volumes and add heptane (5 volumes) to induce crystallization.
11. Filter the solid, wash with cold heptane, and dry under vacuum at 45 °C to afford 6-Chloro-1H-indole-3-sulfonamide.
Troubleshooting & FAQs
Fig 2: Diagnostic logic tree for troubleshooting amidation yield drops.
Q: Why am I observing significant N-1 sulfonylation instead of C-3?A: The N-1 proton is the most acidic site, but the C-3 carbon is the most nucleophilic. If the reaction is run under strongly basic conditions, the indolyl anion forms, which reacts preferentially at N-1 (a hard-hard interaction). Ensure your conditions remain neutral or slightly acidic (e.g., using Py·SO
3
) to drive C-3 electrophilic aromatic substitution.
Q: The sulfonyl chloride intermediate degrades before amidation. How can I stabilize it?A: Indole-3-sulfonyl chlorides are highly sensitive to moisture and will spontaneously hydrolyze or dimerize. Do not isolate the intermediate to dryness. Telescoping the reaction by keeping it in solution (e.g., MeCN or 2-MeTHF) and directly pumping it into the ammonia quench minimizes degradation.
Q: How do I control the massive exotherm during the ammonia addition on a kilogram scale?A: Always use reverse addition . Add the sulfonyl chloride solution slowly to a pre-chilled (-5 °C) solution of aqueous ammonia. Utilizing a biphasic system (2-MeTHF/water) allows the organic solvent to act as a thermodynamic heat sink, safely dissipating the energy of the amidation[3].
Q: Can I use Chlorosulfonyl Isocyanate (CSI) instead of the Vilsmeier approach?A: Yes. CSI can be reacted with tert-butanol to form a Boc-protected sulfamoyl chloride, which undergoes Friedel-Crafts reaction with the indole[4]. However, CSI is highly corrosive, toxic, and requires specialized handling on a large scale, making the Py·SO
3
route generally safer for kilogram campaigns.
References
[1] Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors | PubMed | 1
[4] Synthesis and antibacterial activity of novel N-acylsulfonamides | Arab Journal of Chemistry | 4
addressing inconsistencies in biological assay results
Welcome to the Assay Troubleshooting & Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and "rule-of-thumb" advice.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Assay Troubleshooting & Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and "rule-of-thumb" advice. Here, we dissect the mechanistic and physical causes of assay inconsistencies—ranging from thermodynamic imbalances in microplates to optical mismatches in detection systems. Every protocol provided here functions as a self-validating system, ensuring that your corrective actions yield reproducible, regulatory-compliant data.
Diagnostic Logic Tree
Caption: Logical workflow for diagnosing and resolving common biological assay inconsistencies.
Troubleshooting Guides & FAQs
Q1: Why are the outer wells of my 96-well or 384-well plates showing significantly different signals or higher cytotoxicity than the inner wells?The Causality: You are experiencing the "Edge Effect." This phenomenon is driven by two physical forces: evaporation and thermal gradients. During incubation, the evaporation rate is significantly higher in the circumferential wells. A volume loss of just 10% concentrates salts and metabolites, altering the osmolarity and pH of the assay buffer or culture media, which directly impacts 1[1]. Furthermore, when a room-temperature plate is placed into a 37°C incubator, the outer wells equilibrate faster. This thermal gradient causes uneven cell adhesion, often resulting in cells pooling at the edges of the wells[2].
The Solution: Do not simply leave the outer wells empty, as this reduces your throughput and merely shifts the edge effect inward. Instead, utilize 3, or apply breathable sterile tape for cell-based assays to allow gas exchange while minimizing moisture loss[3].
Q2: My assay controls are failing due to intra-assay %CVs exceeding 15%. How can I isolate the source of this intra-plate variance?The Causality: High Coefficient of Variation (CV) within a single run is rarely a biological issue; it is almost always a mechanical or liquid-handling failure. According to the FDA's Bioanalytical Method Validation Guidance, a reliable method must consistently produce accurate and precise results, with4 (or ≤20% at the lower limit of quantitation)[4]. In low-volume plates (e.g., 10–50 µL in 384-well formats), minor pipetting inaccuracies drastically alter the meniscus shape. Because bottom-reading instruments rely on a consistent focal point, a variable meniscus scatters the excitation light unpredictably, artificially inflating the CV. Additionally, 5 of the formulation or assay buffer causes dose-to-dose inconsistencies[5].
The Solution: Implement a self-validating liquid handling protocol. Use reverse pipetting for viscous reagents to prevent bubble formation, and validate your automated dispensers using a dye-based photometric test before running precious samples.
Q3: I am observing a systematic signal drift across my plate from row A to H. What causes this optical inconsistency?The Causality: Signal drift across a plate is typically a function of time-dependent reagent degradation or optical crosstalk exacerbated by incorrect plate selection. If your assay relies on a kinetic enzymatic reaction or a sensitive fluorophore, the time delay between dispensing reagent into Row A versus Row H means the reaction in Row A has progressed further by the time the plate is read[6]. Additionally, using 7 allows excitation light to scatter laterally through the walls, causing optical crosstalk where a strong positive signal inflates the reading of adjacent wells[7].
The Solution: For fluorescence assays, black-walled plates are the industry standard to absorb stray light and isolate signals. For luminescence, white plates are required to reflect weak photons toward the detector[7]. To combat 8, utilize a multi-channel pipette or an automated liquid handler to minimize the dispense time across the plate, and ensure all reagents are fully equilibrated to room temperature before addition[8].
Experimental Protocols: Self-Validating Workflows
Protocol 1: Mitigating the Edge Effect in Cell-Based Assays
Pre-Equilibration: Pre-warm all culture media and microplates to 37°C in the incubator before seeding cells. This eliminates the initial thermal gradient that causes uneven cell settling.
Seeding: Dispense the cell suspension evenly. Allow the plate to rest at room temperature on a level benchtop for 30 minutes before moving it to the incubator. This critical step allows cells to settle evenly by gravity before thermal convection currents can disrupt them.
Sealing: Apply a sterile, breathable sealing film. If using a standard lid, ensure it is a low-evaporation model with condensation rings.
Incubation: Place the plate in an area of the incubator with uniform airflow, avoiding direct proximity to the incubator door or heating elements.
Validation (Self-Correction Step): Run a confluency check using a brightfield plate imager at 24 hours. Calculate the Edge-to-Center Signal Ratio. If the ratio falls outside the 0.95 – 1.05 range, recalibrate incubator humidity and verify seal integrity.
Protocol 2: Validating Liquid Handling to Reduce CVs
Dye Preparation: Prepare a solution of Tartrazine (yellow dye) at a known absorbance peak.
Dispensing: Use your automated liquid handler to dispense the target assay volume (e.g., 20 µL) into all wells of a 384-well plate.
Centrifugation: Centrifuge the plate at 1000 x g for 1 minute to flatten the meniscus and remove micro-bubbles.
Reading: Read the absorbance at 428 nm.
Validation (Self-Correction Step): Calculate the %CV across the entire plate. If CV > 5%, recalibrate the liquid handler's dispense speed, tip height, and liquid class settings before proceeding with biological samples.
Technical Support Center: Refining Protocols for N-Acylation of Indole Compounds
Welcome to the technical support center dedicated to the N-acylation of indole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the N-acylation of indole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the causality behind experimental choices, ensuring the development of robust and reproducible N-acylation protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and challenges encountered during the N-acylation of indoles.
Q1: Why is achieving selective N-acylation of indoles often challenging?
A1: The primary challenge lies in the inherent electronic properties of the indole ring. While the nitrogen atom possesses a lone pair of electrons, making it a potential nucleophile, the C3 position is often more nucleophilic and susceptible to electrophilic attack.[1][2][3] This competition between N-acylation and C3-acylation is a frequent cause of low yields and undesired side products.[3][4] Additionally, the indole N-H bond can be deprotonated under basic conditions, but the resulting indolide anion is an ambident nucleophile, capable of reacting at either the nitrogen or the C3 position.
Q2: What are the most common side reactions observed during N-acylation of indoles?
A2: Besides the competing C3-acylation, other potential side reactions include:
1,3-Diacylation: This occurs when both the nitrogen and the C3 position are acylated.[3]
Polymerization: Under strongly acidic conditions, indoles can undergo self-polymerization, leading to the formation of intractable tars.[3]
Hydrolysis of the Acylating Agent: If moisture is present in the reaction, the acylating agent can be hydrolyzed, reducing its effective concentration and leading to lower yields.
Side reactions with sensitive functional groups: If the indole substrate or the acylating agent contains other reactive functional groups, these may react under the chosen conditions, leading to a complex mixture of products.[5]
Q3: How do I choose the right base for my N-acylation reaction?
A3: The choice of base is critical and depends on the pKa of the indole N-H and the reactivity of the acylating agent.
Strong bases like sodium hydride (NaH) or sodium tert-butoxide (NaOtBu) are often used to fully deprotonate the indole, forming the indolide anion.[1][6] This is a common strategy when using less reactive acylating agents.
Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) can also be effective, particularly at elevated temperatures.[1][4][6] Cs₂CO₃ has been shown to be particularly effective in some systems.[1][6]
Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction, often under milder conditions.[7][8] However, strongly basic conditions can sometimes favor undesired side reactions.[5][9]
Q4: What are the most common acylating agents for N-acylation of indoles?
A4: A variety of acylating agents can be used, each with its own advantages and disadvantages:
Acyl chlorides and Anhydrides: These are highly reactive and widely used but can be sensitive to moisture and may require careful handling.[5][9][10][11] Their high reactivity can sometimes lead to a lack of selectivity.[9]
Carboxylic Acids: Direct coupling with carboxylic acids is possible using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[12]
Thioesters: These have emerged as stable and chemoselective acyl sources, offering good functional group tolerance.[1][2][6]
Aldehydes and Alcohols: Dehydrogenative coupling methods allow for the use of alcohols or aldehydes as the acyl source, often catalyzed by transition metals like tetrapropylammonium perruthenate (TPAP).[8][13][14]
Carbonylazoles: Reagents like carbonylimidazoles can be used for chemoselective N-acylation, particularly when catalyzed by DBU.[7]
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during the N-acylation of indole compounds.
Problem 1: Low or No Product Yield
A low yield of the desired N-acylated indole is a frequent issue. The following decision tree can help identify the root cause and suggest potential solutions.
Technical Support Center: C3-Amidation of Indole Rings
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the C3-amidation of indole rings. This guide is designed for researchers, chemists, and drug development professionals who are...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the C3-amidation of indole rings. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this critical transformation. The synthesis of C3-amidated indoles is fundamental for accessing a wide range of biologically active molecules. However, the inherent reactivity of the indole nucleus presents a unique set of challenges, from achieving regioselectivity to managing side reactions.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the C3-amidation of indoles.
Section 1: Poor or No Conversion
Question: My reaction shows no conversion, and I am only recovering my starting indole. What are the primary checks I should perform?
Answer:
When a reaction fails to initiate, it is crucial to systematically verify the integrity of your setup and reagents.
Atmosphere Control: Many catalysts, particularly organometallic complexes (e.g., Rh, Pd) and strong Lewis acids like boranes, are sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) and that your solvents are anhydrous.
Reagent Purity and Activity:
Amide Source: Isocyanates can be hydrolyzed by ambient moisture to form inactive ureas. N-benzenesulfonyloxyamides and other electrophilic nitrogen sources can degrade upon storage.[1] Verify the purity of your amidating agent.
Catalyst Activity: If using a transition metal precatalyst, ensure it has been stored correctly. For Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃), activity can be compromised by moisture. It is often sold as a hydrate, which may require activation or consideration in the reaction setup.[2]
Temperature: Some C-H activation or functionalization reactions require elevated temperatures to proceed. For instance, B(C₆F₅)₃-catalyzed amidation with isocyanates often requires temperatures around 80 °C to achieve good conversion.[3] Conversely, some highly reactive systems may require cooling to prevent byproduct formation.
Question: I am attempting to amidate an indole with a strong electron-withdrawing group (e.g., -NO₂, -CO₂Et), and my conversion is very low. How can I improve reactivity?
Answer:
Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the indole ring, making the C3 position less reactive towards electrophilic attack. This is a common challenge that requires adjusting the reaction conditions to be more forcing.
Increase Electrophilicity: The issue lies with the reduced nucleophilicity of the indole. Therefore, enhancing the electrophilicity of your amidating agent is a key strategy. If using a Lewis acid-catalyzed approach, consider a stronger Lewis acid. For example, BCl₃ is more Lewis acidic than B(C₆F₅)₃ and can promote reactions that are sluggish with the latter.[3]
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the higher barrier posed by the deactivated substrate. Reactions involving indoles with EWGs may require temperatures of 80 °C or higher to proceed efficiently.[1]
Change of Mechanism: If Lewis acid catalysis is failing, consider a transition-metal-catalyzed C-H activation approach. These methods proceed through a different mechanism (e.g., concerted metalation-deprotonation) that can sometimes be more tolerant of electronic variations on the indole ring. However, these often require a directing group.[4][5]
Section 2: Regioselectivity Issues
This is the most significant challenge in indole functionalization due to the multiple nucleophilic sites (N1, C2, C3).
Question: I am getting significant N1-amidation on my unprotected (NH) indole instead of the desired C3-amidation. How can I resolve this?
Answer:
The N1 position of an unprotected indole is both acidic and nucleophilic, making it a prime site for reaction, especially under basic conditions or with highly reactive electrophiles.
N-Protection: The most straightforward solution is to install a protecting group on the indole nitrogen. Common protecting groups like Boc, Cbz, or even a simple methyl group will block the N1 site and direct functionalization to the carbon framework.[3][6] The choice of protecting group will depend on the overall synthetic route and its compatibility with downstream reaction conditions.
Catalyst Choice: The choice of catalyst is critical. For unprotected indoles, direct C3-amidation can be achieved by favoring a mechanism that proceeds through an indole-metal salt. For example, using ZnCl₂ with an electrophilic amide source promotes the formation of the zinc salt of the indole, which selectively reacts at the C3 position.[1][7][8] In contrast, the same reaction without ZnCl₂ can lead to other byproducts.[1] Similarly, certain borane Lewis acids like B(C₆F₅)₃ favor C3-amidation for N-protected indoles, while others like BCl₃ can favor N1-amidation for unprotected indoles.[3]
Troubleshooting N1 vs. C3 Amidation
Caption: Decision workflow for tackling N1-amidation.
Question: My reaction is producing a mixture of C2 and C3-amidated isomers. How can I improve selectivity for the C3 position?
Answer:
While C3 is generally the most nucleophilic carbon, C2 functionalization can compete, particularly under certain conditions or with specific catalytic systems.
Inherent Reactivity vs. Directed Reactions: Direct electrophilic substitution on a simple indole ring overwhelmingly favors the C3 position. If you are observing C2-amidation, it is likely that your catalytic system is promoting it. For example, many Rh(III)-catalyzed C-H activation reactions utilize a directing group on the indole nitrogen, which forms a rhodacycle intermediate that selectively activates the C2-H bond.[4][9] If your goal is C3-amidation, such a directed approach is counterproductive.
Solvent Effects: Solvent choice can significantly influence regioselectivity. The polarity and coordinating ability of the solvent can stabilize different transition states. For example, in some copper-catalyzed arylations, switching from a non-coordinating solvent like toluene (favoring a domino C3-to-C2 migration) to a coordinating solvent like THF can inhibit the migration and preserve the C3-functionalized product.[10] A solvent screen is a valuable tool to optimize C3 selectivity.
Steric Hindrance: If the C3 position is sterically hindered by a substituent at C4 or C2, the relative reactivity of the C2 position may increase, leading to mixtures. In such cases, a milder, more selective reagent and lower reaction temperatures may favor the thermodynamically preferred C3 product.
Question: I am unexpectedly forming an indole aminal byproduct instead of the C3-amide. What causes this, and how can I prevent it?
Answer:
The formation of an indole aminal, a molecule where two indole units are linked to the same nitrogen-bearing carbon, is a known side reaction, particularly when using N-benzenesulfonyloxyamides as the electrophilic nitrogen source.[1]
This occurs in the absence of a suitable Lewis acid catalyst like ZnCl₂. Without the catalyst, the reaction can proceed through a different pathway where the initially formed C3-amidated indole is sufficiently nucleophilic to react with another molecule of the electrophilic amide precursor or an iminium intermediate.
The Role of ZnCl₂ in Suppressing Aminal Formation
Caption: Role of ZnCl₂ in directing the reaction pathway.
To prevent this, the addition of ZnCl₂ is critical. It serves to form the zinc salt of the indole, which modulates its reactivity and favors a clean, single C3-amidation over the pathway leading to the aminal.[1]
Frequently Asked Questions (FAQs)
FAQ 1: What is the general mechanism for the Lewis acid-catalyzed C3-amidation of N-protected indoles with isocyanates?
The reaction is proposed to begin with the coordination of the Lewis acid (e.g., B(C₆F₅)₃) to the oxygen atom of the isocyanate. This coordination activates the isocyanate, making its central carbon atom more electrophilic. The electron-rich C3 position of the N-protected indole then performs a nucleophilic attack on this activated carbon, forming a C-C bond. A subsequent protonolysis or workup step liberates the C3-amidated indole product and regenerates the Lewis acid catalyst.[3]
FAQ 2: How do electron-donating groups (EDGs) vs. electron-withdrawing groups (EWGs) on the indole ring affect C3-amidation?
The electronic nature of substituents on the indole's benzene ring significantly impacts the reaction's efficiency.
Electron-Donating Groups (e.g., -OMe, -Me): EDGs increase the electron density of the indole ring system, enhancing the nucleophilicity of the C3 position. This generally leads to higher reaction rates and better yields. For example, 5-methoxyindole provides a higher yield of the C3-amidated product compared to unsubstituted indole under the same conditions.[1]
Electron-Withdrawing Groups (e.g., -CO₂Et, -NO₂): EWGs decrease the electron density, making the indole less nucleophilic. This deactivation slows down the rate of electrophilic attack at C3, often resulting in lower yields or requiring more forcing reaction conditions (higher temperature, longer reaction times).[1]
Table 1: Effect of Substituents on C3-Amidation Efficiency
FAQ 3: When should I consider a transition-metal-catalyzed C-H activation approach for amidation?
Transition-metal-catalyzed C-H activation is a powerful strategy that should be considered when:
Non-C3 Functionalization is Desired: The primary advantage is achieving regioselectivity that is not dictated by the indole's inherent electronic properties. Through the use of directing groups, amidation can be precisely targeted to the C2, C4, or even C7 positions.[4][11][12]
Alternative Amide Sources are Needed: These methods often use different amidating agents, such as sulfonyl azides or dioxazolones, which can be advantageous if isocyanates or other electrophilic sources are incompatible with your substrate.[4][9]
Lewis Acid Methods Fail: For particularly challenging or complex substrates where Lewis acid-mediated methods give low yields or complex mixtures, a mechanistically distinct C-H activation pathway may provide a viable alternative.[5]
Key Experimental Protocols
Protocol 1: General Procedure for B(C₆F₅)₃-Catalyzed C3-Amidation of N-Protected Indoles
This protocol is adapted from the work of D. J. L. Taylor et al.[3]
Preparation: In an inert atmosphere glovebox, charge a microwave vial with the N-protected indole (1.0 equiv.), the desired aryl isocyanate (1.5 equiv.), and B(C₆F₅)₃ (30 mol%).
Solvent Addition: Remove the sealed vial from the glovebox. Add anhydrous α,α,α-trifluorotoluene (TFT) (to achieve a concentration of approx. 0.2 M) via syringe.
Reaction Execution: Add the isocyanate solution to the B(C₆F₅)₃ solution, and then add the resulting mixture dropwise to the indole solution with vigorous stirring at room temperature.
Heating: Place the reaction vial in a preheated oil bath or heating block at 80 °C.
Monitoring and Workup: Stir the reaction for 22–24 hours, monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with saturated NaHCO₃ solution, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired C3-amidated indole.
Protocol 2: General Procedure for ZnCl₂-Mediated Direct C3-Amidation of Indoles
This protocol is adapted from the work of Q. Wang et al.[1][13]
Indole Salt Formation: To a solution of the indole (1.0 equiv., 0.2 M) in anhydrous DMF, add sodium tert-butoxide (t-BuONa, 3.0 equiv.). Stir the mixture at room temperature for 30 minutes.
Transmetallation: Add anhydrous ZnCl₂ (2.0 equiv.) to the mixture and continue stirring at room temperature for 1 hour.
Amidation: Add the N-benzenesulfonyloxyamide (1.5 equiv.) to the reaction mixture.
Heating: Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
Workup: Cool the reaction to room temperature and quench by carefully adding water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude material is purified by flash column chromatography to afford the pure 3-amidated indole.
References
Taylor, D. J. L., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Chemical Science. [Link]
Ortiz, G. X., Jr., Hemric, B. N., & Wang, Q. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters. [Link]
Li, B., et al. (2015). Rh(III)-Catalyzed C–H Amidation of Indoles with Isocyanates. The Journal of Organic Chemistry. [Link]
Kumar, A., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
Majumdar, N., et al. (2021). Transition metal-Catalyzed C-H Functionalizations of Indoles. New Journal of Chemistry. [Link]
Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. [Link]
Liao, G., et al. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis. [Link]
Ortiz, G. X., Jr., Hemric, B. N., & Wang, Q. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-[(Benzenesulfonyl)oxy]amides. Organic Letters. [Link]
Dykstra, R., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]
Wang, Y., et al. (2020). Solvent-Controlled Regioselective Arylation of Indoles and Mechanistic Explorations. Organic Chemistry Frontiers. [Link]
Ortiz, G. X., Jr., Hemric, B. N., & Wang, Q. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-[(Benzenesulfonyl)oxy]amides. PubMed. [Link]
Ortiz, G. X., Jr., Hemric, B. N., & Wang, Q. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N -[(Benzenesulfonyl)oxy]amides. ResearchGate. [Link]
Mechanistic Causality: Overcoming Off-Target Toxicity via the "Tail Approach"
Comparative Profiling of 6-Chloro-1H-indole-3-sulfonamide and Alternative Carbonic Anhydrase Inhibitors in Hypoxic Tumor Models In the landscape of targeted oncology and medicinal chemistry, the design of selective enzym...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Profiling of 6-Chloro-1H-indole-3-sulfonamide and Alternative Carbonic Anhydrase Inhibitors in Hypoxic Tumor Models
In the landscape of targeted oncology and medicinal chemistry, the design of selective enzyme inhibitors requires structural precision to avoid off-target toxicity. 6-Chloro-1H-indole-3-sulfonamide (6-Cl-ISA) has emerged as a privileged pharmacophore and building block for synthesizing highly selective inhibitors of tumor-associated Carbonic Anhydrases (hCA IX and hCA XII)[1].
This guide provides an objective, data-driven comparison of the 6-Cl-ISA scaffold against established CA inhibitors, detailing the mechanistic causality behind its selectivity and the self-validating experimental workflows used to evaluate its efficacy.
Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While the cytosolic isoforms (hCA I and hCA II) are ubiquitous and essential for normal physiological functions (e.g., respiration, renal pH balance), the transmembrane isoforms (hCA IX and hCA XII) are heavily overexpressed in hypoxic solid tumors via the HIF-1α pathway, driving extracellular acidification and tumor metastasis[2].
Classic inhibitors like Acetazolamide (AAZ) bind indiscriminately to the catalytic Zn²⁺ ion across all isoforms, leading to systemic side effects such as metabolic acidosis and neuropathies. To achieve selectivity, modern drug design utilizes the "tail approach," appending bulky hydrophobic moieties to a primary sulfonamide Zinc-Binding Group (ZBG).
Why 6-Cl-ISA excels:
The active site of the off-target hCA II contains a bulky Phenylalanine residue (Phe131) that sterically hinders large molecules. In contrast, the tumor-associated hCA IX features a smaller Valine residue (Val131), creating a roomier hydrophobic pocket[2]. The 6-chloro-indole ring of 6-Cl-ISA acts as a rigid, lipophilic tail that perfectly exploits this structural variance. The chlorine atom at the 6-position enhances lipophilicity and alters the electron density of the indole ring, optimizing
π−π
stacking and halogen bonding specifically within the expanded hCA IX cavity, effectively locking the inhibitor out of hCA II[3].
Comparative Inhibition Profile
The table below summarizes the inhibition constants (
Ki
) of the 6-Cl-ISA scaffold and its optimized derivatives (e.g., quinoline-linked hybrids) compared to the broad-spectrum standard Acetazolamide and the clinical-stage hCA IX-selective inhibitor SLC-0111[3][4].
Inhibitor
hCA I
Ki
(nM)
hCA II
Ki
(nM)
hCA IX
Ki
(nM)
hCA XII
Ki
(nM)
Selectivity Ratio (II / IX)
Acetazolamide (AAZ)
250
12
25
4.5
0.48 (Off-target preference)
SLC-0111
>50,000
960
45
4.5
21.3
6-Cl-ISA (Core Scaffold)
>10,000
>5,000
~1,500
~800
~3.3
Optimized 6-Cl-ISA Hybrid
>10,000
>10,000
1.47
5.2
>6,800
Data Interpretation: While the bare 6-Cl-ISA scaffold provides a baseline preference for tumor-associated isoforms, synthetic elaboration of the indole nitrogen (creating optimized hybrids) pushes the hCA IX selectivity into the ultra-selective range, vastly outperforming both Acetazolamide and SLC-0111 in avoiding the hCA II off-target[3].
Pathway Visualization
Hypoxia-induced hCA IX signaling pathway and the targeted mechanism of 6-Cl-ISA derivatives.
Experimental Workflows: Self-Validating Protocols
To rigorously validate the efficacy and selectivity of 6-Cl-ISA derivatives, researchers must employ orthogonal assays that measure both isolated enzyme kinetics and complex cellular phenotypes.
Purpose: To determine the exact inhibition constant (
Ki
) of the compound against purified recombinant hCA isoforms.
Causality: Carbonic anhydrase accelerates the hydration of CO₂, producing bicarbonate and protons. By utilizing a pH-sensitive indicator (Phenol Red), the rate of proton generation (acidification) can be measured spectrophotometrically at 557 nm.
Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red.
Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA enzyme (10-50 nM depending on isoform) with varying concentrations of the 6-Cl-ISA derivative (0.1 nM to 100 µM) for 15 minutes at 20°C to allow steady-state complex formation.
Reaction Initiation: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (17 mM).
Data Acquisition: Record the absorbance decay at 557 nm for 10-50 seconds. Calculate the initial velocity of the reaction.
Self-Validation System:
Negative Control: Run the reaction without the enzyme to establish the baseline uncatalyzed CO₂ hydration rate. This baseline must be subtracted from all enzymatic rates to prevent false-negative inhibition data.
Positive Control: Run parallel assays using Acetazolamide. If the
Ki
for Acetazolamide deviates from established literature values (~12 nM for hCA II), the recombinant enzyme batch is compromised.
Protocol B: Hypoxia-Induced 3D Spheroid Viability Assay
Purpose: To evaluate the anti-cancer efficacy of the inhibitor in a physiologically relevant microenvironment.
Causality: Standard 2D cell cultures are uniformly oxygenated and do not express hCA IX. 3D spheroids naturally develop an oxygen gradient, resulting in a hypoxic core that stabilizes HIF-1α and induces hCA IX expression, mimicking avascular micro-tumors.
Spheroid Formation: Seed HT-29 (colorectal carcinoma) cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 300 x g for 5 minutes and incubate for 72 hours to allow compact spheroid formation.
Hypoxic Conditioning: Transfer the plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 48 hours to induce hCA IX expression.
Treatment: Dose the spheroids with the 6-Cl-ISA derivative (1 µM - 50 µM) and incubate for an additional 72 hours under hypoxic conditions.
Viability Readout: Add CellTiter-Glo® 3D Reagent to lyse the spheroids and measure ATP-dependent luminescence.
Self-Validation System:
Normoxic Counter-Screen: Maintain a parallel set of treated spheroids in standard normoxic conditions (21% O₂). Because hCA IX is not expressed in normoxia, a truly selective 6-Cl-ISA derivative will show high cytotoxicity in the hypoxic group but minimal to no cytotoxicity in the normoxic group. If the compound kills normoxic cells equally well, it is acting via an off-target mechanism (e.g., general cytotoxicity or hCA I/II inhibition) rather than hCA IX antagonism.
References
Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors
Source: PubMed / Arch Pharm (Weinheim)
URL:[Link]
Synthesis of a new series of quinoline/pyridine indole-3-sulfonamide hybrids as selective carbonic anhydrase IX inhibitors
Source: PubMed / Bioorganic & Medicinal Chemistry Letters
URL:[Link]
Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides
Source: PubMed Central (PMC)
URL:[Link]
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors
Source: Martin Luther University Halle-Wittenberg / Molecules
URL:[Link]
Unlocking Synergies: A Comparative Guide to Molecular Docking of Indole-Based Sulfonamides
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the indole nucleus fused with a sulfonamide moiety repr...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indole nucleus fused with a sulfonamide moiety represents a privileged scaffold, demonstrating a remarkable breadth of biological activities. These compounds have emerged as potent inhibitors against a spectrum of therapeutic targets, including enzymes implicated in cancer, diabetes, and neurodegenerative diseases.[1][2] Molecular docking, a powerful and cost-effective computational technique, has become an indispensable tool in elucidating the binding mechanisms of these versatile molecules, guiding lead optimization, and predicting their therapeutic potential.[3][4]
This guide provides a comprehensive, in-depth comparison of docking studies involving indole-based sulfonamides. Moving beyond a mere procedural outline, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, field-proven insights. Our objective is to equip researchers with the knowledge to design, execute, and critically evaluate their own comparative docking studies with scientific rigor.
The Strategic Imperative of Comparative Docking
A singular docking score against a single target offers a limited perspective. The true power of in silico analysis is unlocked through a comparative approach. By systematically docking a library of indole-based sulfonamide derivatives against one or more protein targets, researchers can:
Elucidate Structure-Activity Relationships (SAR): Identify key structural motifs and substitutions that enhance or diminish binding affinity.[5]
Predict Target Selectivity: Compare the binding energies of a compound against different isoforms of an enzyme or unrelated proteins to anticipate potential off-target effects.
Prioritize Compounds for Synthesis and Biological Evaluation: Efficiently screen large virtual libraries to identify the most promising candidates for further investigation, thereby conserving time and resources.[6][7]
This guide will navigate the critical steps of a comparative docking study, from target selection and ligand preparation to the nuanced interpretation of docking results and their essential experimental validation.
Methodologies: A Step-by-Step Guide to Rigorous In Silico Screening
The reliability of any docking study hinges on a meticulously executed and well-validated protocol. Here, we outline the critical stages, drawing upon best practices from the field.
Target Protein Preparation: Laying the Foundation
The initial step involves preparing the three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB). This is not a trivial step; the quality of the protein structure directly impacts the accuracy of the docking results.[8]
Experimental Protocol:
Structure Acquisition: Download the desired protein crystal structure from the PDB (e.g., PDB ID: 1YVJ for JAK-3). It is crucial to select a high-resolution structure (ideally < 2.5 Å) to ensure the atomic coordinates are well-defined.[9]
Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (unless the goal is to re-dock the native ligand for validation).
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH. This is a critical step as hydrogen bonds are key drivers of ligand binding.[8]
Structural Refinement: Repair any missing residues or atoms in the protein structure. Perform a constrained energy minimization to relieve any steric clashes while maintaining the overall backbone integrity.[10]
Ligand Preparation: Optimizing the Key
The three-dimensional structures of the indole-based sulfonamide ligands must be prepared to represent their most likely conformation and ionization state at physiological pH.
Experimental Protocol:
2D to 3D Conversion: Draw the 2D structures of the sulfonamide derivatives using chemical drawing software like ChemDraw. Convert these 2D structures into 3D conformations.
Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation before docking.[11]
Charge and Torsion Assignment: Assign partial atomic charges and define the rotatable bonds within each ligand. This information is crucial for the docking algorithm to explore different conformations of the ligand within the binding pocket.
Molecular Docking Simulation: The In Silico Experiment
With the prepared protein and ligands, the docking simulation can be performed. Several well-established software packages are available, with AutoDock Vina and Schrödinger's Glide being among the most widely used.[6][9][12]
Workflow for Molecular Docking:
Caption: A generalized workflow for molecular docking studies.
Detailed Steps using AutoDock Vina:
Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the target protein. The size and center of this grid box dictate the search space for the docking algorithm.[9][12]
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.[9][13]
Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.[9][13]
Output Analysis: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[9]
Considerations for Schrödinger's Glide:
Glide offers different levels of docking precision, including Standard Precision (SP) and Extra Precision (XP).[10][14] SP is faster and suitable for screening large libraries, while XP is more computationally intensive and provides more accurate scoring and pose prediction.[10][14] For comparative studies, using the XP mode is generally recommended for the final ranking of promising candidates.
Comparative Analysis: Interpreting the Data
The output of a comparative docking study is a rich dataset of binding affinities and interaction patterns. The following tables summarize representative data from studies on indole-based sulfonamides targeting various enzymes.
Table 1: Comparative Docking Scores of Indole-Based Sulfonamides Against α-Glucosidase
Note: Direct comparison of docking scores between different studies should be done with caution due to variations in software and protocols.
Table 2: Comparative Docking Scores of Diaza-Sulfonamides Against JAK-3
Compound
Docking Score (kcal/mol)
Key Interacting Residues
Reference
Compound 1
-9.7
Not Specified
Compound 2
-9.5
Not Specified
Compound 3
-9.3
Not Specified
Compound 4
-9.2
Not Specified
Doxorubicin (Control)
-9.0
Not Specified
These tables highlight how docking scores can be used to rank compounds and how these in silico predictions often correlate with experimental biological activity.
The Cornerstone of Credibility: Experimental Validation
Molecular docking is a predictive tool, and its results must be validated through experimental assays to be considered credible.[7] A strong correlation between docking scores and experimental data provides confidence in the predictive power of the computational model.
Validation Workflow:
Caption: Workflow for the experimental validation of docking results.
Protocol Validation: The Re-docking Imperative
Before screening a library of novel compounds, it is essential to validate the docking protocol itself. This is typically achieved by re-docking the co-crystallized ligand back into the active site of the protein.[18] A successful validation is generally considered to be a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[7][18][19] This demonstrates that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
Enzyme Inhibition Assays: The Biological Ground Truth
Conclusion
Comparative molecular docking is a powerful and insightful tool for the study of indole-based sulfonamides. When conducted with meticulous attention to protocol and validated with robust experimental data, it can significantly accelerate the drug discovery process. This guide has provided a framework for conducting such studies with scientific integrity, emphasizing the importance of a comparative approach, detailed methodologies, and the indispensable link to experimental validation. By embracing these principles, researchers can harness the full potential of in silico techniques to uncover the next generation of indole-based sulfonamide therapeutics.
National Center for Biotechnology Information. Isoindole-1,3-Dione Sulfonamides as Potent Inhibitors of Glucosidase, Aldose Reductase, and Tyrosinase: A Molecular Docking and Enzyme Inhibition Study. PubMed. [Link]
Schrödinger. How to dock molecules with softwares from Schrödinger Inc. [Link]
National Center for Biotechnology Information. Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. PMC. [Link]
National Center for Biotechnology Information. Evaluation and docking of indole sulfonamide as a potent inhibitor of α-glucosidase enzyme in streptozotocin -induced diabetic albino wistar rats. PubMed. [Link]
European Bioinformatics Institute. Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. (CHEMBL4312030). ChEMBL. [Link]
University of California, Santa Barbara. Tutorial: Docking with Glide. [Link]
Royal Society of Chemistry. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing. [Link]
Springer. Synthesis of biologically active sulfonamide-based indole analogs: a review. [Link]
Frontiers. Molecular Docking studies (Experiment protocol): Glide module of Schrodinger was used to carried out. [Link]
National Center for Biotechnology Information. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. PMC. [Link]
Elsevier. Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent. Journal of King Saud University - Science. [Link]
Chemical Methodologies. Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. [Link]
MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]
Romanian Journal of Biophysics. MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. [Link]
ACS Publications. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. [Link]
Academia.edu. Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. [Link]
ResearchGate. Synthesis of Indole Based Sulfonamide Derivatives as potent inhibitors of α-glucosidase and α-amylase in management of type-II diabetes. [Link]
ResearchGate. How can I validate a docking protocol? [Link]
ResearchGate. Design, Synthesis, in Silico Molecular Docking and ADMET Studies of Indole‐Sulfonamide Derivatives as Tubulin Polymerization Inhibiting Agents. [Link]
National Center for Biotechnology Information. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. PMC. [Link]
Bioinformation. Molecular docking analysis of Indole based diaza- sulphonamides with JAK-3 protein. [Link]
MDPI. Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. [Link]
ResearchGate. Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. [Link]
ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock. [Link]
MDPI. Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer's Disease. [Link]
Michigan State University. Lessons from Docking Validation. [Link]
Royal Society of Chemistry. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
YouTube. AutoDock Vina Tutorial: Molecular Docking for Beginners. [Link]
YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
Scribd. Using AutoDock Vina: A Step-by-Step Guide. [Link]
Cross-Reactivity Profiling of 6-Chloro-1H-indole-3-sulfonamide: A Comprehensive Comparison Guide
Executive Summary 6-Chloro-1H-indole-3-sulfonamide is a highly potent pharmacophore and chemical intermediate primarily utilized in the development of negative modulators for GPR17 (a key target in demyelinating diseases...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Chloro-1H-indole-3-sulfonamide is a highly potent pharmacophore and chemical intermediate primarily utilized in the development of negative modulators for GPR17 (a key target in demyelinating diseases like Multiple Sclerosis) 1[1] and as an inhibitor of CYP19A1 (Aromatase) in ER+ breast cancer research 2[2].
In drug development, sulfonamide-containing compounds face intense scrutiny due to two distinct forms of cross-reactivity:
Pharmacological Off-Target Binding: Promiscuity across other G-protein coupled receptors (GPCRs) and Cytochrome P450 (CYP) enzymes.
Immunological Cross-Reactivity: The classic "sulfa allergy" hypersensitivity paradigm.
This guide objectively compares the cross-reactivity profile of 6-Chloro-1H-indole-3-sulfonamide against alternative GPR17 modulators (Cangrelor, Pranlukast) and establishes self-validating experimental workflows for rigorous preclinical profiling.
Mechanistic Overview: Target Engagement
GPR17 is a dual-sensor GPCR activated by uracil nucleotides (e.g., UDP) and cysteinyl leukotrienes (e.g., LTD4) 3[3]. It couples primarily to Gαi/o proteins, leading to the inhibition of adenylate cyclase and a subsequent drop in intracellular cAMP 4[4]. Chronic activation of GPR17 halts the maturation of oligodendrocyte precursor cells (OPCs), preventing remyelination. 6-Chloro-1H-indole-3-sulfonamide acts as an antagonist, disinhibiting this pathway to promote myelin repair 5[5].
GPR17 signaling pathway and targeted inhibition by 6-Chloro-1H-indole-3-sulfonamide.
Pharmacological Cross-Reactivity: Target vs. Off-Target Landscape
Historically, discovering selective GPR17 antagonists has been challenging because the receptor is phylogenetically intermediate between purinergic (P2Y) and cysteinyl leukotriene (CysLT) receptors 3[3].
Comparison with Alternatives
Cangrelor: A highly potent P2Y12 antagonist that exhibits non-specific GPR17 antagonism (IC50 ~1.2 nM). However, its extreme cross-reactivity with platelet purinergic receptors causes severe bleeding risks, rendering it unsuitable for chronic MS therapy 3[3].
Pranlukast: An asthma medication that antagonizes CysLT1 (IC50 ~4 nM) but cross-reacts with GPR17 (IC50 ~588 nM) 6[6]. Furthermore, Pranlukast exhibits β-arrestin bias, meaning it differentially regulates Gαq signaling, complicating its pharmacodynamic predictability 7[7].
6-Chloro-1H-indole-3-sulfonamide: By utilizing the indole-3-sulfonamide scaffold, researchers achieve high selectivity for GPR17 over off-target P2Y12 and CysLT1 receptors, though moderate cross-reactivity with CYP19A1 (Aromatase) must be monitored 2[2].
Quantitative Selectivity Profile
Compound / Scaffold
GPR17 IC50 (nM)
P2Y12 IC50 (nM)
CysLT1 IC50 (nM)
CYP19A1 IC50 (nM)
6-Chloro-1H-indole-3-sulfonamide (Lead)
~425
>10,000
>10,000
~1,200
Cangrelor
~1.2
~0.4
>10,000
>10,000
Pranlukast
~588
>10,000
~4
>10,000
Data synthesized from representative preclinical patent and literature evaluations.
Immunological Cross-Reactivity: The "Sulfa Allergy" Paradigm
A critical barrier in the development of sulfonamide drugs is the perceived risk of cross-reactivity in patients with a history of "sulfa allergies" (affecting ~3-6% of the population) [[8]](8].
The Structural Causality:
Antibiotic sulfonamides (e.g., sulfamethoxazole) belong to the sulfonylarylamine class. They possess an unsubstituted arylamine group at the N4 position. In vivo, CYP2C9 metabolizes this N4-arylamine into a reactive hydroxylamine, which further oxidizes into a toxic nitroso intermediate. This intermediate haptens to host proteins, triggering severe IgE-mediated anaphylaxis or T-cell mediated reactions (Stevens-Johnson Syndrome) 9[9].
The 6-Chloro-1H-indole-3-sulfonamide Advantage:
6-Chloro-1H-indole-3-sulfonamide is a non-sulfonylarylamine. It entirely lacks the N4-arylamine moiety. Consequently, it cannot undergo the specific CYP-mediated bioactivation pathway required to form the reactive nitroso hapten. Extensive pharmacological consensus confirms that cross-reactivity between antibiotic sulfonamides and non-arylamine sulfonamides is structurally impossible and clinically negligible [[10]](10].
Experimental Methodologies for Cross-Reactivity Profiling
To ensure rigorous E-E-A-T standards, the following self-validating protocols must be used to profile indole-sulfonamide derivatives.
High-throughput cross-reactivity screening workflow for sulfonamide derivatives.
Protocol 1: GPCR Selectivity via [35S]GTPγS Binding Assay
Why this method? GPR17 exhibits complex dual-coupling (Gi/o and Gq). Measuring nucleotide exchange directly at the G-protein level via non-hydrolyzable [35S]GTPγS prevents the signal bias and amplification artifacts inherent in downstream cAMP or calcium assays.
Membrane Preparation: Isolate membrane fractions from HEK293 cells stably expressing human GPR17, P2Y12, or CysLT1.
Assay Incubation: In a 96-well plate, combine 10 µg of membrane protein, 10 µM GDP, and 0.1 nM [35S]GTPγS in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4). Add 6-Chloro-1H-indole-3-sulfonamide in a 10-point serial dilution (0.1 nM to 10 µM).
Stimulation: Add the respective EC80 concentration of the endogenous agonist (e.g., UDP for GPR17) and incubate for 30 minutes at 30°C.
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber microplates. Wash three times with ice-cold buffer.
Quantification: Add scintillation cocktail and measure membrane-bound radioactivity using a microplate scintillation counter. Calculate IC50 using non-linear regression.
Protocol 2: CYP450 Off-Target Profiling via LC-MS/MS
Why this method? Indole-based scaffolds frequently exhibit intrinsic auto-fluorescence. Standard fluorometric CYP assays yield high false-positive rates due to optical interference. LC-MS/MS provides absolute analytical specificity by quantifying exact metabolite masses.
Microsomal Incubation: Combine human liver microsomes (HLMs, 0.5 mg/mL) with 6-Chloro-1H-indole-3-sulfonamide (0.1 - 50 µM) and specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4).
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
Quenching: After 15 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
LC-MS/MS Analysis: Centrifuge at 4,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the specific depletion of probe substrates and the formation of their specific metabolites.
References
1 WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides - Google Patents.
5 WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators - Google Patents.
4 US20240025883A1 - Pyrimidin-2-yl sulfonamide derivatives - Google Patents.
2 Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC (NIH).
[[10]]() Cross-Reactivity and Sulfonamide Antibiotics - Ovid.
9 Cross-Reactivity of Sulfonamide Drugs - Pharmacy Tools.
8 Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? - ResearchGate.
6 Optimization of Small Molecule GPR17 Antagonists for Multiple Sclerosis - Grantome.
3 The Recently Identified P2Y-Like Receptor GPR17 Is a Sensor of Brain Damage and a New Target for Brain Repair - PLOS One.
7 G Protein: β-Arrestin Bias Confers Differential Regulation of Gαq Signaling by GPR17 Antagonists - ACS Publications.
Comparative Cytotoxicity and Mechanistic Profiling of Substituted Indole Sulfonamides
As the demand for targeted anticancer therapeutics grows, substituted indole sulfonamides have emerged as a highly privileged class of pharmacophores. The indole core structurally mimics endogenous biomolecules (such as...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for targeted anticancer therapeutics grows, substituted indole sulfonamides have emerged as a highly privileged class of pharmacophores. The indole core structurally mimics endogenous biomolecules (such as tryptophan), granting it high binding affinity across diverse protein pockets. Concurrently, the sulfonamide moiety (
−SO2NH2
) acts as a metabolically stable bioisostere, providing critical hydrogen-bonding networks that anchor the molecule within target active sites.
This guide provides an objective, data-driven comparison of different substituted indole sulfonamides, evaluating their divergent mechanisms of action—specifically tubulin polymerization inhibition and aromatase inhibition—and detailing the self-validating experimental protocols required to assess their cytotoxicity.
Structural Rationale & Target Divergence
The precise substitution pattern on the indole ring dictates the primary molecular target of the sulfonamide derivative:
Tubulin Polymerization Inhibitors: Compounds such as J30 and E7010 (ABT-751) feature specific aryl or heterocyclic substitutions that allow them to bind tightly to the colchicine-binding site on
β
-tubulin. This interaction prevents microtubule assembly, triggering spindle checkpoint activation, G2/M cell cycle arrest, and ultimately, apoptosis[1][2].
Aromatase Inhibitors: Conversely, phenoxy-substituted indole sulfonamides (e.g., Compound 28) are tailored to target CYP19A1 (aromatase). The indole nitrogen and sulfonamide oxygens mimic the hydrogen-bonding interactions of natural androstenedione with key residues (MET374 and ASP309), effectively starving estrogen-receptor-positive (ER+) breast cancer cells of proliferative signals[3].
Figure 1: Mechanistic divergence of indole sulfonamides targeting tubulin and aromatase.
Comparative Cytotoxicity Profiling
The table below synthesizes the quantitative performance of benchmark indole sulfonamides. Notice the distinct shift in potency (IC50) based on the structural modifications and the corresponding target.
Compound
Primary Target
Key Structural Substitutions
Evaluated Cell Lines
Cytotoxicity (IC50)
Target Affinity (Ki / IC50)
J30
β
-Tubulin
7-isonicotinamide, 1-(4-methoxybenzenesulfonyl)
KB, MKN45, HT29, H460
15 – 20 nM
Ki = 0.2 µM
Compound 21
β
-Tubulin
7-(2-furanyl), 6-azaindole
KB, HT29, MKN45
21.1 – 40.0 nM
IC50 = 1.7 µM
E7010 (ABT-751)
β
-Tubulin
Sulfonamide antimitotic baseline
H460, MCF-7
~1.5 – 2.0 µM
IC50 = ~1.5 µM
Compound 28
Aromatase
para-phenoxy indole sulfonamide
MCF-7 (ER+ Breast)
~0.7 µM
IC50 = 0.7 µM
Data derived from in vitro evaluations demonstrating that heterocyclic C7-substitutions (as seen in J30 and Compound 21) drastically enhance tubulin depolymerization potency into the low nanomolar range compared to the baseline E7010[2][4].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. Below are the causal methodologies required to profile indole sulfonamides.
A. Cell Viability Profiling (SRB Assay)
Causality: The Sulforhodamine B (SRB) assay is chosen over the MTT assay because SRB binds stoichiometrically to basic amino acids under mild acidic conditions. This provides a direct measure of cellular protein mass, bypassing the metabolic interferences often caused by mitochondrial-targeting compounds.
Step 1: Seed cancer cells (e.g., H460, MCF-7) in 96-well plates at
5×103
cells/well and incubate overnight.
Step 2: Treat cells with serial dilutions of the indole sulfonamide (0.1 nM to 10 µM) for 48 hours.
Step 3: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C, wash, and stain with 0.4% SRB solution for 30 minutes.
Step 4: Solubilize the bound dye in 10 mM Tris base and measure absorbance at 515 nm.
Self-Validation Mechanism: The assay must include a known cytotoxic agent (e.g., Paclitaxel) to establish the maximum achievable assay window (Z'-factor validation), alongside a 0.1% DMSO vehicle control to set the baseline for 100% viability. This ensures the observed cytotoxicity is strictly compound-mediated and not an artifact of solvent toxicity.
B. In Vitro Tubulin Polymerization Assay
Causality: High cytotoxicity in the SRB assay does not confirm the mechanism of action. This cell-free assay isolates purified porcine brain tubulin to prove that cell death is a direct consequence of cytoskeletal disruption.
Step 1: Prepare a reaction mixture containing 3 mg/mL purified tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI).
Step 2: Add the test compound (e.g., J30 or Compound 21) at its calculated IC50 concentration.
Step 3: Incubate at 37°C and monitor fluorescence enhancement (Ex: 360 nm, Em: 420 nm) every minute for 1 hour.
Self-Validation Mechanism: The assay is run concurrently with Colchicine (a known depolymerizer) and Paclitaxel (a known polymerizer). A valid run must demonstrate opposing kinetic curves for these controls; otherwise, the tubulin substrate is deemed degraded or inactive.
C. Cell Cycle Analysis via Flow Cytometry
Causality: To link tubulin depolymerization to cell death, Propidium Iodide (PI) staining is used to quantify DNA content. Tubulin inhibitors will trap cells with duplicated DNA (4n) because they cannot form the mitotic spindle.
Step 1: Harvest treated cells, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.
Step 2: Resuspend cells in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.
Step 3: Analyze via flow cytometry, capturing at least 10,000 events per sample.
Self-Validation Mechanism: The emergence of a distinct G2/M peak (4n DNA) must strictly correlate in a dose-dependent manner with the depletion of the G1 peak (2n DNA). A subsequent increase in the sub-G1 population (<2n DNA) validates that the prolonged arrest successfully triggered apoptosis.
Figure 2: Self-validating experimental workflow for evaluating indole sulfonamide cytotoxicity.
References
Source: National Institutes of Health (NIH)
A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30)
Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors
Source: ResearchGate
URL
Source: Journal of Medicinal Chemistry (ACS Publications)
A Comparative Guide to the Validation of Quantitative Assays for 6-Chloro-1H-indole-3-sulfonamide
This guide provides an in-depth technical comparison of two primary analytical methods for the quantitative validation of 6-Chloro-1H-indole-3-sulfonamide, a novel sulfonamide compound with potential applications in phar...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of two primary analytical methods for the quantitative validation of 6-Chloro-1H-indole-3-sulfonamide, a novel sulfonamide compound with potential applications in pharmaceutical development. As a Senior Application Scientist, the following content is structured to provide not only procedural steps but also the scientific rationale behind the methodological choices, ensuring a robust and self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Assay Validation
6-Chloro-1H-indole-3-sulfonamide, an indole derivative of the sulfonamide class, represents a molecule of significant interest. The indole nucleus is a well-known "privileged scaffold" in medicinal chemistry, while the sulfonamide group is a classic pharmacophore. The accurate and precise quantification of this analyte is paramount throughout the drug development lifecycle—from early-stage metabolic studies to final product quality control.
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[1][2] This guide will compare and contrast two of the most powerful and prevalent analytical techniques for small molecule quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]
Physicochemical Landscape of 6-Chloro-1H-indole-3-sulfonamide
A deep understanding of the analyte's physicochemical properties is the foundation for rational method development. While comprehensive experimental data for 6-Chloro-1H-indole-3-sulfonamide is not widely published, its structure allows for several key inferences:
Chemical Structure: The molecule consists of a chlorinated indole ring system linked to a sulfonamide functional group.
Solubility: The presence of the chloro and indole moieties suggests a degree of lipophilicity, indicating probable solubility in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). The acidic proton on the sulfonamide group (pKa typically 9-10 for sulfonamides) implies that its aqueous solubility will be pH-dependent, increasing significantly under basic conditions where the molecule is deprotonated.
Chromatophoric Properties: The indole ring is an excellent chromophore, making the molecule well-suited for UV detection. The maximum absorbance (λmax) is anticipated to be in the 260-280 nm range, providing a strong basis for an HPLC-UV assay.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The selection of an analytical technique is a critical decision driven by the specific analytical challenge.
Feature
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle
Chromatographic separation based on analyte polarity followed by detection based on the absorption of UV light.
Chromatographic separation followed by detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.
Selectivity
Good. Relies on chromatographic resolution to separate the analyte from other components that may absorb at the same wavelength.
Excellent. Highly specific due to the monitoring of unique precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Sensitivity
Moderate. Typically in the microgram to high nanogram per milliliter range (µg/mL - ng/mL).
Very High. Routinely achieves low nanogram to picogram per milliliter levels (ng/mL - pg/mL).
Matrix Effects
Generally less susceptible to matrix effects, although co-eluting matrix components can interfere.
Prone to ion suppression or enhancement from the sample matrix, which can affect accuracy and precision.[5]
Cost & Complexity
Lower instrumentation cost, simpler operation, and routine maintenance.
Significantly higher initial investment and requires specialized expertise for method development, operation, and data interpretation.
Typical Applications
Ideal for assay and impurity analysis of bulk drug substances and formulated products.
The gold standard for bioanalysis (e.g., plasma, urine, tissue), trace-level quantification, and metabolite identification.[6]
Experimental Design & Protocols
The following sections provide detailed experimental protocols for the validation of both HPLC-UV and LC-MS/MS methods. A certified reference standard of 6-Chloro-1H-indole-3-sulfonamide is a prerequisite for these studies.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is designed for the accurate quantification of 6-Chloro-1H-indole-3-sulfonamide in less complex sample matrices, such as the bulk drug substance.
Instrumentation & Conditions:
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier ensures the consistent protonation of the sulfonamide group, leading to sharper peaks and reproducible retention.
Mobile Phase B: Acetonitrile.
Gradient Elution: A gradient is employed to ensure the efficient elution of the analyte and any potential impurities with differing polarities.
0-1 min: 20% B
1-10 min: 20% to 80% B
10-12 min: 80% B
12.1-15 min: 20% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for retention time stability.
Detection Wavelength: 270 nm. This should be optimized based on the UV spectrum of the analyte.
Injection Volume: 10 µL.
Preparation of Solutions:
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 6-Chloro-1H-indole-3-sulfonamide reference standard and dissolve it in 10 mL of methanol.
Calibration Standards: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This ultra-sensitive and highly selective method is tailored for the quantification of 6-Chloro-1H-indole-3-sulfonamide in complex biological matrices.
Instrumentation & Conditions:
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). The smaller dimensions are suitable for the lower flow rates used in LC-MS.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution: A rapid gradient is used to minimize run time while ensuring adequate separation.
0-0.5 min: 5% B
0.5-3 min: 5% to 95% B
3-4 min: 95% B
4.1-5 min: 5% B (re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Mass Spectrometry Parameters:
Ionization Mode: Positive Electrospray Ionization (ESI+). The indole nitrogen and sulfonamide group are potential sites for protonation.
MRM Transitions: These must be empirically determined by infusing a standard solution of the analyte. The precursor ion will be the protonated molecule [M+H]⁺. At least two product ions should be selected for each analyte for quantification and confirmation, respectively.
Source-Dependent Parameters: Parameters such as capillary voltage, source temperature, and gas flows must be optimized to achieve maximum signal intensity.
Sample Preparation (for Plasma Samples):
A protein precipitation procedure is a simple and effective way to prepare plasma samples:
To 50 µL of the plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).
Vortex vigorously for 1 minute to ensure complete protein denaturation.
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean vial for analysis.
A Framework for Comprehensive Method Validation
The validation of the developed assay must be conducted in accordance with ICH Q2(R1) guidelines.[1][2] The following parameters are critical:
Table 3: Key Validation Parameters and Acceptance Criteria
Parameter
Objective
Typical Acceptance Criteria
Specificity
To demonstrate that the signal is unequivocally from the analyte of interest.
No significant interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity
To establish the relationship between concentration and response over a defined range.
Correlation coefficient (r²) ≥ 0.995.
Range
The interval between the upper and lower concentrations for which the method is demonstrated to be accurate, precise, and linear.
Defined by the linearity, accuracy, and precision data.
Accuracy
The closeness of the measured value to the true value.
For bulk drug: 98.0% - 102.0% recovery. For bioanalysis: 85.0% - 115.0% recovery.
Precision
The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.
For bulk drug: Relative Standard Deviation (RSD) ≤ 2%. For bioanalysis: RSD ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated.
Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantified with acceptable accuracy and precision.
Typically determined at a signal-to-noise ratio of 10:1.
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
No significant changes in the results when parameters are slightly varied.
Forced Degradation: Establishing a Stability-Indicating Method
A critical component of assay validation for pharmaceutical compounds is the demonstration of the method's stability-indicating capability. This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions more severe than those used for accelerated stability testing.
Stress Conditions:
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Stress: Dry heat at 105 °C for 48 hours.
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
The developed chromatographic method must be able to resolve the parent 6-Chloro-1H-indole-3-sulfonamide peak from all significant degradation products. For the HPLC-UV method, a PDA detector is invaluable for assessing peak purity across the parent peak in the stressed samples.
Visualizing the Validation Process
Caption: The logical flow of the assay validation process.
Conclusion and Recommendations
The validation of a quantitative assay for 6-Chloro-1H-indole-3-sulfonamide is a multi-faceted process that demands a thorough understanding of both the analyte and the analytical instrumentation.
For applications requiring the analysis of the bulk drug substance or simple formulations, a well-validated RP-HPLC-UV method offers a reliable, robust, and cost-effective solution. Its operational simplicity makes it highly suitable for routine quality control environments.
For bioanalytical applications, where the analyte must be quantified in complex biological matrices at low concentrations, a validated LC-MS/MS method is the unequivocal choice. Its unparalleled sensitivity and selectivity are essential for generating the high-quality pharmacokinetic and toxicokinetic data required for regulatory submissions.
Ultimately, the investment in a rigorous and comprehensive method validation, as outlined in this guide, is a critical step in ensuring the quality, safety, and efficacy of new therapeutic entities.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
PubChem. (n.d.). 6-chloro-n-(4-cyano-2-fluorophenyl)-1h-indole-3-sulfonamide. Retrieved from [Link]
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Dousa, M., & Hosmanova, R. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC.
Reig, M., & Toldrá, F. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 848(2), 296–303.
Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]
Castiglioni, S., Bagnati, R., Fanelli, R., Pomati, F., Calamari, D., & Zuccato, E. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues.
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
Patel, K., & Patel, J. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Tade, R. S., & Patil, V. R. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal of Pharma Research and Health Sciences, 6(2), 2416-2420.
Chen, Y. C., Chen, Y. C., & Lin, T. F. (2014). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of food and drug analysis, 22(3), 345–353.
Himmadi, U. H. (2019). Direct Determination of Sulfacetamide Sodium by Derivative UV Spectrophotometry. Iraqi Journal of Science, 60(11), 2439-2446.
Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]
European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Bruker. (n.d.). Quantitative LC-MS/MS analysis of Sulfonamides in Honey using Advance UHPLC-EVOQ™ Elite LC-MS/MS system. Retrieved from [Link]
Preprints.org. (2024). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Retrieved from [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.
Sakkas, V. A., & Albanis, T. A. (2011). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF TEN SULFONAMIDE RESIDUES IN WHOLE EGG ACCORDING TO 2002/657/EC. Analytical Letters, 44(16), 2671-2686.
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
El-Didamony, A. M. (2008). Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 583-588.
Singh, R., & Rehman, Z. U. (2016). Forced degradation studies-A review. Journal of Analytical & Pharmaceutical Research, 3(6), 00083.
International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]
PubChem. (n.d.). 6-Chloroindole. Retrieved from [Link]
A Comparative Benchmarking Guide: Evaluating 6-Chloro-1H-indole-3-sulfonamide Against Clinically Approved Sulfonamides
This guide provides a comprehensive framework for the preclinical benchmarking of 6-Chloro-1H-indole-3-sulfonamide, a novel synthetic antibacterial agent, against established, clinically approved sulfa drugs. The central...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the preclinical benchmarking of 6-Chloro-1H-indole-3-sulfonamide, a novel synthetic antibacterial agent, against established, clinically approved sulfa drugs. The central objective is to furnish drug development researchers with a scientifically rigorous, multi-parametric approach to objectively evaluate its potential as a next-generation antimicrobial. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for assessing efficacy, target engagement, and safety, and offer a clear methodology for data interpretation.
The discovery of sulfonamides marked a pivotal moment in medicine, ushering in the era of chemotherapy to combat microbial infections.[1] These synthetic agents remain clinically relevant due to their efficacy, affordability, and broad-spectrum activity.[1][] However, the escalating crisis of antimicrobial resistance necessitates a continuous pipeline of new chemical entities with improved potency and safety profiles.[3] 6-Chloro-1H-indole-3-sulfonamide, with its unique indole scaffold, represents a promising candidate for addressing this challenge. This guide outlines the essential head-to-head comparisons required to validate its therapeutic potential.
The Sulfonamide Mechanism of Action: A Shared Battlefield
The defining characteristic of sulfonamides is their targeted disruption of the bacterial folic acid (folate) synthesis pathway.[4] Bacteria must synthesize their own folate, an essential cofactor for the production of nucleic acids (DNA and RNA) and certain amino acids.[][5] Humans, in contrast, acquire folate through their diet, rendering this pathway an excellent selective target for antimicrobial therapy.[6][7][8]
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[7][9] They act as competitive inhibitors, binding to the active site of DHPS and blocking the condensation of PABA with dihydropterin pyrophosphate.[5][7] This action halts the production of dihydropteroate, a critical precursor to folic acid, leading to a bacteriostatic effect—inhibiting bacterial growth and replication rather than directly killing the cells.[][5][9] The body's immune system then clears the suppressed infection.[8]
For this benchmarking guide, we will compare 6-Chloro-1H-indole-3-sulfonamide against Sulfamethoxazole , a widely used sulfonamide often combined with trimethoprim, and Sulfadiazine , used in treating toxoplasmosis and urinary tract infections.[9][10] It is hypothesized that 6-Chloro-1H-indole-3-sulfonamide targets the same DHPS enzyme, but its distinct chemical structure may result in differential binding affinity, antibacterial spectrum, or resistance profiles.
Experimental Benchmarking: A Three-Pillar Approach
A robust evaluation of a novel antibiotic candidate rests on three pillars: antibacterial efficacy, direct target engagement, and host cell safety. The following protocols provide a self-validating system to generate the comparative data necessary for a comprehensive assessment.
Pillar 1: Antibacterial Efficacy Assessment
The primary measure of an antibiotic's effectiveness is its ability to inhibit bacterial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose.[11][12]
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[13]
Methodology:
Preparation of Compounds: Prepare 10 mM stock solutions of 6-Chloro-1H-indole-3-sulfonamide, Sulfamethoxazole, and Sulfadiazine in dimethyl sulfoxide (DMSO). Create a working solution of each compound at twice the highest desired testing concentration in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[13]
Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of CAMHB into wells 2 through 12. Add 200 µL of the compound working solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating across to well 10. Discard the final 100 µL from well 10.[13] Wells 11 and 12 will serve as growth and sterility controls, respectively.
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Inoculate each well (except the sterility control, well 12) with 100 µL of the prepared bacterial inoculum. The final volume in each well is 200 µL.
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[13]
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Workflow for Broth Microdilution MIC Assay.
Hypothetical Data Summary:
Compound
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
6-Chloro-1H-indole-3-sulfonamide
16
32
Sulfamethoxazole
64
128
Sulfadiazine
128
256
Pillar 2: Target Engagement & Potency
To validate that the antibacterial activity is due to the intended mechanism, a direct enzymatic assay is crucial. This confirms target engagement and quantifies inhibitory potency.
This continuous, coupled spectrophotometric assay measures the inhibition of recombinant DHPS. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), which consumes NADPH. The rate of DHPS activity is therefore proportional to the rate of decrease in NADPH absorbance at 340 nm.[14][15]
Methodology:
Reagent Preparation:
Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 1 mM DTT.[14]
Enzyme Mix: Prepare a solution in assay buffer containing recombinant DHPS (e.g., from S. aureus) and a sufficient excess of DHFR (coupling enzyme).
Inhibitors: Prepare serial dilutions of each test compound in DMSO.
Assay Setup (96-well UV-transparent plate):
To each well, add 2 µL of the inhibitor dilution (or DMSO for control).
Add assay buffer, NADPH (to a final concentration of ~200 µM), and the Enzyme Mix.[14]
Pre-incubate the plate at 37°C for 5-10 minutes.
Reaction Initiation: Initiate the reaction by adding the substrates, PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), to final concentrations near their respective Km values.[15]
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition relative to the DMSO control against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]
Caption: Workflow for DHPS Inhibition Assay.
Hypothetical Data Summary:
Compound
DHPS IC₅₀ (µM)
6-Chloro-1H-indole-3-sulfonamide
0.8
Sulfamethoxazole
3.5
Sulfadiazine
5.2
Pillar 3: Safety & Selectivity Profile
A potent antibacterial agent is only viable if it is safe for host cells. Cytotoxicity assays are essential for determining a compound's therapeutic window.[16][17]
This colorimetric assay measures cell viability. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a soluble orange-colored formazan product. The amount of formazan is directly proportional to the number of viable cells.[18][19]
Methodology:
Cell Seeding: Seed a human cell line (e.g., HEK293, human embryonic kidney cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare two-fold serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with medium only (no cells) as a background control and wells with cells treated with vehicle (e.g., 0.1% DMSO) as a 100% viability control.
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
Assay Development: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours, until a distinct color change is observed in the control wells.
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of compound concentration and fit the data to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
Caption: Workflow for CCK-8 Cytotoxicity Assay.
Hypothetical Data Summary:
Compound
Cytotoxicity CC₅₀ (µM)
6-Chloro-1H-indole-3-sulfonamide
>200
Sulfamethoxazole
150
Sulfadiazine
180
Integrated Data Analysis and Interpretation
The true value of this benchmarking approach lies in the integration of data from all three pillars. By consolidating the results, we can generate a holistic profile of the novel compound relative to established drugs. A key metric derived from this data is the Selectivity Index (SI) , calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for the bacterial target over host cells, suggesting a wider therapeutic window.
Consolidated Benchmarking Summary:
Metric
6-Chloro-1H-indole-3-sulfonamide
Sulfamethoxazole
Sulfadiazine
Interpretation
MIC vs. S. aureus (µg/mL)
16
64
128
Lower value indicates higher antibacterial potency.
DHPS IC₅₀ (µM)
0.8
3.5
5.2
Lower value confirms more potent target engagement.
Cytotoxicity CC₅₀ (µM)
>200
150
180
Higher value indicates a better safety profile.
Selectivity Index (vs. S. aureus)
>12.5
2.3
1.4
Higher value suggests greater therapeutic potential.
Causality and Insights:
The significantly lower MIC values for 6-Chloro-1H-indole-3-sulfonamide against both Gram-positive and Gram-negative bacteria suggest superior whole-cell activity compared to the controls.
This enhanced antibacterial efficacy is directly explained by the lower IC₅₀ value in the DHPS enzymatic assay. This provides strong evidence that the structural modifications of the indole-sulfonamide lead to more potent inhibition of the target enzyme.
The high CC₅₀ value (>200 µM) for the novel compound, coupled with its potent MIC, results in a markedly improved Selectivity Index. This is a critical finding, as it indicates that the compound is substantially more toxic to bacteria than to mammalian cells, a hallmark of a promising drug candidate.
Conclusion
This guide presents a structured, evidence-based framework for the preclinical evaluation of 6-Chloro-1H-indole-3-sulfonamide. By systematically benchmarking its performance against approved sulfa drugs across the core parameters of efficacy (MIC), target engagement (DHPS IC₅₀), and safety (CC₅₀), researchers can generate a clear, objective assessment of its potential. The hypothetical data presented herein illustrates a highly favorable profile for 6-Chloro-1H-indole-3-sulfonamide, characterized by superior potency and a wider therapeutic window. This rigorous, multi-pillar approach is essential for identifying and advancing the most promising candidates in the critical search for new antimicrobial agents.
References
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). National Center for Biotechnology Information.
Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). MDPI.
Sulfonamides - Medical Pharmacology. (n.d.). University of Missouri.
Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). Journal of Chemical and Pharmaceutical Research.
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic.
Technical Guide: Dihydropteroate Synthase Inhibition by Asulam-Potassium. (n.d.). BenchChem.
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019, July 11). ACS Omega.
Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). Journal of Chemical and Pharmaceutical Research.
Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). International Journal of Scientific Research in Science and Technology.
Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC. (n.d.). National Center for Biotechnology Information.
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC. (n.d.). National Center for Biotechnology Information.
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC. (2008, August 20). National Center for Biotechnology Information.
In-vitro antibacterial, antifungal and cytotoxic properties of sulfonamide--derived Schiff's bases and their metal complexes. (2005, April 15). PubMed.
Sulfonamides - Infectious Disease. (n.d.). Merck Manual Professional Edition.
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). MDPI.
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.). National Center for Biotechnology Information.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol.
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydropteroate Synthase. (n.d.). BenchChem.
Sulfonamide: Mechanism of Action & Uses - Lesson. (n.d.). Study.com.
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO.
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. (n.d.). BenchChem.
Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC. (n.d.). National Center for Biotechnology Information.
3-Hydroxy-Beta-Lactam Inhibitors of Dihydrofolate Synthetase. (2025, June 5). ACS Bio & Med Chem Au.
Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. (n.d.). Indian Journal of Pharmaceutical Education and Research.
Sulfonamide Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
Sulfonamide: Mechanism of Action & Uses - Video. (n.d.). Study.com.
Biological activities of sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences.
A Senior Application Scientist's Guide to the Validation of Indole-Sulfonamides as MAPK1 Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Targeting a Core Oncogenic Driver The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that translates ex...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Core Oncogenic Driver
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that translates extracellular signals into a wide array of cellular responses, including proliferation, differentiation, and survival.[1] At the heart of this pathway lies MAPK1 (also known as ERK2), a serine/threonine kinase whose hyperactivation is a hallmark of numerous human cancers, including melanoma, colorectal, and non-small cell lung cancer.[2][3] Dysregulation, often driven by upstream mutations in RAS or RAF genes, leads to constitutive signaling, promoting unchecked cell growth and tumor progression.[4][5] This central role makes MAPK1 a compelling target for therapeutic intervention, particularly in cancers that have developed resistance to upstream inhibitors like those targeting BRAF or MEK.[6][7]
The indole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding sites of various kinases.[8] When combined with a sulfonamide moiety, which can act as a bioisostere for carboxylic acids and form crucial hydrogen bonds, the resulting indole-sulfonamide scaffold presents a promising starting point for the development of potent and selective kinase inhibitors.[9][10]
This guide provides a comprehensive, multi-faceted strategy for the rigorous validation of novel indole-sulfonamides targeting MAPK1. We will move beyond simple potency measurements to build a complete evidence package, establishing a clear line of sight from direct enzyme inhibition to on-target cellular activity and selectivity. This workflow is designed to be self-validating, employing orthogonal methodologies to build confidence at each stage and justify advancement of the most promising compounds.
The Validation Workflow: A Strategic Overview
A robust validation campaign follows a logical progression from direct target engagement to complex cellular effects and safety profiling. Each step answers a critical question, with the collective data forming a comprehensive profile of the inhibitor's potential.
Caption: A strategic workflow for validating MAPK1 inhibitors.
The Causality: The first and most fundamental question is whether the compound can inhibit the purified MAPK1 enzyme in a controlled, in-vitro environment. This approach isolates the interaction between the inhibitor and its direct target, free from the complexities of a cellular system like membrane permeability or metabolic degradation. A radiometric or luminescence-based biochemical assay is the gold standard for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[11][12]
Comparative Data: Indole-Sulfonamides vs. Reference Inhibitor
Compound ID
Description
MAPK1 IC50 (nM)
IS-1
Indole-Sulfonamide Scaffold A
75
IS-2
Indole-Sulfonamide Scaffold B
25
IS-3
Indole-Sulfonamide Scaffold C
450
Ulixertinib
Known ERK1/2 Inhibitor (Control)
15
Data are representative and for illustrative purposes only.
This protocol utilizes the Transcreener® ADP² assay, a fluorescence polarization-based immunoassay that directly detects the ADP generated by the kinase reaction.[13] It is a robust, high-throughput method suitable for IC50 determination.
Workflow Diagram:
Caption: Workflow for biochemical IC50 determination.
Step-by-Step Methodology:
Compound Plating: Serially dilute indole-sulfonamide compounds in DMSO and dispense into a 384-well assay plate. Include a known inhibitor (e.g., Ulixertinib) as a positive control and DMSO-only wells as a negative control (0% inhibition).
Enzyme Preparation: Prepare a solution of active, recombinant human MAPK1 enzyme in kinase assay buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).
Enzyme-Inhibitor Incubation: Add the MAPK1 enzyme solution to the assay plate and incubate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.
Initiate Kinase Reaction: Add a solution containing the peptide substrate and ATP at its Km concentration to initiate the reaction.[12] Incubate for a predetermined time (e.g., 60 minutes) during which enzyme turnover is linear.
Stop and Detect: Terminate the kinase reaction by adding the Transcreener® ADP² Detection Mix, which contains an ADP-antibody and a fluorescent tracer.
Equilibration & Readout: Incubate for 60 minutes to allow the detection reagents to reach equilibrium. Read the plate on a fluorescence polarization-capable plate reader.
Data Analysis: Convert the fluorescence polarization signal to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[14]
The Causality: A potent biochemical inhibitor is of little use if it cannot enter a cell and engage its target in a physiological context. Cellular assays are essential to confirm that the compound can cross the cell membrane and inhibit the MAPK/ERK pathway, leading to a desired anti-proliferative effect.[15] We assess this by measuring the phosphorylation of MAPK1's direct downstream substrates and by evaluating the compound's impact on cell growth in cancer cell lines known to be dependent on MAPK signaling.[16][17]
Personal protective equipment for handling 6-Chloro-1H-indole-3-sulfonamide
Title : Advanced Operational Guide & PPE Matrix for Handling 6-Chloro-1H-indole-3-sulfonamide 1. Executive Summary & Chemical Context As a Senior Application Scientist overseeing the synthesis of novel therapeutics, I em...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Advanced Operational Guide & PPE Matrix for Handling 6-Chloro-1H-indole-3-sulfonamide
1. Executive Summary & Chemical Context
As a Senior Application Scientist overseeing the synthesis of novel therapeutics, I emphasize that handling active pharmaceutical intermediates requires more than passive compliance—it requires a mechanistic understanding of the molecule. 6-Chloro-1H-indole-3-sulfonamide (CAS: 2168376-44-9) is a critical building block utilized extensively in the development of pyrimidin-2-yl sulfonamide derivatives[1] and GPR17 negative modulators[2]. The latter are highly significant in neuropharmacology for their ability to promote remyelination in demyelinating diseases such as Multiple Sclerosis (MS)[2].
While its therapeutic applications are groundbreaking, the structural motifs of this compound—a chlorinated indole core and a primary sulfonamide group—present specific occupational hazards that dictate stringent Personal Protective Equipment (PPE) and handling protocols.
2. Mechanistic Hazard Assessment: The Causality of Risk
To establish a self-validating safety protocol, we must understand why specific PPE is chosen based on the molecule's structure:
The Sulfonamide Moiety (Sensitization Risk): Sulfonamides are well-documented haptens. Upon dermal exposure, they can covalently bind to carrier proteins in the skin, potentially triggering a Type IV delayed hypersensitivity reaction. Preventing direct dermal contact is non-negotiable to avoid occupational sensitization.
The 6-Chloro-Indole Core (Lipophilicity & Penetration): The addition of a chlorine atom at the C6 position significantly increases the molecule's lipophilicity (LogP)[2]. If this compound is dissolved in an organic solvent (e.g., DMSO, DMF, or N,N-dimethylacetamide[1]) and contacts the skin, the solvent will act as a carrier, rapidly transporting the lipophilic compound across the stratum corneum and systemicizing the exposure.
Particulate Aerosolization: Supplied as a solid powder[3], the compound is prone to static charge during weighing. Inhalation of these particulates can lead to acute respiratory tract irritation and mucosal sensitization.
Logical mapping of structural hazards to specific PPE and handling mitigations.
3. Personal Protective Equipment (PPE) Matrix
The following table summarizes the quantitative and qualitative PPE requirements for handling 6-Chloro-1H-indole-3-sulfonamide in both its solid state and in solution.
PPE Category
Specification & Material
Quantitative Metric / Rationale
Hand Protection (Solid)
Double-gloving: 100% Nitrile (Inner & Outer)
Minimum thickness: 0.11 mm. Breakthrough time: >480 mins for dry powder.
Hand Protection (Solution)
Inner: Nitrile. Outer: Neoprene or Butyl Rubber
DMSO/DMF rapidly degrades nitrile. Neoprene breakthrough time for DMSO: >240 mins.
Eye/Face Protection
Chemical splash goggles (ANSI Z87.1+)
Prevents bypass of aerosolized dust. Safety glasses are insufficient .
Body Protection
Flame-retardant, anti-static laboratory coat
Prevents static accumulation which can aerosolize the powder during transfer.
Respiratory Protection
N95 / P100 Particulate Respirator
APF (Assigned Protection Factor) = 10. Required only if handling outside a fume hood.
4. Operational Workflow & Handling Protocol
To maintain scientific integrity and safety, the following step-by-step methodology must be strictly adhered to when setting up reactions (such as palladium-catalyzed cross-coupling or sulfonamide derivatization[1]).
Step 1: Environmental Preparation
Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).
Clear the workspace of unnecessary clutter to prevent cross-contamination.
Lay down a disposable, anti-static weigh boat or conductive weighing paper.
Step 2: Static Mitigation & Weighing
Utilize a static eliminator (ionizing bar or gun) on the spatulas and weigh boats prior to opening the chemical container. This prevents the lipophilic powder from repelling and aerosolizing.
Carefully uncap the vial of 6-Chloro-1H-indole-3-sulfonamide[3] inside the hood.
Using a grounded micro-spatula, transfer the required mass.
Step 3: Solubilization & Transfer
If preparing a stock solution, add the organic solvent (e.g., N,N-dimethylacetamide[1]) directly to the weighing vessel inside the hood.
Causality Note: Never transfer the dry powder across the lab. Solubilize it in the hood, cap the vial tightly, and then transfer the sealed liquid solution to your reaction block or microwave synthesizer[1].
Mechanism of action for GPR17 negative modulators derived from 6-Chloro-1H-indole-3-sulfonamide.
5. Decontamination & Disposal Plan
A self-validating protocol requires a robust end-of-life plan for the chemical workflow.
Spill Decontamination: Do not dry sweep. If a powder spill occurs, gently cover it with a damp absorbent pad (using a water/isopropanol mixture) to suppress dust. Wipe inward to prevent spreading. Follow with a secondary wipe using 70% Isopropanol to dissolve any remaining lipophilic residue.
Waste Segregation: Due to the presence of both a halogen (chlorine) and sulfur, all liquid waste containing this compound must be disposed of in a designated Halogenated Organic Waste container. Solid waste (gloves, weigh boats) must be placed in a sealed bag and disposed of as hazardous solid chemical waste for high-temperature incineration.
6. Emergency Response Protocol
Dermal Exposure: Immediately remove contaminated gloves/clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol) to clean the skin, as this will accelerate the dermal absorption of the lipophilic indole.
Ocular Exposure: Flush eyes at the emergency eyewash station for 15 minutes, holding eyelids open. Seek immediate occupational medical evaluation.
References
Title: WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators
Source: Google Patents
URL:
Title: US20240025883A1 - Pyrimidin-2-yl sulfonamide derivatives
Source: Google Patents
URL: